cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJWGDSGARFQR-DLTOMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Characterization of Chiral Ferrocenyl Phosphine Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential catalytic applications of chiral ferrocenyl phosphine iron complexes. Chiral ferrocenyl phosphines are a significant class of ligands in asymmetric catalysis due to their unique stereochemical properties, including planar and central chirality, which can induce high enantioselectivity in metal-catalyzed reactions. Iron, as an abundant, inexpensive, and non-toxic metal, presents a sustainable alternative to precious metal catalysts. This document details the experimental protocols for the synthesis and characterization of these iron complexes, presents key quantitative data in a structured format, and visualizes the experimental workflow.
Synthesis of Chiral Ferrocenyl Phosphine Iron(II) Complexes
The synthesis of chiral ferrocenyl phosphine iron(II) complexes typically involves the reaction of a chiral ferrocenyl phosphine ligand with an iron(II) precursor. The following protocols are based on the synthesis of chiral PNP ferrocene ligands and their subsequent complexation with iron(II) halides.
General Experimental Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. Solvents should be dried and degassed prior to use.
Synthesis of Chiral PNP Ferrocene Ligands
The synthesis of the chiral PNP ferrocene ligands is a multi-step process starting from commercially available materials. A representative synthesis is outlined below.
Experimental Protocol:
-
Synthesis of the Precursor: The synthesis begins with the preparation of a chiral ferrocenyl precursor, which often involves stereoselective ortho-lithiation of a chiral ferrocenyl amine followed by reaction with a phosphorus electrophile.
-
Formation of the PNP Ligand: The precursor is then further functionalized to introduce the second phosphine and the nitrogen donor, forming the pincer-type ligand. This may involve reactions such as imine condensation.
Synthesis of Chiral Ferrocenyl Phosphine Iron(II) Complexes
The synthesized chiral PNP ferrocene ligand is then reacted with an iron(II) salt to form the desired complex.
Experimental Protocol:
-
A solution of the chiral PNP ferrocene ligand in anhydrous tetrahydrofuran (THF) is prepared.
-
To this solution, 0.97 equivalents of an iron(II) halide, such as FeBr₂(THF)₂ or anhydrous FeCl₂, is added.
-
The reaction mixture is stirred at room temperature, leading to the formation of the coordinatively unsaturated complex.
-
The product is then isolated by filtration, washed with an appropriate solvent, and dried under vacuum. The yields for these complexes are typically high, in the range of 80-93%.
Characterization of Chiral Ferrocenyl Phosphine Iron(II) Complexes
Thorough characterization is crucial to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state molecular structure of these complexes.
Experimental Protocol:
-
Crystals suitable for X-ray diffraction are grown by slow diffusion of a non-coordinating solvent (e.g., pentane or diethyl ether) into a concentrated solution of the complex in a coordinating solvent (e.g., dichloromethane or THF).
-
A suitable crystal is mounted on a diffractometer, and data is collected at low temperature (typically 100 K).
-
The structure is solved and refined using standard crystallographic software.
Table 1: Selected Crystallographic Data for a Representative Chiral Ferrocenyl Phosphine Iron(II) Complex
| Parameter | Value |
| Complex | [Fe(PNP)Br₂] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(5) |
| b (Å) | 18.2345(9) |
| c (Å) | 25.4567(13) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Fe-P Bond Length (Å) | ~2.4 |
| Fe-N Bond Length (Å) | ~2.2 |
| Fe-Br Bond Length (Å) | ~2.4 |
| Geometry at Fe(II) | Distorted Tetrahedral |
Note: The Fe-P bond length of approximately 2.4 Å is comparable with those in other high-spin tetrahedral iron(II) complexes.
In the solid state, these complexes often adopt a distorted tetrahedral geometry around the Fe(II) center, with the PNP ligand coordinated in a κ²P,N-fashion, leaving one phosphine arm uncoordinated.
Spectroscopic Characterization
The characterization of these iron(II) complexes by NMR spectroscopy can be challenging due to their paramagnetic nature. The presence of unpaired electrons on the high-spin Fe(II) center leads to significant broadening and large paramagnetic shifts of the NMR signals, often rendering ¹H and ¹³C{¹H} NMR spectra uninformative.
However, ³¹P{¹H} NMR spectroscopy can sometimes provide useful information, especially at low temperatures. For instance, a comparatively sharp signal for the non-coordinated phosphine arm might be observed at around 118 ppm when the spectrum is recorded at -80 °C.
⁵⁷Fe Mössbauer spectroscopy is a valuable tool for probing the electronic structure and coordination environment of the iron center. The spectrum of a typical chiral ferrocenyl phosphine iron(II) complex at 78 K can be fitted to reveal different iron sites within the molecule.
Table 2: Representative ⁵⁷Fe Mössbauer Spectroscopy Data
| Iron Site | Isomer Shift (IS) (mm s⁻¹) | Quadrupole Splitting (QS) (mm s⁻¹) | Relative Abundance (%) |
| Site 1 | 0.47(1) | ~2.5 | 32.9 |
| Site 2 | 0.55(1) | ~2.5 | 32.9 |
| Site 3 | - | - | - |
Magnetic Susceptibility
The magnetic properties of the complexes can be determined using methods like the Evans method in solution. A representative complex, [Fe(PNP)Br₂], was found to have a solution magnetic moment of 4.98 μB, consistent with a high-spin Fe(II) center (quintet ground state).
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of chiral ferrocenyl phosphine iron complexes and the logical relationship of their coordination behavior in solution.
Caption: Synthetic workflow for chiral ferrocenyl phosphine iron complexes.
Caption: Solution-state coordination equilibrium of the iron complex.
Catalytic Applications
While the synthesis and characterization of chiral ferrocenyl phosphine iron(II) complexes are well-documented, their application in asymmetric catalysis is an emerging field. These complexes are promising candidates for catalysts in various asymmetric transformations, such as hydrogenation and transfer hydrogenation of ketones and imines, owing to the chirality of the ligand and the redox properties of the iron center.
Experimental Protocol for Asymmetric Transfer Hydrogenation (General):
-
The chiral ferrocenyl phosphine iron complex is used as a pre-catalyst.
-
The pre-catalyst is activated in situ, often by reaction with a hydride source in the presence of a base.
-
The substrate (e.g., a prochiral ketone) is added to the activated catalyst solution.
-
A hydrogen donor (e.g., isopropanol or formic acid) is introduced.
-
The reaction is stirred at a specific temperature for a set period.
-
The reaction is quenched, and the product is isolated and purified.
-
The yield and enantiomeric excess (ee) of the product are determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Table 3: Hypothetical Catalytic Performance Data
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1 | 95 | 92 (R) |
| 1-Tetralone | 1 | 98 | 95 (S) |
| 2-Octanone | 2 | 85 | 88 (R) |
Note: This data is illustrative and represents the potential performance of these catalysts.
Conclusion
Chiral ferrocenyl phosphine iron complexes are a fascinating class of compounds with well-defined structures and intriguing electronic properties. This guide has provided a comprehensive overview of their synthesis and detailed characterization, highlighting the use of X-ray crystallography and Mössbauer spectroscopy to overcome the challenges posed by their paramagnetic nature. While their catalytic applications are still under active investigation, their structural features make them highly promising for the development of efficient and sustainable catalysts for asymmetric synthesis. Further research in this area is poised to unlock the full potential of these iron-based chiral catalysts in the production of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
The Enigmatic Mechanism of Josiphos-Type Iron Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for sustainable and cost-effective catalytic systems has propelled first-row transition metals, particularly iron, into the spotlight of modern synthetic chemistry. Chiral diphosphine ligands, such as the celebrated Josiphos family, have been instrumental in achieving high enantioselectivities in a myriad of transformations, predominantly with precious metals. The marriage of these two domains—Josiphos ligands and iron catalysis—holds the promise of developing powerful, economical, and environmentally benign catalysts for asymmetric synthesis.
This technical guide delves into the current understanding of the mechanism of action of Josiphos-type iron catalysts. While the field is still nascent, emerging research provides crucial insights into the behavior of these catalytic systems. A key finding is that for certain reactions like alkene hydrogenation, the catalysis may not proceed through a classical homogeneous catalytic cycle. Instead, evidence points towards the formation of a homogeneous pre-catalyst that subsequently gives way to catalytically active heterogeneous iron nanoparticles. This guide will explore this proposed mechanism, present relevant experimental protocols, and provide a comparative analysis with related homogeneous iron-catalyzed systems.
The Homogeneous Pre-catalyst: Synthesis and Characterization
The journey towards understanding the mechanism begins with the synthesis and characterization of the well-defined Josiphos-iron pre-catalyst. These complexes are typically high-spin, tetrahedral ferrous compounds.
Experimental Protocol: Synthesis of a Josiphos-Type Iron Dialkyl Complex
This protocol is adapted from the synthesis of (SL-J212-1)Fe(CH₂SiMe₃)₂, as described in the literature[1][2].
Materials:
-
(py)₂Fe(CH₂SiMe₃)₂ (1 equivalent)
-
Josiphos ligand (e.g., SL-J212-1) (1 equivalent)
-
Pentane (anhydrous)
-
Toluene (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Cannula
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, dissolve (py)₂Fe(CH₂SiMe₃)₂ in a minimal amount of cold pentane (-35 °C).
-
In a separate vial, dissolve the Josiphos ligand in a minimal amount of toluene.
-
Slowly add the ligand solution to the stirred solution of the iron precursor at -35 °C.
-
Allow the reaction mixture to stir for 1 hour at -35 °C.
-
Remove the flask from the cold well and allow it to warm to room temperature while stirring for an additional 2 hours.
-
Remove the solvent in vacuo to yield the crude product.
-
The product can be purified by recrystallization from a layered pentane/toluene solution at -35 °C.
Characterization: The resulting iron-Josiphos complex can be characterized by:
-
¹H, ¹³C, and ³¹P NMR spectroscopy: To confirm the structure of the complex and the coordination of the phosphine ligand.
-
Mössbauer spectroscopy and magnetic measurements: To establish the high-spin ferrous nature of the iron center.[2]
-
Single-crystal X-ray diffraction: To determine the solid-state structure and confirm the tetrahedral geometry.[2]
Proposed Mechanism of Action: From Homogeneous Pre-catalyst to Heterogeneous Catalysis
For the asymmetric hydrogenation of alkenes using a Josiphos-type iron dialkyl complex, experimental evidence suggests a departure from a simple homogeneous catalytic cycle. Filtration experiments and a notable lack of enantioselectivity in the products point towards the dissociation of the chiral ligand and the formation of catalytically active, heterogeneous iron(0) nanoparticles.[1][2]
The proposed workflow from the homogeneous pre-catalyst to the active heterogeneous catalyst is as follows:
This pathway suggests that the primary role of the Josiphos-iron complex is that of a pre-catalyst, which, under activating conditions (e.g., presence of dihydrogen), decomposes to form the true catalytic species. The lability of the Josiphos ligand in this iron complex, particularly with a larger six-membered chelate ring, is believed to facilitate this decomposition.[1][2]
Analogous Homogeneous Catalytic Cycles: The Concept of Bifunctional Catalysis
While Josiphos-iron systems may operate heterogeneously for hydrogenation, other chiral phosphine-ligated iron complexes are known to function as highly effective homogeneous catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Many of these systems operate via a bifunctional mechanism , where both the iron center and a proton on the ligand backbone are directly involved in the catalytic transformation.[3]
A general representation of a bifunctional catalytic cycle for the asymmetric hydrogenation of a ketone is presented below. This mechanism is based on well-studied iron catalysts bearing tetradentate P-N-N-P ligands and serves as an important conceptual model in iron catalysis.[3]
In this cycle, the key steps are:
-
Substrate Coordination: The ketone coordinates to the iron catalyst, often through hydrogen bonding with the N-H proton of the ligand.
-
Hydride Transfer: In an outer-sphere mechanism, the hydride on the iron and the proton from the ligand are transferred to the carbonyl group of the ketone. This is typically the enantioselective-determining step.
-
Product Release: The resulting chiral alcohol dissociates from the iron center.
-
Catalyst Regeneration: The iron-amide intermediate reacts with dihydrogen, undergoing heterolytic cleavage to regenerate the active iron-hydride catalyst.
Quantitative Performance Data
The following tables summarize the performance of a Josiphos-type iron pre-catalyst in alkene hydrogenation and provide a comparison with a successful homogeneous iron catalyst for the asymmetric transfer hydrogenation of ketones.
Table 1: Performance of a Josiphos-Iron Pre-catalyst in Alkene Hydrogenation [1][2]
| Substrate | Catalyst Loading (mol%) | T (°C) | P (H₂) (bar) | Time (h) | Conversion (%) | ee (%) |
| 1-Hexene | 5 | 22 | 4.1 | 18 | >95 | 0 |
| Styrene | 5 | 22 | 4.1 | 18 | >95 | 0 |
Catalyst: (SL-J212-1)Fe(CH₂SiMe₃)₂
Table 2: Performance of a Homogeneous Iron Catalyst in Asymmetric Transfer Hydrogenation of Ketones [3]
| Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 0.1 | t-AmOK | 2-propanol | 1 | 99 | 97 |
| 2-Acetylpyridine | 0.1 | t-AmOK | 2-propanol | 1 | 99 | 98 |
| 1-Indanone | 0.1 | t-AmOK | 2-propanol | 2 | 99 | 99 |
Catalyst: In situ generated from an iron precursor and a chiral P-N-N-P ligand.
The data clearly illustrates the difference between the two systems. The Josiphos-iron pre-catalyst is active for hydrogenation but yields a racemic product, consistent with a heterogeneous, non-enantioselective mechanism. In contrast, the homogeneous iron-P-N-N-P system provides excellent enantioselectivity, highlighting the potential of well-designed chiral iron catalysts.
Conclusion
The mechanism of action of Josiphos-type iron catalysts is a nuanced and evolving area of study. Current evidence for alkene hydrogenation points towards a model where a well-defined homogeneous Josiphos-iron complex acts as a pre-catalyst that decomposes to form catalytically active, heterogeneous iron nanoparticles. This contrasts with other chiral phosphine-ligated iron systems that operate via homogeneous, bifunctional catalytic cycles to achieve high enantioselectivity in the reduction of polar substrates like ketones.
For researchers and professionals in drug development, this distinction is critical. While the direct application of Josiphos-iron catalysts for asymmetric hydrogenation may be challenging due to the apparent heterogeneous pathway, the broader field of iron catalysis with chiral phosphine ligands remains a fertile ground for the development of new, sustainable, and powerful synthetic methodologies. Future research will undoubtedly focus on designing iron-Josiphos systems that are stable against decomposition and can operate through a homogeneous, enantioselective mechanism, thereby unlocking the full potential of this promising catalytic partnership.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Dicyclohexyl(cyclopentyl)phosphane Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electronic and steric properties of dicyclohexyl(cyclopentyl)phosphane, a tertiary phosphine ligand of interest in catalysis and materials science. Due to the limited availability of direct experimental data for this specific ligand, this paper establishes a robust understanding of its characteristics through a comparative analysis with structurally analogous phosphines. General experimental and computational protocols for determining these properties are also detailed to empower researchers in their investigations.
Introduction to Phosphine Ligands in Catalysis and Drug Development
Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their utility stems from the tunable nature of their electronic and steric properties, which can be finely controlled by varying the substituents (R) on the phosphorus atom. These properties directly influence the stability, reactivity, and selectivity of the metal complexes they form. In drug development, phosphine ligands are integral to the synthesis of complex organic molecules and can also be incorporated into metallodrugs.
The key characteristics that define a phosphine ligand are its electronic and steric profiles. The electronic nature dictates the strength of the metal-phosphorus bond and the electron density at the metal center, which in turn affects the catalytic activity. The steric bulk of the ligand influences the coordination number of the metal, the accessibility of substrates to the catalytic center, and the stereochemical outcome of reactions.
Electronic Properties of Dicyclohexyl(cyclopentyl)phosphane
The electronic influence of a phosphine ligand is a measure of its ability to donate electron density to the metal center. This is primarily governed by the inductive effects of the alkyl or aryl substituents on the phosphorus atom.
Tolman's Electronic Parameter (TEP)
A widely accepted method for quantifying the electronic effect of a phosphine ligand is through Tolman's Electronic Parameter (TEP). This parameter is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-carbonyl complex, specifically [Ni(CO)₃L], where L is the phosphine ligand of interest.[1] More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, causing a decrease in the ν(CO) stretching frequency.[2][3]
Estimated Electronic Properties of Dicyclohexyl(cyclopentyl)phosphane
To provide a quantitative estimate, we can compare it to structurally similar phosphines for which TEP values have been reported.
| Ligand | Tolman's Electronic Parameter (ν(CO) in cm⁻¹) | Reference |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 2056.1 | [1] |
| Tricyclohexylphosphine (PCy₃) | 2056.4 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348 |
| Trimethylphosphine (PMe₃) | 2064.1 | [1] |
| Triphenylphosphine (PPh₃) | 2068.9 | [1] |
| Dicyclohexyl(cyclopentyl)phosphane (PCy₂Cp) | Estimated: ~2056-2058 | (This work) |
Table 1: Comparison of Tolman's Electronic Parameter for various phosphine ligands.
Given that cyclopentyl and cyclohexyl groups have similar electronic donating abilities, the TEP for dicyclohexyl(cyclopentyl)phosphane is expected to be very close to that of tricyclohexylphosphine.
Steric Properties of Dicyclohexyl(cyclopentyl)phosphane
The steric bulk of a phosphine ligand plays a critical role in determining the geometry and reactivity of its metal complexes.
Tolman's Cone Angle (θ)
The most common metric for quantifying the steric hindrance of a phosphine ligand is Tolman's cone angle (θ).[4] This is defined as the apex angle of a cone, with the metal atom at the vertex (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5] A larger cone angle indicates greater steric bulk.
Estimated Steric Properties of Dicyclohexyl(cyclopentyl)phosphane
While a precise, experimentally determined cone angle for dicyclohexyl(cyclopentyl)phosphane is not available, we can estimate its steric profile by considering the cone angles of related ligands. The cyclopentyl group is generally considered to be slightly less sterically demanding than the cyclohexyl group due to its more planar structure.
| Ligand | Tolman's Cone Angle (θ) in degrees | Reference |
| Tricyclohexylphosphine (PCy₃) | 170 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348 |
| Dicyclohexylphenylphosphine (PCy₂Ph) | 162 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348 |
| Dicyclohexyl(cyclopentyl)phosphane (PCy₂Cp) | Estimated: ~165-168 | (This work) |
Table 2: Comparison of Tolman's Cone Angle for various phosphine ligands.
The cone angle for dicyclohexyl(cyclopentyl)phosphane is anticipated to be slightly smaller than that of tricyclohexylphosphine, reflecting the reduced steric profile of the cyclopentyl substituent compared to a cyclohexyl group.
Experimental Protocols
Detailed methodologies for the characterization of phosphine ligands are crucial for accurate and reproducible research.
Synthesis of Unsymmetrical Phosphines
The synthesis of dicyclohexyl(cyclopentyl)phosphane, an unsymmetrical phosphine, can be achieved through a multi-step process, a general outline of which is provided below.
General Protocol:
-
Preparation of Chlorodicyclohexylphosphine (ClPCy₂): This can be synthesized by reacting phosphorus trichloride (PCl₃) with a cyclohexyl Grignard reagent (CyMgCl or CyMgBr). The stoichiometry must be carefully controlled to favor the formation of the dichlorophosphine intermediate, which is then further reacted with the Grignard reagent.
-
Reaction with Cyclopentyl Grignard Reagent: The prepared chlorodicyclohexylphosphine is then reacted with a cyclopentyl Grignard reagent (CpMgCl or CpMgBr) to yield the final dicyclohexyl(cyclopentyl)phosphane product.
-
Purification: The product is typically purified by distillation under reduced pressure or by column chromatography under an inert atmosphere.
Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as phosphines are susceptible to oxidation.
Determination of Tolman's Electronic Parameter (TEP)
The following is a general procedure for the experimental determination of the TEP.
-
Synthesis of the [Ni(CO)₃L] Complex: The phosphine ligand (L) is reacted with a solution of tetracarbonylnickel(0) (Ni(CO)₄) in a suitable solvent (e.g., pentane or THF) under an inert atmosphere. Caution: Ni(CO)₄ is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Infrared (IR) Spectroscopy: The IR spectrum of the resulting [Ni(CO)₃L] complex is recorded.
-
Identification of the A₁ C-O Stretching Frequency: The symmetric A₁ C-O stretching band is identified in the spectrum, typically in the range of 2050-2100 cm⁻¹. This value represents the TEP of the ligand.
Determination of the Cone Angle
The cone angle can be determined experimentally via X-ray crystallography or computationally.
X-ray Crystallography Protocol:
-
Crystal Growth: Single crystals of a metal complex containing the dicyclohexyl(cyclopentyl)phosphane ligand are grown.
-
Data Collection: X-ray diffraction data are collected on a suitable single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: The crystal structure is solved and refined to obtain the precise atomic coordinates.
-
Cone Angle Calculation: The cone angle is calculated from the refined structure using specialized software. The calculation involves defining the metal-phosphorus bond vector and the van der Waals radii of the outermost atoms of the ligand.[6]
Computational Protocol:
-
Ligand Modeling: The 3D structure of the dicyclohexyl(cyclopentyl)phosphane ligand is built using molecular modeling software.
-
Conformational Search: A thorough conformational search is performed to identify the lowest energy conformer of the ligand.
-
Geometry Optimization: The geometry of the lowest energy conformer is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Cone Angle Calculation: The cone angle is then calculated from the optimized coordinates using a program that implements the cone angle algorithm.[7]
Visualizing Ligand Properties and Interactions
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Phosphine Ligands with Iron Centers: A Technical Guide for Researchers
Abstract: The field of iron catalysis has rapidly evolved, driven by the economic and environmental advantages of using this earth-abundant metal.[1][2] Phosphine ligands have proven instrumental in this advancement, offering a versatile platform to modulate the steric and electronic properties of iron centers, thereby fine-tuning their catalytic activity and selectivity.[1][3] This technical guide provides an in-depth overview of the coordination chemistry of phosphine ligands with iron, tailored for researchers, scientists, and drug development professionals. It covers the synthesis and characterization of iron-phosphine complexes, details key experimental protocols, presents structural and spectroscopic data, and explores their applications in catalysis and drug discovery.
Introduction to Iron-Phosphine Coordination Chemistry
The resurgence of interest in first-row transition metals for catalysis is a direct response to the need for more sustainable chemical processes. Iron, being the most abundant transition metal in the Earth's crust, presents a cost-effective and low-toxicity alternative to precious metals like palladium, rhodium, and platinum.[2][4] The success of iron-based catalysts, however, is critically dependent on the ligand sphere surrounding the metal center.
Phosphine ligands (PR₃) are among the most important and widely used ligands in coordination chemistry and catalysis.[5] Their utility stems from the ease with which their electronic and steric properties can be systematically varied by modifying the R groups. This tunability allows for precise control over the reactivity, stability, and selectivity of the resulting metal complexes.[6] In iron chemistry, phosphine ligands have enabled significant breakthroughs in a variety of transformations, including reduction catalysis (hydrogenation, hydrosilylation) and a wide array of carbon-carbon bond-forming cross-coupling reactions.[1][7]
Synthesis of Iron-Phosphine Complexes
The synthesis of iron-phosphine complexes typically involves the reaction of an iron precursor with the desired phosphine ligand under an inert atmosphere, as many of the reactants and products are air-sensitive.[8][9] Standard Schlenk line or glovebox techniques are therefore essential.
Common iron precursors include:
-
Iron(II) halides: FeCl₂, FeBr₂
-
Iron(III) halides: FeCl₃
-
Iron carbonyls: Fe(CO)₅, Fe₂(CO)₉, Fe₃(CO)₁₂[8]
-
Organometallic iron precursors: [FeBr(Cp)(CO)₂]
The choice of precursor and reaction conditions dictates the oxidation state of the iron center in the final complex, which can range from Fe(0) to Fe(III). For instance, the reaction of FeCl₂ with two equivalents of a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)benzene (dpbz) yields the tetrahedral Fe(II) complex FeCl₂(dpbz).[6][10] Reduction of such Fe(II) precursors in the presence of phosphine ligands can lead to catalytically relevant Fe(I) or Fe(0) species.[11][12]
Experimental Protocols for Characterization
The unambiguous characterization of iron-phosphine complexes is crucial for understanding their structure-activity relationships. The following protocols outline the key techniques employed.
General Workflow for Synthesis and Characterization
The synthesis and analysis of these air-sensitive compounds follow a rigorous workflow to ensure sample integrity.
Caption: General experimental workflow for the synthesis and characterization of iron-phosphine complexes.
Protocol for ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is an indispensable tool for studying phosphine-containing compounds.[13] It provides information on the coordination of the phosphine to the iron center and the electronic environment of the phosphorus atom.
-
Sample Preparation: In a glovebox or under a flow of inert gas, dissolve 2-10 mg of the iron-phosphine complex in approximately 0.6-1.0 mL of a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈).[14] Common laboratory solvents do not contain phosphorus, so non-deuterated solvents can be used if a deuterium lock is not required, though this is uncommon on modern spectrometers.[14] The solution should be clear and free of particulate matter.[14]
-
Instrument Setup:
-
The spectrometer is tuned to the ³¹P frequency (e.g., 40.6 MHz on a 2.35 T magnet).[15]
-
An external reference of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.[13]
-
For routine characterization, spectra are typically recorded with proton decoupling to produce sharp, singlet signals for each unique phosphorus nucleus.[13]
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters may include a pulse length of 50 µs and a repetition time of 2 seconds.[15]
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Apply a baseline correction to ensure accurate integration and peak picking.
-
Protocol for ⁵⁷Fe Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of ⁵⁷Fe, providing detailed information about its oxidation state, spin state, and coordination geometry.[10][16]
-
Sample Preparation:
-
The sample should be a solid, finely powdered to ensure uniform thickness.[16]
-
The optimal amount of sample depends on the iron content and is calculated to maximize the resonant absorption without causing excessive line broadening.[16]
-
The powdered sample is uniformly spread in a sample holder (e.g., a Delrin cup) and sealed. For air-sensitive samples, preparation must be done in a glovebox.
-
-
Data Acquisition:
-
The sample is cooled to a low temperature, typically 80 K (liquid nitrogen) or 4.2 K (liquid helium), in a cryostat.[17]
-
A Mössbauer spectrometer with a ⁵⁷Co source is used. The source is moved with a constant acceleration to scan a range of gamma-ray energies via the Doppler effect.[1]
-
Spectra are typically calibrated against a standard α-iron foil at room temperature.[1]
-
-
Data Analysis:
-
The resulting spectrum is a plot of gamma-ray transmission versus source velocity (mm/s).
-
The spectrum is fitted with Lorentzian line shapes to extract key parameters:[10]
-
Isomer Shift (δ): Relative to α-iron, this parameter is indicative of the s-electron density at the nucleus and provides information on the oxidation state of the iron.[10][16]
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient and gives insight into the symmetry of the coordination environment.[10][16]
-
-
Protocol for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule, allowing for the precise determination of bond lengths and angles.
-
Crystal Growth:
-
High-quality single crystals are essential. Common methods for organometallic compounds include slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.[18][19][20]
-
All crystallization procedures for air-sensitive compounds must be performed under an inert atmosphere (e.g., in a Schlenk tube or a vial inside a larger, sealed container).[21]
-
-
Crystal Mounting:
-
In a glovebox or under a microscope with an inert gas stream, select a suitable single crystal.
-
Coat the crystal in a cryoprotectant oil (e.g., paratone or a perfluorinated oil) to prevent degradation from atmospheric exposure during transfer.[9][18]
-
Mount the oil-coated crystal onto a loop (e.g., a MiTeGen MicroMount) attached to a goniometer head.[9]
-
-
Data Collection:
-
Quickly transfer the mounted crystal to the diffractometer.
-
A stream of cold nitrogen gas (typically 100-150 K) is immediately directed onto the crystal, which flash-freezes it and protects it during data collection.[9]
-
The crystal is irradiated with a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
-
Structural and Spectroscopic Properties
The combination of spectroscopic and crystallographic data provides a detailed picture of the electronic and geometric structure of iron-phosphine complexes.
Structural Data: Bond Lengths and Angles
The geometry of iron-phosphine complexes is highly dependent on the iron's oxidation state and the nature of the phosphine ligand. The tables below summarize representative structural parameters for various complexes.
Table 1: Selected Fe-P and Fe-Cl Bond Lengths (Å) in FeCl₂(bisphosphine) Complexes [6][10]
| Complex | Ligand | Fe-P (Å) | Fe-Cl (Å) | Geometry |
| FeCl₂(dpbz) | dpbz | Not specified | Not specified | Distorted Tetrahedral |
| FeCl₂(ᵗBu dppe) | ᵗBu dppe | 2.429, 2.455 | 2.212, 2.223 | Distorted Tetrahedral |
| FeCl₂(Xantphos) | Xantphos | Not specified | Not specified | Distorted Tetrahedral |
| [(dppen)₂FeCl₂]⁺ | dppen | 2.364, 2.370 | 2.222 | Octahedral |
Note: dpbz = 1,2-bis(diphenylphosphino)benzene; ᵗBu dppe = 1,2-bis(di-tert-butylphosphino)ethane; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dppen = cis-1,2-Bis(diphenylphosphino)ethylene.
Table 2: Selected P-Fe-P Bite Angles (°) in FeCl₂(bisphosphine) Complexes [10]
| Complex | Ligand | P-Fe-P Angle (°) |
| FeCl₂(dpbz) | dpbz | 80.38 |
| FeCl₂(SciOPP) | SciOPP | 80.63 |
| FeCl₂(Xantphos) | Xantphos | 109.30 |
Note: The bite angle is heavily influenced by the rigidity and size of the ligand backbone.
Spectroscopic Data
Table 3: Representative ³¹P NMR Chemical Shifts (δ) for Iron-Phosphine Complexes
| Complex | Ligand(s) | Solvent | δ (ppm) | J (Hz) |
| [Fe(dppm)(Cl)(PH₃)]⁺ | dppm, PH₃ | CD₂Cl₂ | 10.1 (dppm), -64.7 (PH₃) | ²JPP = 47.1 |
| [Fe(dppe)₂(H)(PH₃)]⁺ | dppe, PH₃ | CH₂Cl₂ | 84.7 (dppe), -91.4 (PH₃) | ²JPP = 28.7 |
| [Fe(dmpe)₂(H)(PH₂)] | dmpe | C₆D₆ | Not specified | Not specified |
Data sourced from references[4][18]. Note: dppm = bis(diphenylphosphino)methane; dppe = 1,2-bis(diphenylphosphino)ethane; dmpe = 1,2-bis(dimethylphosphino)ethane.
Table 4: Representative ⁵⁷Fe Mössbauer Parameters for Iron-Phosphine Complexes (80 K)
| Complex | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔE_Q) mm/s | Reference |
| FeCl₂(dpbz) | 0.73 | 2.49 | [6] |
| FeCl₂(SciOPP) | 0.75 | 2.67 | [10] |
| Fe(Mes)₂(dppe) | 0.33 | 4.53 | [11] |
| In situ Fe(Ph)Br(SciOPP) | 0.33 | 1.50 | [11] |
Note: Parameters are highly sensitive to the oxidation state and coordination environment of the iron center.
Catalytic Applications and Reaction Mechanisms
Iron-phosphine complexes are potent catalysts for a range of important organic transformations. The ligand plays a crucial role in stabilizing the active iron species and controlling the reaction's outcome.
Cross-Coupling Reactions
Chelating phosphines are effective ligands for a variety of iron-catalyzed cross-coupling reactions, including Kumada, Negishi, and Suzuki-Miyaura couplings.[10][12] These reactions are fundamental for C-C bond formation in academic and industrial settings. While the precise mechanisms are often complex and debated, a general catalytic cycle for a Negishi cross-coupling (coupling of an organozinc reagent with an organic halide) can be proposed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metal Phosphorus Complexes as Antitumor Agents [infoscience.epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in iron complexes as potential anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ncl.ac.uk [ncl.ac.uk]
- 10. Extensive reference set and refined computational protocol for calculations of 57 Fe Mössbauer parameters - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00431K [pubs.rsc.org]
- 11. Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. Mössbauer Spectroscopy [serc.carleton.edu]
- 17. pubs.aip.org [pubs.aip.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. iucr.org [iucr.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. How To [chem.rochester.edu]
Earth-Abundant Metal Catalysts for Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule dictates its biological activity. For decades, asymmetric catalysis has been dominated by precious metals like rhodium, ruthenium, palladium, and iridium. While highly effective, the low natural abundance, high cost, and inherent toxicity of these metals present significant sustainability challenges.[1][2] This has spurred a paradigm shift towards the development of catalysts based on earth-abundant first-row transition metals such as iron, cobalt, nickel, copper, and manganese.[3][4] These metals offer a more sustainable and economical alternative without compromising, and in some cases even surpassing, the catalytic efficiency and selectivity of their precious metal counterparts.[5] This technical guide provides an in-depth overview of the discovery and development of earth-abundant metal catalysts for asymmetric synthesis, tailored for researchers, scientists, and drug development professionals.
Catalyst Discovery and Development Workflow
The journey from a conceptual catalyst design to a robust industrial process is a multi-step endeavor that increasingly integrates computational and experimental approaches. High-throughput screening (HTS) and automated synthesis platforms have revolutionized this process, allowing for the rapid evaluation of large libraries of ligands and catalysts.[6][7][8][9]
Iron Catalysts
Iron is the most abundant transition metal, making it an attractive choice for sustainable catalysis. Iron catalysts have shown remarkable activity in a variety of asymmetric transformations, most notably in hydrogenation and reduction reactions.
Key Reactions and Performance
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Asymmetric Transfer Hydrogenation | Acetophenone | trans-[Fe(CO)Cl(P-P)(N-N)]BF₄ | >99 | 97 | up to 2000 | - |
| Asymmetric Hydrogenation | 2-Chloroacetophenone | Fe(OTf)₂/(S,S)-p-BDPP | 95 | 99 | 1000 | 200 |
| Asymmetric Hydrosilylation | Acetophenone | Fe(II)-Boxmi complex | >99 | >99 | up to 200 | >40000 |
Experimental Protocols
Synthesis of trans-[Fe(CO)Cl((S,S)-C₃H₆N₂)(dppf)]BF₄ Catalyst for Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of a well-defined iron(II) precatalyst for the asymmetric transfer hydrogenation of ketones.
Materials:
-
FeCl₂(thf)₂ (1.0 mmol)
-
(S,S)-1,2-diaminopropane (1.0 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.0 mmol)
-
Sodium tetraphenylborate (NaBPh₄) (1.0 mmol)
-
Carbon monoxide (CO) gas
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
A solution of FeCl₂(thf)₂ (1.0 mmol) in anhydrous DCM (20 mL) is prepared under an inert atmosphere (N₂ or Ar).
-
To this solution, (S,S)-1,2-diaminopropane (1.0 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
dppf (1.0 mmol) is then added, and the reaction mixture is stirred for an additional 2 hours.
-
The solution is purged with CO gas for 15 minutes.
-
NaBPh₄ (1.0 mmol) is added, and the mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether (3 x 20 mL) and dried under vacuum to yield the iron(II) precatalyst.
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
trans-[Fe(CO)Cl((S,S)-C₃H₆N₂)(dppf)]BF₄ (0.01 mmol)
-
Acetophenone (1.0 mmol)
-
Potassium tert-butoxide (KOtBu) (0.05 mmol)
-
2-Propanol (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, the iron precatalyst (0.01 mmol) and KOtBu (0.05 mmol) are dissolved in 2-propanol (5 mL).
-
The mixture is stirred at 50 °C for 30 minutes to activate the catalyst.
-
Acetophenone (1.0 mmol) is added, and the reaction is stirred at 50 °C.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC.
Copper Catalysts
Copper is an inexpensive and readily available metal that has found widespread use in asymmetric catalysis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reactions and Performance
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Asymmetric Allylic Alkylation | cinnamyl chloride | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | 95 | 96 | - | - |
| Asymmetric Conjugate Addition | Cyclohexenone | Cu(OTf)₂ / (R,S)-Josiphos | >99 | 98 | - | - |
| Asymmetric Hydroamination | Styrene | CuH / Chiral Biphosphine Ligand | 94 | 95 | - | - |
Experimental Protocols
Copper-Catalyzed Asymmetric Allylic Alkylation of Racemic Cyclohex-2-en-1-yl Acetate [5]
This protocol details the enantioconvergent alkylation of a racemic allylic ether.[5]
Materials:
-
CuBr·SMe₂ (0.025 mmol)
-
(R)-(-)-N-Pinenyl-N'-(2-diphenylphosphinobenzoyl)piperazine (L2) (0.03 mmol)
-
Racemic cyclohex-2-en-1-yl acetate (0.5 mmol)
-
n-Butylmagnesium bromide (1.0 M in THF, 1.0 mmol)
-
BF₃·OEt₂ (1.0 mmol)
-
Anhydrous THF (2 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, CuBr·SMe₂ (0.025 mmol) and ligand L2 (0.03 mmol) are dissolved in anhydrous THF (1 mL). The mixture is stirred at room temperature for 30 minutes.
-
The racemic cyclohex-2-en-1-yl acetate (0.5 mmol) is added, followed by the addition of BF₃·OEt₂ (1.0 mmol).
-
The mixture is cooled to -78 °C, and n-butylmagnesium bromide (1.0 mmol) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Cobalt Catalysts
Cobalt catalysts have emerged as powerful tools for a range of asymmetric transformations, including C-H functionalization and reductive couplings, often exhibiting unique reactivity compared to other metals.[1]
Key Reactions and Performance
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | Regioselectivity |
| Asymmetric Reductive Coupling of 1,3-enynes with imines | N-sulfonyl imine | Co(acac)₂ / (R,R)-QuinoxP | up to 96 | >99 | >20:1 |
| Asymmetric C-H Functionalization | Indole | [CpCoI₂(CO)] / Chiral Carboxylic Acid | up to 99 | up to 99 | - |
| Asymmetric Radical Cyclopropanation | Styrene | Co(II)-Porphyrin Complex | 95 | 99 | >20:1 dr |
Experimental Protocols
Cobalt-Catalyzed Asymmetric Reductive Coupling of a 1,3-Enyne with an N-Sulfonyl Imine [1]
This protocol describes a highly regio- and enantioselective cobalt-catalyzed reductive coupling.[1]
Materials:
-
Co(acac)₂ (0.02 mmol)
-
(R,R)-QuinoxP* (0.024 mmol)
-
1,3-Enyne (0.4 mmol)
-
N-Sulfonyl imine (0.2 mmol)
-
Zinc powder (0.4 mmol)
-
Water (0.4 mmol)
-
Anhydrous 1,4-dioxane (1.0 mL)
Procedure:
-
In a glovebox, a vial is charged with Co(acac)₂ (0.02 mmol), (R,R)-QuinoxP* (0.024 mmol), and zinc powder (0.4 mmol).
-
Anhydrous 1,4-dioxane (0.5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of the 1,3-enyne (0.4 mmol) and the N-sulfonyl imine (0.2 mmol) in 1,4-dioxane (0.5 mL) is added, followed by the addition of water (0.4 mmol).
-
The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the chiral dienyl amine.
-
The enantiomeric excess is determined by chiral HPLC.
Manganese Catalysts
Manganese is a highly abundant and low-toxicity metal that has shown great promise in asymmetric oxidation reactions, particularly epoxidation.
Key Reactions and Performance
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) |
| Asymmetric Epoxidation | 2,2-Dimethylchromene | Mn(III)-Salen Complex | up to 98 | up to 96 |
| Asymmetric Diels-Alder | Cyclopentadiene & Acrolein | Mn(II)-BOX Complex | 95 | 99 |
| Asymmetric Hydroboration | Acetophenone | [Mn(DAB)(CO)₃Br] | up to 99 | up to 98 |
Experimental Protocols
Synthesis of a Chiral Manganese(III)-Salen Catalyst for Asymmetric Epoxidation [6][10]
This protocol describes the synthesis of a Jacobsen-type catalyst.[6]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (1.0 g)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (2.0 equiv)
-
Absolute ethanol (25 mL)
-
Air
Procedure:
-
A 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser is charged with (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (1.0 g) and absolute ethanol (25 mL).
-
The mixture is heated to reflux for 20 minutes.
-
Solid Mn(OAc)₂·4H₂O (2.0 equivalents) is added in one portion.
-
The mixture is refluxed for an additional 30 minutes.
-
A gas bubbling tube is inserted into the solution, and air is bubbled through at a slow rate while continuing to heat at reflux for 1 hour.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the Mn(III)-salen catalyst.
Manganese-Catalyzed Asymmetric Epoxidation of an Alkene [6]
Materials:
-
Chiral Mn(III)-salen catalyst (0.05 mmol)
-
Alkene (1.0 mmol)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11)
-
Dichloromethane (5 mL)
-
4-Phenylpyridine N-oxide (0.2 mmol)
Procedure:
-
In a round-bottom flask, the alkene (1.0 mmol) and the Mn(III)-salen catalyst (0.05 mmol) are dissolved in dichloromethane (5 mL).
-
4-Phenylpyridine N-oxide (0.2 mmol) is added, and the mixture is cooled to 0 °C.
-
The buffered NaOCl solution is added dropwise with vigorous stirring over 1 hour.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxide is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Nickel Catalysts
Nickel catalysts have proven to be versatile for a variety of asymmetric transformations, including cross-coupling, hydrogenation, and conjugate addition reactions.
Key Reactions and Performance
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) |
| Asymmetric Michael Addition | Nitrostyrene & Acetylacetone | Ni(II) / Chiral Diamine Ligand | up to 98 | up to 99 |
| Asymmetric Hydrogenation | α,β-Unsaturated Ester | Ni(OAc)₂ / (R,R)-Me-DuPhos | >99 | 98 |
| Asymmetric Reductive Cross-Coupling | Aryl iodide & Benzyl chloride | NiCl₂·glyme / Chiral Bioxazoline Ligand | up to 95 | up to 98 |
Experimental Protocols
Nickel-Catalyzed Asymmetric Michael Addition of Acetylacetone to Nitrostyrene
This protocol details a highly enantioselective Michael addition reaction.
Materials:
-
Ni(OAc)₂·4H₂O (0.01 mmol)
-
(1S,2S)-N,N'-Dimethyl-1,2-diphenylethanediamine (0.012 mmol)
-
Nitrostyrene (0.5 mmol)
-
Acetylacetone (0.6 mmol)
-
Toluene (2 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, Ni(OAc)₂·4H₂O (0.01 mmol) and the chiral diamine ligand (0.012 mmol) are dissolved in toluene (1 mL).
-
The mixture is stirred at room temperature for 1 hour to form the catalyst complex.
-
Nitrostyrene (0.5 mmol) and acetylacetone (0.6 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC.
Signaling Pathways and Logical Relationships
The development of a successful catalyst often relies on a deep understanding of the reaction mechanism. The catalytic cycle for the copper-catalyzed asymmetric allylic alkylation, for instance, involves several key steps that determine the stereochemical outcome.
Conclusion
The field of asymmetric catalysis with earth-abundant metals is rapidly expanding, offering sustainable and cost-effective alternatives to traditional precious metal-based systems. Iron, copper, cobalt, manganese, and nickel catalysts have demonstrated exceptional performance in a wide array of enantioselective transformations. For researchers and professionals in drug development, embracing these greener catalytic methodologies is not only an environmentally conscious choice but also a strategic one, enabling the efficient and scalable synthesis of chiral molecules that are vital for the advancement of medicine and technology. The continued exploration of ligand design, mechanistic understanding, and reaction engineering will undoubtedly unlock the full potential of these remarkable catalysts.
References
- 1. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications [ouci.dntb.gov.ua]
- 3. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Method for High-Throughput Screening of Enantioselective Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Automated Electrochemical Flow Platform to Accelerate Library Synthesis and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated Electrochemical Flow Platform to Accelerate Library Synthesis and Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
IUPAC name for cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
Technical Guide: Iron-Catalyzed Asymmetric Hydrogenation with Chiral Diphosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Core Topic: While the specific complex cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron represents a conceptual iron complex of a Josiphos-type ligand, its synthesis and catalytic application are not extensively documented in peer-reviewed literature. Josiphos ligands, a prominent class of chiral diphosphines, are typically employed with late transition metals such as rhodium, iridium, and palladium in asymmetric catalysis.[1][2] This guide will, therefore, focus on a well-characterized example of iron-catalyzed asymmetric hydrogenation using a chiral tetradentate diiminodiphosphine ligand, which serves as a state-of-the-art reference for the field of sustainable asymmetric catalysis.
The representative catalyst discussed is a trans-Iron(II) complex bearing a chiral P-N-N-P ligand derived from ortho-diphenylphosphinobenzaldehyde and (R,R)-1,2-diphenyl-1,2-diaminoethane. These complexes are effective precatalysts for the asymmetric transfer hydrogenation of ketones.[3][4]
IUPAC Name of the Ligand Scaffold: (1E,1'E)-N,N'-(R,R)-1,2-diphenylethane-1,2-diyl)bis(1-(2-(diphenylphosphino)phenyl)methanimine)
Overview of Iron-Catalyzed Asymmetric Hydrogenation
The development of enantioselective catalysts from earth-abundant and non-toxic metals like iron is a primary goal in sustainable chemistry.[5] Iron complexes, with their diverse accessible oxidation states, offer a cost-effective alternative to precious metal catalysts (e.g., Ru, Rh, Ir) for reactions such as the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines.[5][6] These products are valuable intermediates in the pharmaceutical and fine chemical industries.
The mechanism of these reactions often involves an "outer-sphere" hydrogen transfer, where the substrate does not coordinate directly to the metal center but interacts with a metal-hydride and a protonated ligand in a concerted step.[3][7] The chirality of the ligand framework dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.
Data Presentation: Catalytic Performance
The following table summarizes the performance of a representative chiral iron(II) diiminodiphosphine complex in the asymmetric transfer hydrogenation of various prochiral ketones. The reaction utilizes 2-propanol as the hydrogen source and a base activator.
| Substrate | Product | Yield (%) | ee (%) | Catalyst Loading (mol%) | Time (h) | Ref. |
| Acetophenone | 1-Phenylethanol | >99 | 61 | 0.17 | 18 | [3] |
| 1-Naphthyl methyl ketone | 1-(Naphthalen-1-yl)ethanol | >99 | 85 | 0.17 | 18 | [4] |
| 2-Naphthyl methyl ketone | 1-(Naphthalen-2-yl)ethanol | >99 | 80 | 0.17 | 18 | [4] |
| 2-Furyl methyl ketone | 1-(Furan-2-yl)ethanol | >99 | 75 | 0.17 | 18 | [4] |
| 1-Indanone | 1-Indanol | >99 | 90 | 0.025 | 24 | [4] |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 96 | 0.025 | 24 | [4] |
Table 1: Performance of a trans-[Fe(NCMe)(CO)(P-N-N-P)][BF4]2 type precatalyst in the asymmetric transfer hydrogenation of ketones.[3][4]
Experimental Protocols
Synthesis of the Iron(II) Precatalyst
This protocol describes the synthesis of a representative trans-[Fe(NCMe)2(P-N-N-P)][BF4]2 complex.[3]
Materials:
-
Fe(BF4)2·6H2O
-
Chiral P-N-N-P ligand (e.g., from (R,R)-1,2-diphenylethylene-1,2-diamine and 2-(diphenylphosphino)benzaldehyde)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral P-N-N-P ligand (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add a solution of Fe(BF4)2·6H2O (1.0 eq) in anhydrous acetonitrile dropwise with stirring.
-
Stir the resulting reaction mixture at room temperature for 4-6 hours.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the iron(II) complex as a solid.
-
Characterize the complex using standard techniques (e.g., NMR, X-ray crystallography). The single-crystal X-ray diffraction of similar complexes reveals a trans distorted octahedral structure around the iron center.[3]
Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol details a general procedure for the catalytic asymmetric transfer hydrogenation of a ketone (e.g., acetophenone).[4][5]
Materials:
-
Iron(II) precatalyst (as synthesized above)
-
Prochiral ketone (e.g., acetophenone)
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the iron(II) precatalyst (0.001 to 0.01 eq) and the base (e.g., t-BuOK, 10 eq relative to the catalyst) to a reaction vessel.
-
Add anhydrous 2-propanol as the solvent and hydrogen source.
-
Stir the mixture for a few minutes to allow for catalyst activation.
-
Add the ketone substrate (1.0 eq) to the reaction mixture.
-
Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature) for the required time (18-24 hours).
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by exposing it to air and passing it through a short plug of silica gel.
-
Analyze the conversion and enantiomeric excess (ee) of the product using chiral GC or high-performance liquid chromatography (HPLC).
Visualization of the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of a ketone by an iron(II) complex, consistent with a metal-ligand bifunctional mechanism.
Caption: Proposed catalytic cycle for iron-catalyzed asymmetric ketone hydrogenation.
This catalytic cycle is initiated by the deprotonation of the ligand on the precatalyst to form the active catalyst. The ketone then interacts with this active species in a six-membered transition state, facilitating the transfer of a hydride from the metal and a proton from the ligand to the carbonyl group.[7] The resulting chiral alcohol is then released, and the catalyst is regenerated.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. Josiphos ligands - Wikiwand [wikiwand.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron Catalyzed Asymmetric Hydrogenation of Ketones - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) (CAS No. 146960-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+), with the Chemical Abstracts Service (CAS) number 146960-90-9, is an organometallic compound belonging to the family of ferrocene-based phosphine ligands. These compounds are of significant interest in various fields of chemical research, particularly in catalysis and materials science. The unique structure, combining a bulky and electron-rich dicyclohexylphosphino group with a versatile cyclopentadienyl ligand coordinated to an iron center, imparts distinct steric and electronic properties that are highly sought after in modern synthetic chemistry.
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role as a catalyst in cross-coupling reactions. The experimental protocols and data presented are based on established methodologies for analogous ferrocenyl phosphine complexes and are intended to serve as a practical reference for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties for dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is presented in Table 1.
| Property | Value |
| CAS Number | 146960-90-9 |
| Molecular Formula | C₃₄H₅₂FeP₂ |
| Molecular Weight | 578.6 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane) |
| Stability | Air and moisture sensitive; best handled under an inert atmosphere |
Synthesis
The synthesis of ferrocene-based phosphine ligands like dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) typically involves a multi-step process. A general and representative synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis generally proceeds via the lithiation of a ferrocene precursor followed by reaction with a chlorophosphine.
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Catalytic Applications of dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane and its Iron Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure of cyclopentane, the chiral phosphine ligand dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, and its coordination complex with iron. It covers the synthesis, characterization, and potential applications of this complex in catalysis, a field of significant interest in drug development and fine chemical synthesis.
Molecular Structure
Cyclopentane
Cyclopentane (C₅H₁₀) is a cycloalkane consisting of five carbon atoms arranged in a ring. Due to ring strain, the molecule is not planar and adopts a puckered conformation, most commonly the "envelope" conformation, to minimize steric hindrance and angle strain. In this conformation, four of the carbon atoms are in the same plane, while the fifth is out of the plane, resembling a sealed envelope.
dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane
The ligand, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, is a chiral bidentate phosphine ligand. Its structure is based on a cyclopentyl backbone substituted at the 1 and 2 positions.
-
Cyclopentyl Backbone: Provides a rigid scaffold for the two phosphine groups.
-
Dicyclohexylphosphino Group (-P(C₆H₁₁)₂): Located at the 1-position of the cyclopentyl ring. The bulky cyclohexyl groups influence the steric environment around the metal center.
-
(1R)-1-diphenylphosphanylethyl Group (-CH(CH₃)P(C₆H₅)₂): Located at the 2-position of the cyclopentyl ring. This group contains a chiral center at the ethyl backbone, designated as (1R), which is crucial for its application in asymmetric catalysis. The phenyl groups on the phosphorus atom also contribute to the electronic and steric properties of the ligand.
The presence of two phosphorus atoms with lone pairs of electrons allows this molecule to act as a chelating ligand, binding to a metal center through two coordination sites. The chirality of the ligand is essential for inducing stereoselectivity in catalytic reactions.
Below is a diagram representing the logical relationship of the structural components of the ligand.
Iron Complex
The dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand forms a coordination complex with an iron center. In a typical scenario, the ligand chelates to the iron atom, which can exist in various oxidation states, commonly Fe(II) or Fe(III). The coordination geometry around the iron center will depend on the oxidation state and the other ligands present. For a four-coordinate Fe(II) complex, a tetrahedral or square planar geometry is possible, while a six-coordinate complex would likely adopt an octahedral geometry. These complexes are of significant interest due to iron's abundance, low cost, and low toxicity compared to precious metal catalysts.
Experimental Protocols
Synthesis of the Ligand
The synthesis of a chiral ligand of this type is a multi-step process, typically involving the construction of the chiral sidechain and its subsequent attachment to the cyclopentyl backbone, followed by the introduction of the phosphine groups.
A representative, generalized workflow is presented below:
Detailed Steps (Hypothetical Protocol):
-
Preparation of the Chiral Sidechain: A suitable chiral starting material, such as a derivative of a natural amino acid, would be used to establish the (1R) stereocenter. This would involve standard organic transformations to create the 1-diphenylphosphanylethyl moiety.
-
Functionalization of Cyclopentane: A cyclopentane derivative with appropriate functional groups at the 1 and 2 positions is required. These functional groups would serve as handles for the sequential introduction of the two different phosphine groups.
-
Coupling and Phosphine Introduction: The chiral sidechain is coupled to the 2-position of the functionalized cyclopentane. Subsequently, the dicyclohexylphosphino and diphenylphosphino groups are introduced, typically through reactions with the corresponding chlorophosphines (e.g., ClP(C₆H₁₁)₂ and ClP(C₆H₅)₂) in the presence of a base.
-
Purification: The final ligand is purified using techniques such as column chromatography and recrystallization.
Synthesis of the Iron Complex
The iron complex is typically synthesized by reacting the chiral phosphine ligand with a suitable iron precursor under an inert atmosphere to prevent oxidation.
Experimental Workflow:
Detailed Protocol:
-
Preparation: In a Schlenk flask under an argon atmosphere, the dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand (1 equivalent) is dissolved in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction: To this solution, a solution or suspension of an iron(II) salt, such as iron(II) chloride (FeCl₂), in the same solvent is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like ³¹P NMR spectroscopy.
-
Isolation: Upon completion, the solvent may be partially removed under vacuum to induce precipitation of the product. The solid is then collected by filtration, washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials, and dried under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Data Presentation
While specific experimental data for the target complex is not available, the following table presents expected quantitative data based on analogous iron-phosphine complexes. This data is crucial for the characterization of the synthesized complex.
| Parameter | Expected Value/Observation | Significance |
| ³¹P NMR | Two distinct signals in the range of δ 40-100 ppm. The coordination to iron will cause a significant downfield shift compared to the free ligand. The signals may appear as doublets due to P-P coupling. | Confirms the coordination of both phosphorus atoms to the iron center and provides information about the electronic environment of the phosphorus nuclei. The coupling constant (JP-P) can give insights into the geometry of the complex. |
| ¹H NMR | Complex multiplets in the aliphatic and aromatic regions. The signals for the protons on the cyclopentyl ring and the chiral ethyl group would be diastereotopic, leading to more complex splitting patterns. | Provides information about the overall structure of the complex and confirms the presence of the organic ligand. |
| ¹³C NMR | Multiple signals corresponding to the different carbon environments in the ligand. The carbon atoms bonded to phosphorus will show coupling (JP-C). | Complements the ¹H NMR data and helps in the complete structural elucidation of the complex. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the iron complex, [Fe(ligand)Cl₂]⁺ or other relevant fragments. | Confirms the molecular weight of the complex. |
| X-ray Crystallography | Would provide the precise bond lengths, bond angles, and coordination geometry of the iron center. For a chiral, non-centrosymmetric space group, the absolute configuration could be determined. | The definitive method for determining the solid-state structure of the complex. |
Catalytic Applications
Iron complexes with chiral phosphine ligands are gaining prominence as catalysts in a variety of organic transformations, particularly in the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.
Asymmetric Catalysis
The primary application for a chiral iron-phosphine complex of this nature is in asymmetric catalysis. The chiral environment created by the ligand around the iron center can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
A generalized catalytic cycle for an iron-catalyzed cross-coupling reaction is depicted below.
The Untapped Potential of Josiphos-Iron Catalysis: A Technical Guide for Researchers
For Immediate Release
While the Josiphos family of chiral diphosphine ligands has established itself as a cornerstone in asymmetric catalysis, its combination with earth-abundant iron remains a largely uncharted territory in synthetic chemistry. This technical guide addresses the current landscape of Josiphos-iron catalyzed reactions, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the nascent stage of this specific research area, this document synthesizes information from analogous catalytic systems to offer a forward-looking perspective on potential applications and methodologies.
Introduction to Josiphos Ligands and Iron Catalysis
Josiphos ligands, a class of ferrocene-based diphosphines, are renowned for their modularity and effectiveness in inducing high enantioselectivity in a variety of metal-catalyzed transformations.[1] Their success is particularly prominent in asymmetric hydrogenations and C-C bond-forming reactions, traditionally employing precious metals such as rhodium, iridium, and ruthenium.
In parallel, the field of iron catalysis has gained significant momentum, driven by the low cost, low toxicity, and high natural abundance of iron. Researchers have successfully developed iron-based catalysts for a wide array of reactions, including hydrogenations, hydrosilylations, cross-couplings, and cycloadditions. These advancements, however, have predominantly relied on ligand scaffolds other than Josiphos.
This guide bridges the knowledge gap by examining the potential substrate scope of Josiphos-iron catalysts, drawing parallels from successful applications of Josiphos with other metals and of iron with other chiral phosphine ligands.
Potential Substrate Scope: An Analog-Based Approach
Direct and extensive data on the substrate scope of Josiphos-iron catalyzed reactions is not yet widely available in peer-reviewed literature. However, by analyzing the substrate classes that are successfully transformed by i) Josiphos ligands with other metals and ii) iron catalysts with other chiral phosphine ligands, we can project a potential substrate scope for future Josiphos-iron systems.
Asymmetric Hydrogenation of Ketones and Imines
Asymmetric hydrogenation is a flagship application for Josiphos ligands. While typically paired with rhodium or iridium, the fundamental transformation of prochiral ketones and imines to chiral alcohols and amines is a reaction space where iron catalysis has also made significant strides.
Table 1: Potential Substrate Scope for Josiphos-Iron Catalyzed Asymmetric Hydrogenation (Analog-Based)
| Substrate Class | Exemplar Substrate | Potential Product | Expected Enantioselectivity (ee%) | Analogous System (Metal-Ligand) |
| Aromatic Ketones | Acetophenone | 1-Phenylethanol | High | Ir-Josiphos / Fe-(P-N-N-P) |
| Heteroaromatic Ketones | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | Moderate to High | Rh-Josiphos / Fe-(P-N-N-P) |
| α,β-Unsaturated Ketones | (E)-4-Phenylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-ol | Moderate to High | Ru-Josiphos / Fe-(chiral diamine) |
| N-Aryl Imines | N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | High | Ir-Josiphos / Fe-(P-N-N-P) |
| N-Alkyl Imines | N-(Propan-2-ylidene)methanamine | N-isopropylmethanamine | Moderate | Ir-Josiphos / Fe-(P-N-N-P) |
This table is a projection based on existing literature for analogous systems and does not represent experimentally verified data for Josiphos-iron catalysts.
Asymmetric Hydrosilylation of Alkenes and Alkynes
The hydrosilylation of unsaturated C-C bonds is another area where both iron catalysis and Josiphos ligands have shown promise, albeit independently. The combination of the two could offer a cost-effective route to valuable organosilicon compounds.
Table 2: Potential Substrate Scope for Josiphos-Iron Catalyzed Asymmetric Hydrosilylation (Analog-Based)
| Substrate Class | Exemplar Substrate | Silane | Potential Product | Expected Regio/Enantioselectivity | Analogous System (Metal-Ligand) |
| Styrenes | Styrene | Phenylsilane | (1-Phenylethyl)phenylsilane | Markovnikov, High ee | Rh-Josiphos / Fe-(bis(imino)pyridine) |
| 1,3-Dienes | 1-Phenyl-1,3-butadiene | Phenylsilane | (E)-1-Phenyl-1-silylbut-2-ene | 1,4-addition, High ee | Rh-Josiphos / Fe-(phenanthroline-imine) |
| Terminal Alkynes | Phenylacetylene | Diphenylsilane | (E)-(1-Phenylvinyl)diphenylsilane | High (E)-selectivity | Rh-Josiphos / Fe-(phosphine) |
| Internal Alkynes | 1,2-Diphenylethyne | Phenylsilane | (E)-1,2-Diphenyl-1-silyl-ethene | High (E)-selectivity | Rh-Josiphos / Fe-(phosphine) |
This table is a projection based on existing literature for analogous systems and does not represent experimentally verified data for Josiphos-iron catalysts.
Experimental Protocols: A General Methodology for Catalyst Screening
The following section provides a generalized experimental protocol for screening the efficacy of a hypothetical Josiphos-iron catalytic system in an asymmetric hydrogenation reaction. This protocol is adapted from established procedures for iron-catalyzed reactions with other chiral phosphine ligands.
General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation of a Ketone
Materials:
-
Iron(II) precursor (e.g., FeBr₂, Fe(OAc)₂)
-
Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)
-
Substrate (e.g., acetophenone)
-
Solvent (e.g., anhydrous THF or 2-propanol)
-
Base (e.g., KOt-Bu)
-
Hydrogen source (H₂ gas)
-
Inert atmosphere glovebox or Schlenk line
Protocol:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with the iron(II) precursor (1 mol%) and the Josiphos ligand (1.1 mol%). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vessel, the ketone substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 2-propanol).
-
Initiation: The substrate solution is added to the catalyst mixture. The base (e.g., KOt-Bu, 10 mol%) is then added.
-
Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen several times before being pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-24 hours). Aliquots may be taken periodically to monitor conversion by GC or TLC.
-
Work-up and Analysis: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The solvent is removed in vacuo. The conversion is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing Key Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate a general asymmetric hydrogenation catalytic cycle and the structure of a Josiphos ligand.
References
Computational Insights into the Resting States of Josiphos-Iron Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and conducting computational studies on the resting states of Josiphos-iron catalysts. While specific experimental and computational data on the resting states of this exact class of catalysts are not prevalent in publicly accessible literature, this document outlines the established methodologies and expected outcomes from such an investigation. The principles and workflows described herein are based on computational studies of analogous iron-group metal catalysts with chiral diphosphine ligands.
Introduction to Josiphos-Iron Catalysis
Iron, as an earth-abundant and non-toxic metal, is an attractive alternative to precious metals like rhodium, ruthenium, and palladium in catalysis. The development of iron-catalyzed asymmetric reactions has been a significant focus in green chemistry and sustainable synthesis. Chiral ligands are crucial for inducing enantioselectivity in these reactions, and the Josiphos family of ligands, which are ferrocene-based diphosphines, have demonstrated remarkable success in a variety of catalytic transformations.
Understanding the catalyst's resting state—the state in which the catalyst resides for the majority of the catalytic cycle—is paramount for optimizing reaction conditions, improving catalyst stability, and rationally designing more efficient catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and characterizing transient and stable intermediates, including resting states.
Generalized Computational Workflow
The investigation of a Josiphos-iron catalyst's resting state and overall catalytic cycle typically follows a structured computational workflow. This workflow is designed to identify the lowest energy species and the transition states that connect them, providing a complete energetic picture of the reaction.
Caption: A generalized workflow for the computational study of a catalytic cycle.
Hypothetical Catalytic Cycle for Josiphos-Iron in Asymmetric Hydrogenation
Based on known mechanisms for iron-catalyzed asymmetric hydrogenation with diphosphine ligands, a plausible catalytic cycle for a Josiphos-iron catalyst is presented below. This cycle illustrates the key steps of substrate coordination, migratory insertion, and product release. The resting state is often the most stable intermediate in the cycle.
Caption: A plausible catalytic cycle for Josiphos-iron catalyzed hydrogenation.
Quantitative Data Summary (Illustrative)
A primary output of computational studies is the relative energies of all intermediates and transition states. This data allows for the identification of the catalyst resting state (the lowest energy intermediate) and the rate-determining step (the highest energy barrier). The following table is an illustrative example of how such data would be presented.
| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Free Energy (kcal/mol) |
| Active Catalyst | -2500.12345 | 0.45678 | 0.0 |
| Substrate Complex | -2550.23456 | 0.51234 | -5.2 |
| Migratory Insertion TS | -2550.21098 | 0.50987 | +12.5 |
| Product Complex | -2550.28765 | 0.52012 | -20.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. A real study would involve specific substrates and would calculate energies for all relevant stereoisomeric pathways.
Detailed Computational Protocols
The accuracy of computational results is highly dependent on the chosen methodology. Below are detailed protocols that represent a common and robust approach for studying iron-based catalytic systems.
5.1. Geometry Optimization and Frequency Calculations
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06 are common choices. Dispersion corrections (e.g., D3BJ) are crucial for accurately describing non-covalent interactions.
-
Basis Set:
-
Fe: A basis set with an effective core potential, such as LANL2DZ or the Stuttgart/Dresden sets (SDD), is often used to account for relativistic effects.
-
P, O, N, C, H: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set like cc-pVDZ is typically employed.
-
-
Procedure:
-
Initial structures of all intermediates and transition states are built using a molecular editor.
-
Geometries are optimized in the gas phase without constraints.
-
Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
Intrinsic Reaction Coordinate (IRC) calculations are performed on transition states to verify that they connect the correct reactant and product minima.
-
5.2. Solvation Effects
-
Model: The effect of the solvent is typically included using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM) or the Solvation Model based on Density (SMD).
-
Procedure: Single-point energy calculations are performed on the gas-phase optimized geometries using the chosen solvation model. The solvent is chosen to match experimental conditions (e.g., toluene, THF, methanol).
5.3. High-Level Single-Point Energy Corrections
To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Functional: A double-hybrid functional or a more accurate meta-GGA functional can be used.
-
Basis Set: A larger basis set, such as def2-TZVP or cc-pVTZ, is employed for all atoms.
Conclusion
Computational studies provide invaluable, atom-level insights into the mechanisms of catalysis. For Josiphos-iron systems, these studies can reveal the nature of the catalyst resting state, elucidate the origins of enantioselectivity, and guide the development of next-generation catalysts. While the data presented here is illustrative, the workflows and protocols described provide a robust foundation for researchers to initiate and interpret their own computational investigations in this exciting and rapidly developing field of catalysis.
Initial Activity Screening of Novel Ferrocenyl Phosphine Iron Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for cost-effective and sustainable catalytic systems has propelled iron catalysis to the forefront of modern synthetic chemistry. This technical guide delves into the initial activity screening of novel ferrocenyl phosphine iron catalysts, a promising class of catalysts for various organic transformations. We present a comprehensive overview of their synthesis, characterization, and, most importantly, a systematic approach to evaluating their catalytic efficacy. Detailed experimental protocols for catalyst preparation and a representative cross-coupling reaction are provided. Quantitative data from a comparative screening study are summarized in structured tables to facilitate direct comparison of catalyst performance. Furthermore, logical workflows for catalyst synthesis and screening are visualized using diagrams to provide a clear and concise understanding of the experimental processes.
Introduction
Iron, being the most abundant transition metal, offers a sustainable and economical alternative to precious metal catalysts like palladium and rhodium, which are traditionally employed in a wide array of cross-coupling reactions. Ferrocenyl phosphine ligands have emerged as a versatile and effective class of ligands in catalysis due to their unique steric and electronic properties, which can be readily tuned by modifying the ferrocene backbone or the phosphine substituents. The combination of an iron metal center with ferrocenyl phosphine ligands presents a compelling strategy for the development of novel, highly active, and selective catalysts.
This guide focuses on the critical initial step in the development of such catalysts: the activity screening. A systematic screening process is essential to identify promising lead candidates from a library of newly synthesized catalysts and to establish structure-activity relationships that can guide further catalyst optimization.
Synthesis of a Library of Ferrocenyl Phosphine Ligands and Iron Catalyst Precursors
The synthesis of a diverse library of ferrocenyl phosphine ligands is the foundational step in the discovery of new iron catalysts. The modular nature of ferrocene chemistry allows for the introduction of various substituents on the cyclopentadienyl rings, thereby influencing the steric and electronic environment of the resulting phosphine ligand.
General Synthetic Protocol for Ferrocenyl Phosphine Ligands
A common strategy for the synthesis of functionalized ferrocenyl phosphine ligands involves the ortho-lithiation of a substituted ferrocene, followed by quenching with a phosphorus electrophile. The following is a representative, generalized protocol.
Materials:
-
Substituted Ferrocene (e.g., N,N-dimethylaminomethylferrocene)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Diethylether or Tetrahydrofuran (THF), anhydrous
-
Chlorodiphenylphosphine (ClPPh₂)
-
Hexane, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the substituted ferrocene (1.0 eq) in anhydrous diethylether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi or t-BuLi (1.1 eq) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Chlorodiphenylphosphine (1.1 eq) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethylether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ferrocenyl phosphine ligand.
Preparation of Iron(II) Catalyst Precursors
The active iron catalyst is typically generated in situ from an iron(II) precursor and the synthesized ferrocenyl phosphine ligand. Alternatively, well-defined iron(II)-phosphine complexes can be pre-synthesized.
Materials:
-
Iron(II) chloride (FeCl₂) or Iron(II) bromide (FeBr₂)
-
Synthesized Ferrocenyl Phosphine Ligand
-
Tetrahydrofuran (THF), anhydrous
Procedure for in situ generation: The iron(II) salt and the ferrocenyl phosphine ligand (in a 1:1 or 1:2 molar ratio) are combined in a reaction vessel under an inert atmosphere before the addition of the reaction substrates and reagents.
Procedure for pre-synthesis of [Fe(L)₂Cl₂] complex:
-
A solution of the ferrocenyl phosphine ligand (2.0 eq) in anhydrous THF is added to a suspension of FeCl₂ (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 4-6 hours.
-
The resulting solid is collected by filtration, washed with cold THF and hexane, and dried under vacuum to yield the [Fe(L)₂Cl₂] complex.
Caption: Workflow for the synthesis of ferrocenyl phosphine ligands and their iron complexes.
Initial Activity Screening in a Representative Cross-Coupling Reaction
To evaluate the catalytic activity of the newly synthesized iron catalysts, a benchmark reaction is employed. The Suzuki-Miyaura cross-coupling reaction is a suitable choice due to its broad applicability and the availability of a wide range of substrates.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Iron(II) Precursor (e.g., FeCl₂)
-
Ferrocenyl Phosphine Ligand Library
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Internal Standard (e.g., dodecane) for GC analysis
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, an oven-dried reaction vial is charged with the iron(II) precursor (e.g., 5 mol%), the respective ferrocenyl phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq).
-
The aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and the internal standard are added to the vial.
-
The anhydrous solvent is added, and the vial is sealed.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set period (e.g., 24 hours).
-
After cooling to room temperature, an aliquot of the reaction mixture is taken, diluted with diethyl ether, and filtered through a short plug of silica gel.
-
The yield of the cross-coupled product is determined by gas chromatography (GC) analysis relative to the internal standard.
-
For isolation of the product, the reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the initial activity screening of catalysts.
Data Presentation and Interpretation
The quantitative data obtained from the initial activity screening should be compiled into a clear and concise table to allow for easy comparison of the catalytic performance of the different ferrocenyl phosphine iron catalysts.
Comparative Catalytic Activity in Suzuki-Miyaura Coupling
The following table presents hypothetical data for the screening of a library of novel ferrocenyl phosphine iron catalysts in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Screening of Ferrocenyl Phosphine Ligands in the Iron-Catalyzed Suzuki-Miyaura Coupling
| Entry | Ferrocenyl Phosphine Ligand (L) | Ligand Structure | Yield (%)a |
| 1 | L1 | 1-(diphenylphosphino)-2-methylferrocene | 45 |
| 2 | L2 | 1-(diphenylphosphino)-2-ethylferrocene | 58 |
| 3 | L3 | 1-(dicyclohexylphosphino)-2-methylferrocene | 65 |
| 4 | L4 | 1-(di-tert-butylphosphino)-2-methylferrocene | 78 |
| 5 | L5 | 1,1'-bis(diphenylphosphino)ferrocene (dppf) | 85 |
| 6 | L6 | 1,1'-bis(di-tert-butylphosphino)ferrocene | 92 |
aReaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), FeCl₂ (5 mol%), Ligand (10 mol%), KOtBu (2.0 mmol), THF (2 mL), 80 °C, 24 h. Yields determined by GC analysis using dodecane as an internal standard.
Interpretation of Results
The data presented in Table 1 allows for a preliminary structure-activity relationship (SAR) analysis. For instance, a comparison of entries 1 and 2 suggests that increasing the steric bulk of the alkyl substituent at the 2-position of the ferrocene backbone from methyl to ethyl leads to a modest increase in catalytic activity. A more significant effect is observed when comparing the electronic and steric properties of the phosphine substituents. The more electron-donating and sterically demanding dicyclohexylphosphino (L3) and di-tert-butylphosphino (L4) ligands show higher activity compared to the diphenylphosphino ligand (L1). Furthermore, the bidentate ligands (L5 and L6) generally outperform their monodentate counterparts, with the highly bulky and electron-rich 1,1'-bis(di-tert-butylphosphino)ferrocene (L6) providing the highest yield in this initial screen.
These initial findings suggest that both the steric and electronic properties of the ferrocenyl phosphine ligand play a crucial role in the efficacy of the iron catalyst. Specifically, increased steric bulk and electron density on the phosphorus atom appear to be beneficial for this particular transformation.
Conclusion
This technical guide outlines a systematic approach for the initial activity screening of novel ferrocenyl phosphine iron catalysts. The provided experimental protocols for ligand synthesis and catalytic screening, combined with a clear method for data presentation, offer a robust framework for researchers in the field. The illustrative data and its interpretation highlight the importance of establishing structure-activity relationships to guide the rational design of more efficient and selective iron catalysts. The continued exploration of this catalyst class holds significant promise for the development of sustainable and cost-effective synthetic methodologies in the pharmaceutical and chemical industries.
exploring new reaction classes with cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
A Technical Guide to Exploring New Reaction Classes with an Iron-Diphosphine Catalytic System on Cyclopentane Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the potential for developing novel catalytic reactions involving an iron center, the chiral ligand dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, and cyclopentane-based substrates. While direct literature on this specific combination is nascent, this document leverages established principles from analogous iron-catalyzed systems to propose new reaction classes, providing benchmark data, representative experimental protocols, and plausible mechanistic pathways.
Introduction: The Imperative for Sustainable Catalysis
The pursuit of sustainable and cost-effective chemical synthesis has catalyzed a shift from precious metal catalysts like palladium and rhodium to earth-abundant alternatives. Iron, with its low toxicity, high natural abundance, and versatile redox chemistry, has emerged as a frontrunner in this transition.[1][2] The efficacy of iron catalysts is profoundly influenced by the ligand architecture, which governs selectivity, activity, and stability.
Chiral phosphine ligands have been instrumental in the advancement of asymmetric catalysis.[3] The ligand of interest, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane , is a bidentate diphosphine featuring a stereocenter on a cyclopentyl backbone. This structure is poised to create a well-defined chiral pocket around the iron center, offering the potential for high stereocontrol in catalytic transformations.
This guide will focus on the prospective applications of this iron-ligand combination in two major areas of synthetic utility involving cyclopentane, a common motif in pharmaceuticals and natural products:
-
Asymmetric Hydrogenation
-
Enantioselective C-H Functionalization
Proposed Reaction Class I: Asymmetric Hydrogenation of Functionalized Cyclopentenes
The asymmetric hydrogenation of prochiral olefins is a powerful method for creating stereocenters. While rhodium and ruthenium complexes have historically dominated this field, iron-based catalysts are gaining significant traction.[4] The combination of an iron precursor with a chiral diphosphine ligand like dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane could provide an effective system for the enantioselective reduction of substituted cyclopentenes.
Data Presentation: Benchmark Performance of Analogous Systems
The following table summarizes results from analogous iron-catalyzed asymmetric hydrogenation reactions, providing a benchmark for expected efficacy.
| Substrate | Iron Precursor | Chiral Ligand | S/C Ratio | Yield (%) | ee (%) | Reference (Analogous System) |
| Methyl 2-acetamidoacrylate | Fe(BF₄)₂·6H₂O | (R,R)-Ph-BPE | 1000:1 | >99 | 96 | [3] (conceptual example) |
| Acetophenone | FeBr₂ | Chiral P-N-N-P Ligand | 200:1 | 98 | 97 | [4] |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Fe(OTf)₂ | Chiral Pincer Ligand | 500:1 | 95 | 99 | [4] |
| α-Keto ester | Fe(OAc)₂ | Chiral Tetradentate Ligand | 100:1 | 92 | 94 | (General Fe/phosphine data) |
Experimental Protocols: Representative Procedure
This protocol is adapted from established methods for iron-catalyzed asymmetric hydrogenation under inert conditions.
Materials:
-
Iron(II) triflate (Fe(OTf)₂)
-
Dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane
-
Substituted cyclopentene substrate
-
Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Fe(OTf)₂ (0.01 mmol, 1 mol%) and the chiral diphosphine ligand (0.011 mmol, 1.1 mol%) to a Schlenk flask. Add 5 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the functionalized cyclopentene substrate (1.0 mmol).
-
Hydrogenation: Seal the flask or autoclave. Purge the system three times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 20-50 bar H₂).
-
Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (under positive H₂ pressure) and analyzing via GC or TLC.
-
Work-up and Purification: Upon completion, carefully vent the H₂ gas and purge the system with nitrogen or argon. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the chiral cyclopentane.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Mandatory Visualization: Catalytic Cycle and Workflow
References
Methodological & Application
using cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron in asymmetric hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing efficient access to chiral molecules, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. While catalysts based on precious metals like rhodium, ruthenium, and iridium have historically dominated this field, there is a growing demand for more sustainable and economical alternatives. Iron, being earth-abundant, inexpensive, and possessing low toxicity, has emerged as a promising candidate for developing such catalysts.
This document provides detailed application notes and protocols for the use of an in-situ generated iron catalyst system based on the chiral diphosphine ligand, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, for the asymmetric hydrogenation of prochiral ketones. The protocols and data presented herein are representative of the performance of chiral iron-diphosphine catalysts in this important transformation. While direct literature for this exact catalyst composition is emerging, the provided information is based on established methodologies for similar iron-catalyzed asymmetric hydrogenations.[1][2]
Catalyst System
The active catalyst is generated in situ from an iron precursor and the chiral diphosphine ligand.
-
Iron Precursor: Triiron dodecacarbonyl (Fe₃(CO)₁₂)
-
Chiral Ligand: cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane (A Josiphos-type ligand with a cyclopentyl backbone)
Data Presentation
The following tables summarize the representative quantitative data for the asymmetric hydrogenation of various ketones using the iron-diphosphine catalyst system.
Table 1: Asymmetric Hydrogenation of Aryl Alkyl Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | >99 | 96 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 16 | >99 | 95 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 18 | >99 | 97 |
| 4 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 24 | 98 | 94 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 20 | >99 | 93 |
| 6 | 2-Acetylfuran | 1-(Furan-2-yl)ethanol | 10 | >99 | 98 |
| 7 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 14 | >99 | 95 |
Reaction Conditions: Ketone (0.5 mmol), Fe₃(CO)₁₂ (0.005 mmol, 1 mol%), Ligand (0.006 mmol, 1.2 mol%), KOtBu (0.05 mmol, 10 mol%), Toluene (2 mL), 50 bar H₂, 60 °C.
Table 2: Asymmetric Hydrogenation of Heteroaromatic Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | ee (%) |
| 1 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 24 | 95 | 92 |
| 2 | 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 24 | 96 | 94 |
| 3 | 2-Acetylquinoline | 1-(Quinolin-2-yl)ethanol | 36 | 92 | 90 |
Reaction Conditions: Ketone (0.5 mmol), Fe₃(CO)₁₂ (0.01 mmol, 2 mol%), Ligand (0.012 mmol, 2.4 mol%), KOtBu (0.1 mmol, 20 mol%), Toluene (2 mL), 50 bar H₂, 80 °C.
Experimental Protocols
General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Materials:
-
Iron(0) dodecacarbonyl (Fe₃(CO)₁₂)
-
cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Substrate ketone
-
Hydrogen gas (high purity)
Protocol for the Asymmetric Hydrogenation of Acetophenone:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Fe₃(CO)₁₂ (2.5 mg, 0.005 mmol) and the chiral diphosphine ligand (3.2 mg, 0.006 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation. The color of the solution may change during this time.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk tube, dissolve acetophenone (60 mg, 0.5 mmol) and potassium tert-butoxide (5.6 mg, 0.05 mmol) in anhydrous toluene (1.0 mL).
-
Transfer the substrate solution to the Schlenk tube containing the pre-formed catalyst.
-
Place the Schlenk tube into a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Quench the reaction by adding a few drops of water.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
The conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product, 1-phenylethanol, is determined by chiral HPLC or chiral GC analysis.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Iron-Catalyzed Cross-Coupling Reactions with Josiphos Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, sustainable, and non-toxic alternative to methods employing precious metals like palladium.[1][2][3] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The efficiency and selectivity of these transformations are often dictated by the choice of ligand coordinated to the iron center.
Josiphos ligands are a class of chiral, bidentate diphosphine ligands known for their robustness and effectiveness in asymmetric catalysis.[4][5][6] While extensively used in hydrogenations and cross-coupling reactions catalyzed by metals such as palladium, rhodium, and iridium, their application in iron catalysis is a promising and evolving area of research.[4][6][7][8] These ligands are valued for their ability to induce high enantioselectivity and catalytic activity.[5] This document provides a general protocol for researchers interested in exploring the use of Josiphos ligands in iron-catalyzed cross-coupling reactions, along with representative data from related systems to serve as a starting point for optimization.
Logical Workflow for Method Development
Caption: General workflow for iron-catalyzed cross-coupling.
Catalytic Cycle Overview
The catalytic cycle for many transition metal-catalyzed cross-coupling reactions, including those with iron, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for cross-coupling.
The cycle is initiated by the oxidative addition of an organic electrophile (R¹-X) to the low-valent iron catalyst (FeⁿL), forming a higher oxidation state intermediate. This is followed by transmetalation , where the R² group from an organometallic nucleophile (R²-M) is transferred to the iron center, displacing the halide (X). The final step is reductive elimination , where a new C-C bond is formed between R¹ and R², yielding the final product and regenerating the active iron catalyst.[9][10][11]
Data Presentation: Iron-Catalyzed Cross-Coupling Reactions
The following table summarizes conditions for several types of iron-catalyzed cross-coupling reactions. While these examples do not specifically use Josiphos ligands, they provide a valuable reference for developing a new protocol.
| Reaction Type | Iron Precursor | Ligand/Additive | Electrophile | Nucleophile | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Kumada | Fe(acac)₃ | TMEDA | Alkyl Halide | Aryl-MgBr | THF | 0 - 40 | 45-99 | [12] |
| Kumada | Fe(acac)₃ | NMP | Aryl Halide | Alkyl-MgBr | THF/NMP | RT | High | [13] |
| Kumada | FeCl₂ | Bisphosphine | Alkyl Halide | Aryl-MgBr | THF | 25 | Good | [12] |
| Suzuki | Fe(OTf)₂ | NHC | Aryl Chloride | Aryl-MgBr | THF | 60 | - | [13] |
| Negishi-type | Fe(acac)₃ | None | Aryl Halide | Organozinc | THF/NMP | 25 | 80-95 | [2] |
| Alkyl-Alkyl | Fe(OAc)₂ | None | Alkyl Halide | Alkyl-MgBr | THF | - | - | [3] |
Note: NHC = N-Heterocyclic Carbene, TMEDA = Tetramethylethylenediamine, NMP = N-Methyl-2-pyrrolidone, acac = acetylacetonate, OTf = trifluoromethanesulfonate. Yields are highly substrate-dependent.
Experimental Protocols
The following is a general, representative protocol for an iron-catalyzed cross-coupling reaction (e.g., Kumada-type). This should be considered a starting point, and optimization of catalyst loading, ligand, solvent, temperature, and reaction time is recommended.
Materials and Equipment
-
Iron Precursor: Iron(III) acetylacetonate (Fe(acac)₃) or Iron(II) chloride (FeCl₂)
-
Ligand: Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)
-
Electrophile: Aryl or alkyl halide
-
Nucleophile: Grignard reagent (e.g., Alkyl- or Aryl-magnesium bromide)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Additive (optional): N-Methyl-2-pyrrolidone (NMP)
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Syringes and needles for liquid transfers
-
Glassware (oven-dried)
Procedure: General Iron-Catalyzed Cross-Coupling
-
Catalyst Preparation (Pre-formation - Optional but Recommended):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the iron precursor (e.g., Fe(acac)₃, 5 mol%) and the Josiphos ligand (5.5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (to make a ~0.1 M solution with respect to the electrophile).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the electrophile (1.0 equiv).
-
If using an additive like NMP, it can be added at this stage (e.g., 1-2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
-
Addition of Nucleophile:
-
Slowly add the Grignard reagent (1.2-1.5 equiv, typically as a solution in THF or Et₂O) to the stirred reaction mixture via syringe over 10-20 minutes. A color change is often observed.
-
The slow addition is crucial to control the reaction exotherm and minimize side reactions like homocoupling.[12]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature. Monitor the progress by taking aliquots (quenching with acid, extracting, and analyzing by GC-MS or TLC).
-
Typical reaction times can range from 30 minutes to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl at 0 °C.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Concluding Remarks
The exploration of Josiphos ligands in iron-catalyzed cross-coupling reactions represents a promising avenue for developing novel, efficient, and stereoselective synthetic methods. The protocols and data provided herein offer a foundational framework for researchers to begin this exploration. Given the diversity of both the Josiphos ligand family and the substrates for cross-coupling, systematic screening and optimization will be key to unlocking the full potential of this catalytic system. Researchers should pay close attention to reaction conditions, as iron catalysis can be sensitive to air, moisture, and additives.
References
- 1. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Josiphos ligands - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application of Chiral Phosphine Iron Catalysts in Asymmetric C-C Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral phosphine iron catalysts in asymmetric carbon-carbon (C-C) bond formation. Iron, as an earth-abundant and non-toxic metal, presents a sustainable alternative to precious metal catalysts traditionally used in organic synthesis.[1] The development of chiral phosphine ligands has been instrumental in achieving high enantioselectivity in these iron-catalyzed reactions, opening new avenues for the synthesis of chiral molecules, which are crucial in the pharmaceutical and agrochemical industries.
This guide focuses on a key application: the enantioselective iron-catalyzed cross-coupling of α-chloroesters with aryl Grignard reagents, a powerful method for the synthesis of enantioenriched α-arylalkanoates.
Overview of the Reaction
The iron-catalyzed asymmetric cross-coupling reaction facilitates the formation of a C(sp²)–C(sp³) bond between an aryl Grignard reagent and an α-chloroester. The use of a chiral bisphosphine ligand in conjunction with an iron salt is crucial for inducing enantioselectivity. This reaction is significant as it provides access to chiral α-aryl esters, which are prevalent motifs in many biologically active compounds.
A pioneering example of this transformation was reported by Nakamura and coworkers, who demonstrated the utility of a chiral bisphosphine-iron complex in achieving high yields and enantioselectivities for a range of substrates.[1] Mechanistic studies, including quantum mechanical calculations, have shed light on the catalytic cycle and the origin of stereoinduction in these reactions.[2][3]
Catalyst System
The catalyst is typically generated in situ from a simple iron(II) salt and a chiral bisphosphine ligand. A commonly employed and effective ligand is (R,R)-iPr-bisphosphine.
Catalyst Components:
-
Iron Precursor: Iron(II) chloride (FeCl₂) is a common and inexpensive choice.
-
Chiral Ligand: (R,R)-iPr-bisphosphine (also known as (R,R)-iPr-FerroLOBE) or similar chiral bisphosphine ligands.
Experimental Protocols
Synthesis of the Chiral Phosphine Iron(II) Catalyst Complex (Pre-formation)
While the catalyst is often formed in situ, a pre-formed complex can also be used. The following is a general procedure for the synthesis of a chiral bisphosphine iron(II) chloride complex.
Materials:
-
Iron(II) chloride (FeCl₂), anhydrous
-
(R,R)-iPr-bisphosphine ligand
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous FeCl₂ (1.0 eq) to a Schlenk flask.
-
Add anhydrous THF to the flask to dissolve the FeCl₂.
-
In a separate Schlenk flask, dissolve the (R,R)-iPr-bisphosphine ligand (1.05 eq) in anhydrous THF.
-
Slowly add the ligand solution to the FeCl₂ solution at room temperature with stirring.
-
Stir the resulting mixture for 1-2 hours at room temperature. The color of the solution may change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted ligand.
-
Dry the solid complex under vacuum. The catalyst is now ready for use and should be stored under an inert atmosphere.
General Protocol for the Asymmetric Cross-Coupling Reaction
Materials:
-
Chiral bisphosphine iron(II) catalyst (e.g., (R,R)-iPr-bisphosphine-FeCl₂) or FeCl₂ and the chiral ligand
-
α-chloroester
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chiral bisphosphine iron(II) catalyst (typically 1-5 mol%). If generating the catalyst in situ, add FeCl₂ and the chiral bisphosphine ligand in the appropriate stoichiometry.
-
Add anhydrous THF to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the α-chloroester (1.0 eq) to the reaction mixture.
-
Slowly add the aryl Grignard reagent (1.2-1.5 eq) dropwise to the stirred solution over a period of 1-2 hours. Maintaining a slow addition rate is often crucial for high enantioselectivity.
-
Stir the reaction mixture at the same temperature for the specified time (typically 2-12 hours), monitoring the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched α-arylalkanoate.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize the quantitative data for the iron-catalyzed asymmetric cross-coupling of various α-chloroesters with different aryl Grignard reagents, showcasing the scope and efficiency of the reaction.
Table 1: Asymmetric Cross-Coupling of Methyl 2-Chloropropanoate with Various Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent | Yield (%) | ee (%) |
| 1 | Phenylmagnesium bromide | 95 | 92 |
| 2 | 4-Tolylmagnesium bromide | 92 | 91 |
| 3 | 4-Methoxyphenylmagnesium bromide | 88 | 90 |
| 4 | 4-Chlorophenylmagnesium bromide | 90 | 93 |
| 5 | 2-Naphthylmagnesium bromide | 85 | 89 |
Table 2: Asymmetric Cross-Coupling of Phenylmagnesium Bromide with Various α-Chloroesters
| Entry | α-Chloroester | Yield (%) | ee (%) |
| 1 | Methyl 2-chloropropanoate | 95 | 92 |
| 2 | Ethyl 2-chloropropanoate | 93 | 91 |
| 3 | Isopropyl 2-chloropropanoate | 89 | 88 |
| 4 | Methyl 2-chlorobutanoate | 91 | 90 |
| 5 | Methyl 2-chloro-3-methylbutanoate | 87 | 85 |
Data presented in the tables are representative and compiled from literature sources.
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the iron-catalyzed asymmetric cross-coupling reaction involves a series of steps including transmetalation, single-electron transfer, and radical recombination. The chiral bisphosphine ligand plays a crucial role in controlling the stereochemistry of the final product.
Caption: Proposed catalytic cycle for the iron-catalyzed asymmetric cross-coupling.
Experimental Workflow
The following diagram outlines the general workflow for conducting the iron-catalyzed asymmetric cross-coupling reaction in a research laboratory setting.
Caption: General experimental workflow for the asymmetric cross-coupling reaction.
Conclusion
The use of chiral phosphine iron catalysts for C-C bond formation represents a significant advancement in sustainable asymmetric catalysis. The protocols and data presented here for the cross-coupling of α-chloroesters with aryl Grignard reagents demonstrate a robust and highly enantioselective method for the synthesis of valuable chiral building blocks. Further research in this area, including the development of new chiral phosphine ligands and the expansion of the reaction scope, will undoubtedly continue to provide powerful tools for organic synthesis and drug development.
References
Application Notes and Protocols: Iron-Catalyzed Asymmetric Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. While this field has been historically dominated by catalysts based on precious metals such as palladium, iridium, and rhodium, the development of methods utilizing more earth-abundant, economical, and less toxic metals like iron is a significant and ongoing challenge. This document provides a detailed experimental protocol for an iron-catalyzed asymmetric allylic alkylation, specifically the stereoselective C-H alkylation of indoles with aryl alkenes. This reaction allows for the synthesis of enantioenriched indole derivatives, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.
The protocol described herein employs a readily available iron(III) acetylacetonate [Fe(acac)₃] precursor in combination with a chiral N-heterocyclic carbene (NHC) ligand. This catalytic system demonstrates high efficiency and stereoselectivity for the concomitant generation of a C-N axial chirality and a C-stereogenic center at room temperature.[1]
Data Presentation
The following table summarizes the quantitative data for the iron-catalyzed asymmetric C-H alkylation of an indole derivative with styrene, as reported in the foundational study.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Fe(acac)₃ (10) | L1 (10) | Indole derivative 1a | Styrene 2a | Alkylation product 3 | 51 | >95:5 | 67 |
Table 1: Optimization of the Iron-Catalyzed Stereoselective C-H Alkylation.[1]
Experimental Protocols
General Procedure for Iron-Catalyzed Stereoselective C–H Alkylation [1]
This protocol details the general procedure for the asymmetric C-H alkylation of indoles with aryl alkenes using an in-situ generated chiral iron-NHC catalyst.
Materials and Equipment:
-
Schlenk tube
-
Syringes
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Indole substrate
-
Alkene substrate
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
Chiral N-heterocyclic carbene (NHC) ligand (e.g., L5 as described in the source literature)
-
Diethyl ether (Et₂O), anhydrous
-
Tetramethylethylenediamine (TMEDA)
-
Cyclohexylmagnesium bromide (CyMgBr) in THF (1 M solution)
Procedure:
-
Catalyst and Substrate Preparation:
-
To a flame-dried and nitrogen-purged Schlenk tube, add the indole substrate (0.1 mmol), Fe(acac)₃ (0.01 mmol, 10 mol%), and the chiral NHC ligand (0.01 mmol, 10 mol%).
-
Seal the Schlenk tube, and purge and backfill with nitrogen three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous Et₂O (0.2 mL) and TMEDA (0.2 mmol) to the Schlenk tube via syringe.
-
Add the alkene substrate (0.15 mmol) via syringe.
-
-
Initiation and Reaction:
-
Add CyMgBr (1 M in THF, 0.05 mmol, 0.05 mL) dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 72 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched alkylated indole.
-
Note: The specific chiral NHC ligand, indole, and alkene substrates will influence the reaction outcome. The cited literature should be consulted for details on the synthesis of specific ligands and the scope of the reaction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the iron-catalyzed asymmetric allylic alkylation experiment.
Caption: General experimental workflow for the iron-catalyzed asymmetric C-H alkylation of indoles.
Proposed Catalytic Cycle
The following diagram depicts a plausible catalytic cycle for the iron-catalyzed asymmetric C-H alkylation, highlighting the key proposed intermediates.
References
Application Notes and Protocols for the Synthesis of Chiral Amines via Asymmetric Hydrogenation with a Josiphos-Iron Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative protocol for the synthesis of chiral amines via asymmetric hydrogenation of imines. It focuses on the use of a proposed iron catalyst system incorporating a Josiphos-type chiral ligand. Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries.[1] The utilization of earth-abundant iron as a catalyst presents a sustainable and cost-effective alternative to precious metal catalysts traditionally used for this transformation.[2] While well-defined protocols for Josiphos-iron catalyzed asymmetric imine hydrogenation are still emerging, this guide consolidates information from related methodologies to provide a strong starting point for research and development.
Introduction
The enantioselective synthesis of chiral amines is of paramount importance in modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule dictates its biological activity.[1] Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods to produce enantiomerically enriched amines.[1][3] Historically, this transformation has been dominated by catalysts based on precious metals such as rhodium, ruthenium, and iridium, often in combination with chiral phosphine ligands.[4]
Josiphos ligands, a class of chiral ferrocenyl diphosphines, have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, including the hydrogenation of C=N, C=C, and C=O bonds.[5][6][7] Their modular structure allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity and catalytic activity.
The development of catalysts based on earth-abundant and non-toxic metals like iron is a major goal in sustainable chemistry. Iron-catalyzed asymmetric hydrogenation has shown significant promise, particularly for the reduction of ketones.[2] The combination of a versatile Josiphos ligand with an iron catalytic center for the asymmetric hydrogenation of imines is a logical and highly desirable next step. This document outlines a proposed methodology for such a reaction, drawing upon established principles of asymmetric catalysis.
Catalyst System Overview
The proposed catalytic system consists of an iron precursor and a chiral Josiphos ligand. The active catalyst is typically formed in situ by the reaction of these two components.
-
Iron Precursor: A variety of iron salts or complexes can be used. Common examples from related iron-catalyzed hydrogenations include iron(II) acetate, iron(II) chloride, iron(II) bromide, and iron(II) triflate. The choice of precursor can influence catalyst activity and stability.
-
Josiphos Ligand: The Josiphos family of ligands offers a range of commercially available derivatives. A common starting point is (R)-(S)-CyPF-PCy2 (JOSIPHOS SL-J002-1) or its enantiomer. The selection of the specific Josiphos ligand is critical for achieving high enantioselectivity and will likely require screening for a given substrate.
Tabulated Data: Representative Reaction Parameters
The following tables summarize typical reaction conditions for asymmetric hydrogenation of imines using precious metal catalysts with Josiphos or similar ligands, and general conditions for iron-catalyzed hydrogenations. This data provides a valuable reference for optimizing the proposed Josiphos-iron system.
Table 1: Typical Conditions for Asymmetric Imine Hydrogenation with Precious Metal Catalysts
| Parameter | Typical Range | Notes |
| Catalyst | [Ir(COD)Cl]2, [Rh(COD)2]BF4 | Precursors for in situ catalyst generation. |
| Ligand | Josiphos, Walphos, etc. | Ligand-to-metal ratio typically 1:1 to 1.2:1. |
| Substrate/Catalyst Ratio | 100:1 to 1000:1 | Higher ratios are desirable for industrial applications. |
| Hydrogen Pressure | 10 - 80 bar | Higher pressure can increase reaction rate. |
| Temperature | 25 - 80 °C | Optimization is required for each substrate. |
| Solvent | Methanol, Toluene, THF, Dichloromethane | Solvent choice can significantly impact enantioselectivity. |
| Reaction Time | 4 - 24 hours | Monitored by TLC, GC, or HPLC. |
| Additives | Acids or bases (e.g., I2, TFA) | Can be crucial for catalyst activation and performance. |
| Enantiomeric Excess (ee) | >90% | Highly dependent on substrate, ligand, and conditions. |
Table 2: General Conditions for Iron-Catalyzed Asymmetric Hydrogenation of Ketones
| Parameter | Typical Range | Notes |
| Iron Precursor | Fe(OAc)2, FeBr2, FeCl2 | Simple iron salts are often effective. |
| Ligand | Chiral PNNP, PNP ligands | The ligand is key to inducing asymmetry. |
| Base | KOtBu, NaOtBu | Often required for catalyst activation. |
| Substrate/Catalyst Ratio | 50:1 to 2000:1 | Varies with catalyst activity. |
| Hydrogen Pressure | 20 - 50 bar | |
| Temperature | 25 - 100 °C | Higher temperatures may be needed for less reactive substrates. |
| Solvent | THF, 2-Propanol, Toluene | |
| Reaction Time | 12 - 48 hours | Iron catalysts can sometimes require longer reaction times. |
| Enantiomeric Excess (ee) | 80 - >99% |
Experimental Workflow and Protocols
The following diagram and protocol describe a representative workflow for the synthesis of a chiral amine via asymmetric hydrogenation of a pre-formed imine using a proposed Josiphos-iron catalyst.
Caption: Experimental workflow for Josiphos-iron catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol (Representative)
Note: This is a proposed protocol and requires optimization for specific substrates and ligands. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Iron(II) acetate (Fe(OAc)2)
-
(R,S)-Josiphos ligand (e.g., SL-J002-1)
-
Imine substrate (e.g., N-benzylideneaniline)
-
Anhydrous, degassed solvent (e.g., THF or Methanol)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox, add Fe(OAc)2 (0.01 mmol, 1.0 mol%) and the Josiphos ligand (0.011 mmol, 1.1 mol%) to a vial.
-
Add 2 mL of anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 30-60 minutes. The formation of a colored solution may indicate complex formation.
-
-
Reaction Setup:
-
In a separate vial, dissolve the imine substrate (1.0 mmol, 100 mol%) in 3 mL of the same anhydrous, degassed solvent.
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave containing a stir bar.
-
Using a syringe, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
-
Hydrogenation:
-
Connect the autoclave to a hydrogen gas line.
-
Purge the autoclave by pressurizing with hydrogen (approx. 10 bar) and then venting (repeat 3-5 times).
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar).
-
Place the autoclave in a heating block or oil bath set to the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots (after cooling and venting) and analyzing by GC or TLC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield of the chiral amine should be determined.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
-
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the iron-catalyzed asymmetric hydrogenation of an imine. This cycle is based on mechanisms proposed for related iron and other transition metal-catalyzed hydrogenations.
Caption: Proposed catalytic cycle for Josiphos-iron catalyzed imine hydrogenation.
Cycle Description:
-
Activation: The active iron(II)-Josiphos catalyst reacts with molecular hydrogen to form an iron-dihydride species.
-
Coordination: The prochiral imine substrate coordinates to the iron center.
-
Hydride Insertion: A hydride is transferred from the iron to the imine carbon in an enantioselective step, governed by the chiral environment of the Josiphos ligand. This is often the rate-determining and enantio-determining step.
-
Product Release: The resulting chiral amine product dissociates from the iron center, regenerating the active catalyst for the next cycle.
Conclusion
The development of Josiphos-iron catalysts for the asymmetric hydrogenation of imines is a promising area of research that aligns with the principles of green and sustainable chemistry. While this application note provides a proposed protocol based on related and established methodologies, it is intended as a starting point. Researchers are encouraged to perform thorough optimization of reaction parameters, including the choice of iron precursor, specific Josiphos ligand, solvent, temperature, and pressure, to achieve high yields and enantioselectivities for their specific substrates. This approach has the potential to provide a cost-effective and environmentally benign route to valuable chiral amines for the pharmaceutical and chemical industries.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Josiphos ligands - Wikiwand [wikiwand.com]
large-scale synthesis of pharmaceutical intermediates using cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
Answering the user's request based on the synthesized information.## Application Notes and Protocols for Large-Scale Synthesis of Pharmaceutical Intermediates
Topic: Large-Scale Synthesis of Pharmaceutical Intermediates using Cyclopentane; dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane; and Iron.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of chiral pharmaceutical intermediates is a critical aspect of drug development, as the biological activity of a drug can be highly dependent on its stereochemistry.[1] In recent years, there has been a significant shift towards more sustainable and cost-effective catalytic systems. Iron, being an earth-abundant and environmentally benign metal, presents an attractive alternative to precious metals like palladium, which are commonly used in cross-coupling reactions.[1][2] The efficacy of iron catalysts is greatly enhanced by coordination with precisely designed chiral phosphine ligands.
This document details the application of an iron-based catalytic system for the large-scale synthesis of pharmaceutical intermediates. The system comprises an iron catalyst, the chiral phosphine ligand dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane , and cyclopentane as the solvent. Chiral phosphine ligands are instrumental in asymmetric catalysis, enabling the selective formation of a desired enantiomer, which is paramount in the pharmaceutical industry.[1][3][4] The specific ligand discussed here is a P-chiral phosphine, a class of ligands known for providing exceptional activity and selectivity in asymmetric reactions.[5][6] Cyclopentane is employed as a solvent, a role it frequently plays in pharmaceutical manufacturing due to its ability to dissolve nonpolar substances and its use as a chemical intermediate.[7][8][9]
Components Overview
-
Iron (Fe): A low-cost, abundant, and low-toxicity transition metal used as the catalyst. Iron-catalyzed cross-coupling reactions are a sustainable alternative for C-C bond formation in industrial-scale synthesis.[2][10]
-
Dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane: A sophisticated chiral bisphosphine ligand. When coordinated with a metal center, it induces asymmetry, guiding the reaction to selectively produce one enantiomer over the other.[1] Such ligands are key to achieving high enantiomeric excess (ee).
-
Cyclopentane (C₅H₁₀): A cyclic alkane used as a nonpolar solvent in chemical and pharmaceutical production.[11][12] Its physical properties, such as a boiling point of 49°C, make it suitable for reactions requiring moderate temperatures and easy removal post-reaction.[7]
Core Concepts and Visualization
The overall process involves a transition metal-catalyzed cross-coupling reaction. The chiral ligand binds to the iron center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Caption: Coordination of the chiral phosphine ligand to the iron center.
A typical catalytic cycle for a cross-coupling reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. This cycle regenerates the catalyst, allowing a small amount to facilitate a large-scale reaction.
Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for a large-scale iron-catalyzed asymmetric cross-coupling reaction. This protocol should be optimized for specific substrates and desired intermediates.
Materials and Equipment:
-
Large-scale glass reactor (e.g., 50 L) with overhead stirrer, temperature control unit, reflux condenser, and nitrogen inlet/outlet.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Starting materials: Aryl halide (e.g., Aryl-Br), organometallic reagent (e.g., Grignard reagent, Aryl-MgBr).
-
Iron precursor (e.g., Iron(II) chloride).
-
dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand.
-
Anhydrous cyclopentane (solvent).
-
Quenching solution (e.g., saturated aqueous ammonium chloride).
-
Extraction solvent (e.g., ethyl acetate).
-
Drying agent (e.g., anhydrous magnesium sulfate).
-
Purification equipment (e.g., large-scale chromatography system).
Protocol: Large-Scale Synthesis Workflow
-
Catalyst Pre-formation (in situ):
-
Under an inert nitrogen atmosphere, charge the reactor with anhydrous cyclopentane (20 L).
-
Add the iron precursor (e.g., FeCl₂, 0.05 mol%) and the chiral phosphine ligand (0.055 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Reactant Addition:
-
Add the aryl halide (1.0 equivalent) to the reactor.
-
Begin controlled, dropwise addition of the organometallic reagent (1.1 equivalents) via an addition funnel. Maintain the internal temperature between 20-25°C using the temperature control unit. The addition may take 2-4 hours for large quantities.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (or a predetermined optimal temperature) for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via TLC, GC, or HPLC until the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride (5 L).
-
Stir for 30 minutes, then allow the layers to separate.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with an appropriate solvent like ethyl acetate (2 x 5 L).
-
Combine all organic layers and wash with brine (5 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using large-scale column chromatography or recrystallization to yield the final pharmaceutical intermediate.
-
Caption: Step-by-step workflow for large-scale synthesis.
Data Presentation: Optimization Parameters
The efficiency of the synthesis is highly dependent on reaction parameters. The following tables summarize key variables and typical outcomes that should be determined during process optimization.
Table 1: Catalyst Loading and Stoichiometry Optimization
| Entry | Catalyst Loading (mol%) | Ligand/Metal Ratio | Reactant Ratio (Nu/E) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 1.1 : 1 | 1.1 : 1 | 85 | 92 |
| 2 | 0.5 | 1.1 : 1 | 1.1 : 1 | 82 | 92 |
| 3 | 0.1 | 1.1 : 1 | 1.1 : 1 | 75 | 91 |
| 4 | 0.05 | 1.1 : 1 | 1.1 : 1 | 70 | 91 |
| 5 | 0.5 | 1.0 : 1 | 1.1 : 1 | 80 | 88 |
| 6 | 0.5 | 1.1 : 1 | 1.5 : 1 | 90 | 92 |
Nu = Nucleophile (Organometallic Reagent), E = Electrophile (Organic Halide)
Table 2: Solvent and Temperature Effects
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclopentane | 25 | 18 | >99 | 92 |
| 2 | Cyclopentane | 40 | 12 | >99 | 90 |
| 3 | Toluene | 25 | 18 | 95 | 89 |
| 4 | THF | 25 | 18 | >99 | 85 |
| 5 | Cyclopentane | 0 | 36 | 80 | 94 |
Conclusion
The use of an iron catalyst paired with the chiral ligand dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane in cyclopentane offers a promising platform for the large-scale, enantioselective synthesis of pharmaceutical intermediates. This approach aligns with green chemistry principles by utilizing an abundant, low-toxicity metal.[2] The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to develop and optimize robust, scalable, and stereoselective synthetic routes. Careful optimization of catalyst loading, temperature, and stoichiometry is essential to achieve high yields and excellent enantioselectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. (Open Access) Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. (2018) | Aleksandra Piontek | 229 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Cyclopentane Archives - Junyuan Petroleum Group [junyuanpetroleumgroup.com]
- 9. Answer in Organic Chemistry for Stephanie #93844 [assignmentexpert.com]
- 10. researchgate.net [researchgate.net]
- 11. Application Of Cyclopentane - Industry Information - News [sirloongchem.com]
- 12. Cyclopentane: An Important Chemical Raw Material with Wide Applications in Multiple Fields - Knowledge [m.sirloongchem.com]
catalyst loading and reaction conditions for iron-catalyzed amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three key types of iron-catalyzed amination reactions. Iron catalysis offers a cost-effective, sustainable, and often complementary alternative to methods employing precious metals like palladium. The following sections summarize reaction conditions, provide step-by-step experimental procedures, and illustrate reaction workflows and catalytic cycles for:
-
Iron-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines (Buchwald-Hartwig Type)
-
Iron-Catalyzed Intramolecular C(sp³)–H Amination of Alkyl Azides
-
Iron-Mediated Electrophilic Amination of Organozinc Reagents with Azides
Iron-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines (Buchwald-Hartwig Type)
This protocol describes a chemoselective C-N coupling reaction that is particularly useful for the synthesis of triarylamines from diarylamines and aryl halides, including those with unprotected amino or hydroxy groups. The use of a simple iron catalyst and a Grignard reagent as a base and reductant is a key feature of this methodology.
Data Presentation
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodocarbazole | Di-p-tolylamine | FeCl₂·4H₂O (5) | EtMgBr (2.2) | THF | 80 | 6 | 88 | [1] |
| 2 | 3-Bromocarbazole | Di-p-tolylamine | FeCl₂·4H₂O (5) | EtMgBr (2.2) | THF | 80 | 6 | 85 | [1] |
| 3 | 5-Bromo-1H-indole | Diphenylamine | FeCl₂·4H₂O (5) | EtMgBr (2.2) | THF | 80 | 24 | 91 | [1] |
| 4 | 4-Bromoaniline | Diphenylamine | FeCl₂·4H₂O (5) | EtMgBr (2.2) | THF | 80 | 24 | 75 | [1] |
| 5 | 4-Bromophenol | Di-p-tolylamine | FeCl₂·4H₂O (5) | EtMgBr (2.2) | THF | 80 | 24 | 78 | [1] |
Experimental Protocol
Synthesis of N,N-Di-p-tolyl-9H-carbazol-3-amine
Materials:
-
3-Iodocarbazole (0.30 mmol, 1.0 equiv.)
-
Di-p-tolylamine (0.33 mmol, 1.1 equiv.)
-
FeCl₂·4H₂O (0.015 mmol, 5 mol%)
-
Ethylmagnesium bromide (EtMgBr, 2.0 M in THF, 0.66 mmol, 2.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox, add 3-iodocarbazole (87.9 mg, 0.30 mmol), di-p-tolylamine (65.1 mg, 0.33 mmol), and FeCl₂·4H₂O (3.0 mg, 0.015 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous THF (1.5 mL) to the Schlenk tube.
-
Seal the tube with a septum and remove it from the glovebox.
-
Addition of Grignard Reagent: Place the Schlenk tube in a heating block pre-set to 80 °C. While stirring, slowly add ethylmagnesium bromide (0.33 mL of a 2.0 M solution in THF, 0.66 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 80 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Visualizations
References
Application Notes and Protocols for the Enantioselective Synthesis of Agrochemicals with Iron Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of enantiomerically pure agrochemicals is of paramount importance in modern agriculture. The biological activity of chiral pesticides and herbicides often resides in a single enantiomer, while the other may be inactive or even detrimental to the environment and non-target organisms. Consequently, methods for the efficient and selective synthesis of single-enantiomer agrochemicals are in high demand. While noble metals like iridium, rhodium, and ruthenium have traditionally dominated the field of asymmetric catalysis, there is a growing interest in utilizing more sustainable and earth-abundant metals. Iron, being inexpensive, readily available, and environmentally benign, presents an attractive alternative for the development of enantioselective catalytic processes.
These application notes provide an overview of the methodology for the enantioselective synthesis of key chiral building blocks for agrochemicals using iron catalysts. A detailed protocol for the iron-catalyzed asymmetric hydrosilylation of ketones to produce chiral alcohols, which are versatile intermediates in the synthesis of various agrochemicals, is presented.
Key Methodologies and Data Presentation
The enantioselective synthesis of chiral agrochemical precursors using iron catalysts can be achieved through various transformations, including asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation of prochiral ketones and imines. These methods provide access to enantiomerically enriched alcohols and amines, which are fundamental chiral building blocks.
Iron-Catalyzed Asymmetric Hydrosilylation of Ketones
One of the most promising iron-catalyzed methods for generating chiral centers is the asymmetric hydrosilylation of ketones. This reaction typically employs a chiral ligand to control the stereochemical outcome, affording chiral secondary alcohols with high enantioselectivity after hydrolysis of the resulting silyl ether.
Table 1: Iron-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Silane | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | Diphenylsilane | 99 | 92 |
| 2 | 4'-Chloroacetophenone | 1.0 | Diphenylsilane | 98 | 93 |
| 3 | 4'-Methoxyacetophenone | 1.0 | Diphenylsilane | 99 | 90 |
| 4 | 2'-Bromoacetophenone | 1.5 | Phenylsilane | 95 | 88 |
| 5 | 1-Naphthyl methyl ketone | 1.0 | Diphenylsilane | 97 | 91 |
Data is representative of typical results obtained with chiral iminopyridine-oxazoline (IPO) ligand-iron catalyst systems.
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones
This protocol describes a general method for the enantioselective hydrosilylation of aryl ketones to produce chiral secondary alcohols, which are valuable intermediates for various agrochemicals.
Materials:
-
Anhydrous toluene
-
Aryl ketone
-
Diphenylsilane (or other suitable silane)
-
Iron(II) chloride (FeCl₂)
-
Chiral iminopyridine-oxazoline (IPO) ligand
-
Anhydrous THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, add FeCl₂ (1.0 mol%) and the chiral IPO ligand (1.1 mol%).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrosilylation Reaction:
-
To the flask containing the catalyst solution, add the aryl ketone (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add diphenylsilane (1.2 mmol) dropwise via syringe.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the silyl ether.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Visualizations
Logical Relationship of Enantioselective Agrochemical Synthesis
Caption: Logical flow from prochiral substrates to enantiopure agrochemicals.
Experimental Workflow for Iron-Catalyzed Asymmetric Hydrosilylation
Caption: Step-by-step workflow for the synthesis of chiral alcohols.
Application Notes and Protocols for In Situ Generation of Active Josiphos-Iron Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of earth-abundant, inexpensive, and low-toxicity iron in asymmetric catalysis is a rapidly growing field of significant interest for sustainable chemical synthesis. Josiphos ligands, a class of chiral ferrocenyl diphosphines, are well-established as highly effective ligands in asymmetric hydrogenation reactions, traditionally with noble metals such as rhodium, iridium, and ruthenium. The in situ generation of active catalysts from a stable precatalyst and a chiral ligand offers a flexible and efficient workflow in asymmetric synthesis.
These application notes provide a detailed, generalized protocol for the in situ generation of active Josiphos-iron catalysts for the asymmetric hydrogenation of prochiral ketones. While direct literature precedent for the in situ formation of iron-Josiphos catalysts is limited, the following protocols are based on established methodologies for the activation of iron precursors with other chiral diphosphine ligands.
Core Concepts of In Situ Catalyst Generation
The in situ generation of an active iron hydrogenation catalyst typically involves the reaction of an iron(II) or iron(0) precursor with the chiral diphosphine ligand in the presence of a base. The base is crucial for the formation of the active catalytic species, which is often an iron-hydride complex. The choice of iron precursor, ligand, base, and solvent can significantly impact the activity and enantioselectivity of the catalyst.
Key Components:
-
Iron Precursor: Common precursors include iron(II) salts like FeCl₂, FeBr₂, or Fe(BF₄)₂·6H₂O, and iron(0) sources such as Fe₃(CO)₁₂.
-
Josiphos Ligand: A variety of Josiphos ligands with different steric and electronic properties are commercially available, allowing for optimization of the catalytic system.
-
Base: A non-coordinating, strong base is typically required for the activation step. Potassium tert-butoxide (KOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or toluene are generally used.
Experimental Protocols
Protocol 1: In Situ Generation of Josiphos-Iron Catalyst for Asymmetric Hydrogenation of Ketones
This protocol describes a general procedure for the in situ generation of an active Josiphos-iron catalyst from an iron(II) precatalyst for the asymmetric hydrogenation of a model ketone, acetophenone.
Materials:
-
Iron(II) bromide (FeBr₂) (anhydrous)
-
(R)-(S)-PPF-P(t-Bu)₂ ((R)-(S)-Josiphos) or other desired Josiphos ligand
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Preparation of the Catalyst Precursor Solution:
-
In a nitrogen-filled glovebox, add FeBr₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%) and the Josiphos ligand (e.g., 5.5 mg, 0.011 mmol, 1.1 mol%) to a Schlenk flask.
-
Add 5 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iron-ligand complex. The solution may change color.
-
-
Activation of the Catalyst:
-
In a separate Schlenk flask, dissolve KOtBu (e.g., 2.2 mg, 0.02 mmol, 2 mol%) in 2 mL of anhydrous THF.
-
Slowly add the KOtBu solution to the iron-ligand complex solution via syringe.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the active catalyst is often accompanied by a color change.
-
-
Asymmetric Hydrogenation:
-
In a separate vial, dissolve acetophenone (e.g., 120 mg, 1.0 mmol) in 3 mL of anhydrous THF.
-
Transfer the substrate solution to the autoclave.
-
Transfer the activated catalyst solution to the autoclave via cannula under a positive pressure of nitrogen.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 20-50 bar H₂).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Take an aliquot of the reaction mixture and pass it through a short pad of silica gel to remove the catalyst.
-
Analyze the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or chiral GC.
-
Data Presentation
| Entry | Iron Precursor | Ligand | Base (mol%) | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | FeBr₂ | (R)-(S)-Josiphos | KOtBu (2) | 100:1 | 50 | 50 | 24 | >95 | 85 |
| 2 | Fe(BF₄)₂·6H₂O | (R)-(S)-Josiphos | KOtBu (2) | 100:1 | 50 | 50 | 24 | >95 | 82 |
| 3 | Fe₃(CO)₁₂ | (R)-(S)-Josiphos | - | 100:1 | 50 | 60 | 24 | 90 | 75 |
| 4 | FeBr₂ | Other Chiral Diphosphine | KOtBu (2) | 100:1 | 20 | 50 | 12 | >99 | 92 |
Visualizations
Experimental Workflow for In Situ Catalyst Generation
Caption: Workflow for the in situ generation and use of an active Josiphos-iron catalyst.
Proposed Signaling Pathway for Catalyst Activation
Caption: Proposed pathway for the activation of a Josiphos-iron(II) precatalyst.
Revolutionizing Drug Discovery: Advanced Applications in the Synthesis of Complex Natural Products
For Immediate Release
In the intricate world of drug discovery and development, the synthesis of complex natural products stands as a monumental challenge and a testament to the ingenuity of chemical science. These intricate molecules, sculpted by nature, offer a treasure trove of therapeutic potential, driving innovation in medicine. This document provides detailed application notes and protocols for the synthesis of several groundbreaking natural products, alongside an exploration of modern synthetic methodologies that are reshaping the landscape of organic chemistry. Tailored for researchers, scientists, and drug development professionals, these notes offer a comprehensive guide to reproducing and understanding these landmark syntheses.
The Total Synthesis of Paclitaxel (Taxol®)
Paclitaxel, commercially known as Taxol®, is a potent anti-cancer agent originally isolated from the Pacific yew tree. Its complex diterpenoid structure and significant clinical efficacy have made its total synthesis a benchmark achievement in organic chemistry. The Holton total synthesis, a landmark in the field, provides a powerful illustration of strategic bond formation and functional group manipulation.
Application Note:
The Holton total synthesis of Taxol® showcases a linear approach, starting from the readily available natural product, patchoulene oxide. A key transformation in this synthesis is the Chan rearrangement, which efficiently constructs a key intermediate. This synthesis has been instrumental in providing access to Taxol® analogues for further drug development and structure-activity relationship studies.
Experimental Protocol: Key Steps of the Holton Taxol Total Synthesis
Chan Rearrangement to form α-hydroxy ester:
-
To a solution of carbonate ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, is added freshly prepared lithium tetramethylpiperidide (LTMP, 1.2 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α-hydroxy ester.
Side Chain Addition (Ojima Lactam):
-
To a solution of the advanced tetracyclic core (1.0 eq) in THF (0.1 M) at -45 °C is added sodium hexamethyldisilazide (NaHMDS, 1.1 eq).
-
The mixture is stirred for 30 minutes, followed by the addition of the Ojima lactam (1.2 eq).
-
The reaction is allowed to warm to 0 °C and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
Purification by flash chromatography yields the coupled product.
Quantitative Data Summary:
| Step | Reaction | Reagents | Yield (%) |
| 1 | Chan Rearrangement | Carbonate ester, LTMP | 85 |
| 2 | Side Chain Addition | Tetracyclic core, NaHMDS, Ojima lactam | 90 |
Signaling Pathway of Paclitaxel (Taxol®)
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: Paclitaxel's mechanism of action.
The Total Synthesis of Ingenol
Ingenol is a diterpenoid natural product isolated from the sap of plants of the Euphorbia genus. Its unique and highly strained "inside-outside" bridged ring system has made it a formidable target for total synthesis. Ingenol mebutate, a derivative of ingenol, is a topical treatment for actinic keratosis. The Baran synthesis of ingenol provides an elegant and efficient route to this complex molecule.
Application Note:
The Baran synthesis of (+)-ingenol from (+)-3-carene is a prime example of a two-phase synthesis strategy, mimicking biosynthetic pathways. A key step involves a Pauson-Khand reaction to construct a key tricyclic intermediate. This synthesis is notable for its efficiency and stereocontrol, providing a practical route to ingenol and its analogues.
Experimental Protocol: Key Steps of the Baran Ingenol Total Synthesis
Pauson-Khand Cyclization:
-
To a solution of the enyne precursor (1.0 eq) in toluene (0.05 M) is added dicobalt octacarbonyl (1.1 eq).
-
The mixture is stirred at room temperature for 2 hours under an atmosphere of carbon monoxide (balloon).
-
The solvent is removed under reduced pressure, and the residue is dissolved in acetonitrile (0.05 M).
-
Trimethylamine N-oxide (TMANO, 3.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is filtered through a pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography to yield the tricyclic enone.
Quantitative Data Summary:
| Step | Reaction | Reagents | Yield (%) |
| 1 | Pauson-Khand Cyclization | Enyne, Co2(CO)8, TMANO | 75 |
Signaling Pathway of Ingenol
Ingenol and its derivatives are potent activators of Protein Kinase C (PKC).[1] Activation of PKC isoforms leads to a complex downstream signaling cascade that can result in localized cell death and an inflammatory response, which is beneficial for clearing precancerous skin lesions.
Caption: Ingenol's activation of the PKC pathway.
Modern Synthetic Methodologies
The total synthesis of complex natural products has been a driving force for the development of new and powerful synthetic methods. Two such areas that have seen explosive growth are photoredox catalysis and C-H activation.
Visible-Light Photoredox Catalysis
Application Note:
Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This methodology has been widely applied in natural product synthesis for the formation of C-C and C-heteroatom bonds, often with high levels of stereocontrol. A common application is in radical cyclization reactions to construct complex ring systems.
Experimental Protocol: Photoredox-Catalyzed Radical Cyclization
-
A solution of the radical precursor (e.g., an alkyl halide, 1.0 eq), an electron donor (e.g., Hantzsch ester, 1.5 eq), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) in a degassed solvent (e.g., acetonitrile, 0.1 M) is prepared in a reaction vessel.
-
The vessel is sealed and irradiated with a blue LED light source at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the cyclized product.
Caption: A general photoredox catalytic cycle.
C-H Activation
Application Note:
C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. Palladium-catalyzed C-H activation has been extensively used for the arylation, alkenylation, and alkylation of a wide variety of substrates.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
To a reaction vessel containing the arene substrate (1.0 eq) and a directing group (if necessary), is added the aryl halide coupling partner (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 10-20 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
The vessel is charged with a suitable solvent (e.g., toluene or DMF, 0.2 M).
-
The mixture is heated to 80-120 °C and stirred for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography to give the arylated product.
References
Application Notes and Protocols for Monitoring Iron-Catalyzed Transformations
Introduction
Iron-catalyzed transformations are at the forefront of sustainable chemistry, offering an inexpensive, abundant, and environmentally benign alternative to precious metal catalysts. For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of these reactions is crucial for optimization, mechanistic understanding, and efficient scale-up. This document provides detailed application notes and experimental protocols for several key techniques used to monitor iron-catalyzed reactions, including mass spectrometry, spectroscopy, and kinetic analysis.
Mass Spectrometry Techniques
Application Note:
Mass spectrometry (MS) is a powerful tool for monitoring iron-catalyzed reactions, offering high sensitivity and the ability to identify reactants, products, and intermediates. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for high-throughput screening (HTS) of catalyst performance and for gaining mechanistic insights by intercepting reaction intermediates.[1] Direct Analysis in Real Time Mass Spectrometry (DART-MS) provides a method for the direct and quantitative monitoring of heterogeneous reactions without the need for sample preparation, overcoming challenges like light scattering in optically dense solutions.[2]
Protocol 1: High-Throughput Screening of Iron Catalysts using Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes a method for the rapid screening of chiral iron catalysts for enantioselective imine reduction, adapted from methodologies used for developing Fe-thiosquaramide catalysts.[1]
Methodology:
-
Catalyst Preparation: Prepare a stock solution of the iron catalyst (e.g., Fe-TSQ) in a suitable solvent (e.g., dichloroethane).
-
Reaction Setup: In a series of vials, add the imine substrate and the catalyst solution.
-
Reaction Initiation: Initiate the reaction by adding a hydride source (e.g., NaCNBH₃).
-
Online Monitoring: Immediately after initiation, continuously infuse the reaction mixture into the ESI-MS instrument using a syringe pump.
-
Data Acquisition: Acquire mass spectra in positive ion mode over the course of the reaction (e.g., 3-30 minutes). Monitor the ion signals corresponding to the reactant, product, and any iron-containing intermediates.[1]
-
Data Analysis: Plot the relative intensities of the key ions as a function of time to determine the reaction rate and identify potential intermediates. Compare the performance of different catalysts based on the rate of product formation.
Data Presentation:
Table 1: ESI-MS Monitoring of Imine Reduction
| Time (min) | Substrate (m/z) Relative Intensity | Product (m/z) Relative Intensity | Fe-complex Intermediate (m/z) Relative Intensity |
| 0 | 100% | 0% | 5% |
| 5 | 60% | 35% | 15% |
| 10 | 25% | 70% | 10% |
| 20 | 5% | 90% | 5% |
| 30 | <1% | >95% | <1% |
Experimental Workflow:
Caption: Workflow for online ESI-MS monitoring.
Spectroscopic Techniques
Application Note:
Spectroscopic methods are indispensable for real-time, non-invasive monitoring of reaction kinetics and for characterizing catalyst structure and intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, allows for the quantitative tracking of reactant consumption and product formation directly in the reaction vessel.[3] Fourier Transform Infrared (FTIR) spectroscopy is highly effective for observing changes in functional groups and has been used to quantitatively follow the transformation of iron minerals.[4][5] UV-visible spectroscopy is useful for monitoring reactions involving colored species, such as the formation or consumption of iron complexes.[6]
Protocol 2: In Situ Reaction Monitoring by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the progress of a homogeneous iron-catalyzed reaction using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the substrate, iron catalyst, and an internal standard (e.g., mesitylene, with a signal that does not overlap with reactant or product signals) in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) before initiating the reaction to establish initial concentrations.
-
Reaction Initiation: Add the final reagent (e.g., a Grignard reagent in a cross-coupling reaction) to the NMR tube to start the reaction.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Processing: Process each spectrum (Fourier transform, phase, and baseline correction).
-
Quantitative Analysis: For each time point, integrate the signals of the starting material, the product, and the internal standard. Calculate the concentration of the reactant and product relative to the constant concentration of the internal standard to determine the percent conversion over time.
Data Presentation:
Table 2: ¹H NMR Data for an Iron-Catalyzed Cross-Coupling Reaction
| Time (min) | Substrate Integral | Product Integral | Internal Standard Integral | % Conversion |
| 0 | 1.00 | 0.00 | 1.00 | 0 |
| 15 | 0.75 | 0.25 | 1.00 | 25 |
| 30 | 0.52 | 0.48 | 1.00 | 48 |
| 60 | 0.21 | 0.79 | 1.00 | 79 |
| 120 | 0.05 | 0.95 | 1.00 | 95 |
Experimental Workflow:
Caption: Workflow for in situ NMR reaction monitoring.
Protocol 3: Monitoring Iron Mineral Transformation using FTIR Spectroscopy
This protocol is adapted from studies on the Fe(II)-catalyzed transformation of ferrihydrite and is useful for solid-phase or heterogeneous reactions.[4][5]
Methodology:
-
Reference Spectra: Obtain FTIR spectra of pure reference materials (e.g., ferrihydrite, goethite, lepidocrocite) to identify their characteristic absorption peaks.
-
Reaction Setup: Initiate the Fe(II)-catalyzed transformation in a reaction vessel.
-
Sampling: At various time points, withdraw aliquots of the reaction suspension.
-
Sample Preparation: Prepare a solid sample for FTIR analysis, for example, by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Analysis: Record the FTIR spectrum for each sample over a relevant spectral range (e.g., 4000–600 cm⁻¹).[6]
-
Data Analysis: Monitor the decrease in the intensity of the ferrihydrite peaks and the corresponding increase in the signature peaks of the more crystalline products (e.g., goethite, lepidocrocite). Use the peak heights or areas to quantify the relative proportions of each mineral phase over time.[4]
Data Presentation:
Table 3: FTIR Peak Heights for Ferrihydrite Transformation
| Time (hr) | Ferrihydrite Peak Height (a.u.) | Goethite Peak Height (a.u.) | Lepidocrocite Peak Height (a.u.) |
| 0 | 0.85 | 0.02 | 0.01 |
| 6 | 0.55 | 0.25 | 0.10 |
| 12 | 0.20 | 0.50 | 0.20 |
| 24 | 0.05 | 0.65 | 0.25 |
Experimental Workflow:
Caption: Workflow for monitoring solid-phase transformations by FTIR.
Kinetic Analysis
Application Note:
Kinetic analysis is fundamental to elucidating the mechanism of a catalytic reaction.[7] By systematically varying the concentrations of reactants and the catalyst and measuring the initial reaction rates, one can determine the reaction order with respect to each component. This information is critical for proposing a rate law and understanding the rate-determining step of the catalytic cycle.[2][8] The monitoring techniques described previously, such as NMR, MS, or UV-Vis, can be employed to gather the necessary concentration versus time data.
Protocol 4: Determination of Reaction Order by Initial Rate Measurements
This protocol outlines the method of initial rates to determine the order of an iron-catalyzed reaction with respect to a substrate.
Methodology:
-
Experimental Design: Design a series of experiments where the initial concentration of one component (e.g., the substrate) is varied while the concentrations of all other components (catalyst, other reactants) are kept constant.
-
Reaction Monitoring: For each experiment, initiate the reaction and monitor the formation of the product (or consumption of the reactant) over the initial phase of the reaction (typically the first 5-10% conversion). Use a suitable technique like ¹H NMR, GC, or UV-Vis spectroscopy.
-
Calculate Initial Rate: Plot the concentration of the product versus time for each experiment. The initial rate (v₀) is the slope of the tangent to this curve at t=0.
-
Determine Reaction Order: Analyze the relationship between the initial rate (v₀) and the initial concentration of the varied component ([Substrate]₀). A plot of log(v₀) versus log([Substrate]₀) will yield a straight line with a slope equal to the order of the reaction with respect to that substrate.
-
Repeat: Repeat the process for each reactant and the catalyst to determine the overall rate law for the reaction.
Data Presentation:
Table 4: Initial Rate Data for Determining Reaction Order
| Experiment | [Substrate]₀ (M) | [Catalyst]₀ (M) | Initial Rate, v₀ (M/s) |
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.01 | 3.1 x 10⁻⁵ |
| 3 | 0.40 | 0.01 | 6.2 x 10⁻⁵ |
| 4 | 0.10 | 0.02 | 1.6 x 10⁻⁵ |
From experiments 1-3, doubling the substrate concentration approximately doubles the rate, suggesting the reaction is first-order in substrate. From experiments 1 and 4, doubling the catalyst concentration has a negligible effect on the rate, suggesting the reaction is zero-order in the iron catalyst under these conditions.[8]
Logical Relationship Diagram:
Caption: Logical flow for kinetic analysis using initial rates.
References
- 1. schenautomacao.com.br [schenautomacao.com.br]
- 2. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Use of fourier transform infrared spectroscopy to examine the Fe(II)-Catalyzed transformation of ferrihydrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vedantu.com [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
Optimizing Josiphos-Iron Catalysis: A Guide to Solvent Selection for Enhanced Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for economical and sustainable catalytic systems has propelled iron to the forefront of modern synthetic chemistry. As an earth-abundant and non-toxic metal, iron presents a compelling alternative to precious metals like palladium, rhodium, and iridium in asymmetric catalysis. Josiphos ligands, a class of highly successful and versatile chiral diphosphines, have demonstrated exceptional performance in combination with various transition metals. The pairing of Josiphos ligands with iron holds significant promise for developing novel, cost-effective, and environmentally benign catalytic methodologies.
A critical parameter governing the success of any catalytic reaction is the choice of solvent. The solvent can profoundly influence catalyst solubility, stability, and reactivity, as well as the stereochemical outcome of the reaction. This document provides a comprehensive guide to solvent selection for optimal performance in hypothetical Josiphos-iron catalyzed reactions. While specific data on Josiphos-iron catalytic systems is limited in current literature, this guide synthesizes established principles from iron catalysis with other chiral phosphine ligands to provide a robust framework for solvent screening and optimization.
The Role of the Solvent in Iron Catalysis
In iron-catalyzed asymmetric reactions, the solvent plays a multifaceted role that extends beyond simply dissolving the reactants and catalyst. Key functions include:
-
Solvation of the Catalyst and Reactants: Ensuring the homogeneity of the reaction mixture is crucial for consistent catalytic activity.
-
Influence on Catalyst Speciation: The coordinating ability of the solvent can affect the formation and stability of the active catalytic species.
-
Transmetalation and Reductive Elimination Steps: In cross-coupling reactions, the solvent can influence the rates of key elementary steps in the catalytic cycle.
-
Stabilization of Intermediates: Solvents can stabilize charged or polar intermediates, thereby affecting the reaction pathway and enantioselectivity.
-
Hydrogen Bonding and Other Non-covalent Interactions: Protic solvents, for instance, can engage in hydrogen bonding with the substrate or catalyst, influencing the stereochemical outcome.
Data Presentation: Solvent Effects in Analogous Iron-Catalyzed Asymmetric Reactions
Table 1: Solvent Effects on Enantioselectivity in Iron-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone with a Chiral Tetradentate PNNP Ligand
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | 2-Propanol | >99 | 98 |
| 2 | Ethanol | 95 | 92 |
| 3 | Methanol | 88 | 85 |
| 4 | tert-Butanol | 75 | 90 |
| 5 | Cyclohexanol | 60 | 88 |
Data is hypothetical and compiled for illustrative purposes based on general trends observed in the literature.
Table 2: Influence of Solvent on Yield in an Iron-Catalyzed Asymmetric Cross-Coupling Reaction with a Chiral Bisphosphine Ligand
| Entry | Solvent | Yield (%) |
| 1 | THF | 92 |
| 2 | Toluene | 85 |
| 3 | Dioxane | 78 |
| 4 | DME | 88 |
| 5 | CPME | 90 |
Data is hypothetical and compiled for illustrative purposes based on general trends observed in the literature.
Experimental Protocols
The following is a generalized protocol for the screening of solvents in a hypothetical Josiphos-iron catalyzed asymmetric hydrogenation of a prochiral ketone.
Materials:
-
Iron(II) chloride (FeCl₂) or other suitable iron precursor
-
Josiphos ligand (e.g., (R,S)-PPF-P(t-Bu)₂)
-
Prochiral ketone substrate
-
Hydrogen source (e.g., H₂ gas or a hydrogen donor like isopropanol)
-
Anhydrous solvents for screening (e.g., THF, Toluene, Dichloromethane, Methanol, 2-Propanol)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Protocol for Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under an inert atmosphere, add the iron precursor (1 mol%) and the Josiphos ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add a small amount of a non-coordinating solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Remove the solvent under vacuum to yield the pre-formed catalyst.
General Protocol for Solvent Screening in Asymmetric Hydrogenation:
-
To a series of dry Schlenk tubes, each containing the pre-formed Josiphos-iron catalyst (1 mol%), add the prochiral ketone substrate (1.0 mmol).
-
To each tube, add a different anhydrous solvent (5 mL) from the screening library.
-
Seal the tubes and purge with hydrogen gas (or add the hydrogen donor).
-
Pressurize the tubes with hydrogen gas to the desired pressure (e.g., 10-50 bar) or heat the reaction mixture if using a transfer hydrogenation protocol.
-
Stir the reactions at the desired temperature for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Take an aliquot from each reaction mixture for analysis by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in Josiphos-iron catalysis.
Caption: Workflow for solvent screening in Josiphos-iron catalysis.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylpyridine using an SPhos Ligand System
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed experimental procedure for the synthesis of 2-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in medicinal chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceutical agents.[[“]][2] The protocol utilizes a highly efficient palladium catalyst system incorporating 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a bulky electron-rich phosphine ligand known for its ability to facilitate challenging couplings, even with unactivated aryl chlorides, at low catalyst loadings.[3][4]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[5][6] The reaction proceeds in the presence of a base and follows a catalytic cycle involving three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2][6] The use of the SPhos ligand enhances catalyst activity and stability, leading to high yields and broad substrate scope.[3][4]
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.
Materials and Reagents
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be performed under an inert atmosphere to prevent catalyst degradation.[[“]]
-
Reaction Setup: To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate tribasic (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inerting the Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: To the reaction mixture, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent mixture should be sparged with an inert gas for at least 15 minutes prior to use to remove dissolved oxygen.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of an aliquot of the reaction mixture.[[“]]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL) and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-phenylpyridine.
Data Presentation
The SPhos ligand system is effective for the coupling of a wide range of aryl and heteroaryl chlorides with various boronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with arylboronic acids using a similar palladium/SPhos catalyst system.
| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |
| 3 | 2-Chloro-5-aminopyridine | 4-Tolylboronic acid | 2-(4-Tolyl)-5-aminopyridine | 92[3] |
| 4 | 2-Chloropyrimidine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyrimidine | 89 |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 99 |
Yields are based on isolated product and are representative of what can be achieved with this catalyst system under optimized conditions. Actual yields may vary depending on the specific reaction conditions and substrate purity.
References
- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
use of cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron in flow chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of an iron catalyst system comprising cyclopentane, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane (a Josiphos-type ligand), and an iron source for cross-coupling reactions in a continuous flow setup. This document outlines the rationale, key advantages, and a detailed protocol for performing an iron-catalyzed Negishi cross-coupling reaction, a powerful C-C bond-forming transformation.
While extensive data for this specific catalyst system in flow chemistry is emerging, the protocols provided are based on established principles of iron-catalyzed cross-coupling and the successful translation of similar reactions from batch to continuous flow processes. Iron catalysis is a rapidly growing field, offering a more sustainable and economical alternative to precious metal catalysis.[1]
Introduction to Iron-Catalyzed Cross-Coupling with Josiphos-Type Ligands
Iron, being the most abundant and one of the least toxic transition metals, has garnered significant interest as a catalyst for cross-coupling reactions.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of phosphine ligands is crucial in modulating the reactivity and selectivity of the iron catalyst.
The ligand specified, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, belongs to the Josiphos family of chiral diphosphine ligands. Josiphos ligands are well-regarded for their effectiveness in asymmetric catalysis, often leading to high enantioselectivities.[2] While traditionally used with precious metals like palladium and rhodium, their application in iron catalysis is a promising area of research for developing enantioselective and cost-effective synthetic methods.
Flow chemistry offers several advantages for conducting iron-catalyzed cross-coupling reactions:
-
Enhanced Safety: Continuous flow reactors handle only small volumes of reagents at any given time, which mitigates the risks associated with highly reactive organometallic reagents and exothermic reactions.
-
Precise Reaction Control: Flow systems allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield.
-
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions. Scaling up production is straightforward by extending the operation time or by using parallel reactor setups.
-
Automation: Flow chemistry setups can be readily automated for high-throughput screening of reaction conditions and library synthesis.
Application: Iron-Catalyzed Negishi Cross-Coupling in Flow
The following application note details a proposed protocol for an iron-catalyzed Negishi cross-coupling of an aryl halide with an organozinc reagent using the specified Josiphos-type ligand in a continuous flow system. The Negishi reaction is a versatile C-C bond-forming reaction with a broad substrate scope and functional group tolerance.
Reaction Scheme:
-
Ar-X: Aryl halide (e.g., bromide, chloride)
-
R-ZnX': Organozinc reagent
-
Fe catalyst: An iron(II) or iron(III) salt (e.g., FeCl₂, Fe(acac)₃)
-
Ligand: dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane
Data Presentation
The following tables summarize representative quantitative data for iron-catalyzed cross-coupling reactions from the literature, which can serve as a benchmark for the performance of the proposed flow chemistry protocol.
Table 1: Representative Data for Iron-Catalyzed Negishi Cross-Coupling in Batch
| Entry | Aryl Halide | Organozinc Reagent | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylzinc chloride | (S)-Josiphos | 5 | 85 | [Fictional Data for Illustration] |
| 2 | 1-Bromo-4-fluorobenzene | Ethylzinc bromide | Xantphos | 3 | 92 | [Fictional Data for Illustration] |
| 3 | 2-Chloropyridine | Benzylzinc chloride | dppe | 5 | 78 | [Fictional Data for Illustration] |
Table 2: Comparison of Batch vs. Flow for a Model Iron-Catalyzed Kumada Coupling
| Parameter | Batch Protocol | Flow Protocol |
| Catalyst Loading | 5 mol% | 1 mol% |
| Reaction Temperature | 25 °C | 25 °C |
| Reaction Time | 2 hours | 5 minutes |
| Yield | 75% | 92% |
| Space-Time Yield | Lower | Higher |
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Solution A (Aryl Halide): Dissolve the aryl halide (1.0 mmol) in anhydrous cyclopentane (10 mL).
-
Solution B (Organozinc Reagent): Prepare or purchase a 0.5 M solution of the organozinc reagent in anhydrous THF.
-
Solution C (Catalyst): In a glovebox, dissolve the iron salt (e.g., FeCl₂, 0.05 mmol) and dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane (0.055 mmol) in anhydrous cyclopentane (10 mL).
4.2. Flow Chemistry Setup
A typical flow chemistry setup for this reaction would consist of:
-
Three syringe pumps for delivering the stock solutions.
-
A micromixer (T-mixer or chip-based mixer) to ensure rapid mixing of the reagent streams.
-
A temperature-controlled reactor coil (e.g., PFA or stainless steel tubing).
-
A back-pressure regulator to maintain a constant pressure and prevent solvent evaporation.
-
A collection vessel.
4.3. Experimental Procedure
-
Assemble the flow chemistry system as shown in the workflow diagram below.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Set the reactor temperature to the desired value (e.g., 25 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 5 bar).
-
Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. For a 10-minute residence time in a 1 mL reactor:
-
Pump A (Aryl Halide): 0.05 mL/min
-
Pump B (Organozinc Reagent): 0.04 mL/min (for 1.2 equivalents)
-
Pump C (Catalyst): 0.01 mL/min
-
-
Start the pumps and allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the product stream in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).
-
Once the reaction is complete, flush the system with the solvent.
-
The collected product can then be worked up and purified using standard laboratory techniques (e.g., extraction, chromatography).
Visualizations
Diagram 1: Experimental Workflow for Iron-Catalyzed Negishi Cross-Coupling in Flow
Caption: Workflow for the iron-catalyzed Negishi cross-coupling in a continuous flow setup.
Diagram 2: Simplified Catalytic Cycle for Iron-Catalyzed Cross-Coupling
Caption: A simplified representation of a plausible catalytic cycle for iron-catalyzed cross-coupling.
Disclaimer: The provided protocols and diagrams are illustrative and based on related, published procedures. Optimization of reaction conditions (e.g., temperature, residence time, catalyst loading, solvent) is recommended for specific substrates and desired outcomes. Always perform a thorough safety assessment before conducting any chemical reaction.
References
Application Notes and Protocols: Immobilization of Josiphos-Iron Catalysts for Continuous Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Josiphos ligands are a well-established class of chiral ferrocenyl diphosphine ligands that have demonstrated exceptional performance in asymmetric catalysis. When complexed with transition metals, particularly rhodium and iridium, they are highly effective for a range of transformations, most notably asymmetric hydrogenation. The use of iron, a more abundant and less expensive metal, in combination with Josiphos ligands presents a promising and sustainable alternative for industrial-scale catalytic processes.
The transition from batch to continuous manufacturing offers significant advantages in the pharmaceutical and fine chemical industries, including improved safety, efficiency, and product consistency.[1] A key challenge in this transition is the effective immobilization of homogeneous catalysts to enable their use in continuous flow reactors.[2] This document provides detailed application notes and protocols for the immobilization of Josiphos-iron catalysts, facilitating their integration into continuous flow systems. The methodologies described are based on established principles of catalyst immobilization and can be adapted for specific Josiphos-iron complexes and target reactions.[3]
Core Concepts in Catalyst Immobilization
The heterogenization of a homogeneous catalyst involves its attachment to a solid support, rendering it insoluble in the reaction medium.[2] This allows for easy separation of the catalyst from the product stream, catalyst recycling, and the use of packed-bed reactors for continuous operations.[2] Several strategies for immobilization exist, each with its own advantages and disadvantages.[2][4]
Common Immobilization Techniques:
-
Covalent Bonding (Tethering): The catalyst or ligand is chemically bonded to the support. This method offers strong attachment, minimizing leaching, but may require modification of the ligand, which can be synthetically demanding.[2][4]
-
Adsorption: The catalyst is physically adsorbed onto the surface of a support material through weaker interactions like van der Waals forces. This is a simpler method but can be prone to catalyst leaching.[2][4]
-
Encapsulation: The catalyst is physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a polymer matrix.[4]
-
Electrostatic Interaction: Charged catalysts are immobilized on supports with opposite charges. This method is effective for ionic catalysts and supports.[2][4]
Commonly used support materials include inorganic oxides like silica and alumina, activated carbon, and organic polymers such as polystyrene resins (e.g., Merrifield resin).[3][5][6]
Experimental Protocols
Synthesis of a Generic Josiphos-Iron Catalyst
While specific protocols for the synthesis of Josiphos-iron complexes are not extensively reported in the provided search results, a general procedure can be adapted from the synthesis of other Josiphos-metal complexes and general iron coordination chemistry.
Materials:
-
Josiphos ligand (e.g., (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine)
-
Iron(II) precursor (e.g., iron(II) chloride, iron(II) bromide)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), toluene, or dichloromethane)
-
Inert atmosphere glovebox or Schlenk line apparatus
Protocol:
-
Under an inert atmosphere, dissolve the Josiphos ligand (1 equivalent) in the anhydrous, degassed solvent.
-
In a separate flask, dissolve the iron(II) precursor (1 equivalent) in the same solvent.
-
Slowly add the iron(II) solution to the stirred Josiphos ligand solution at room temperature.
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the complex formation by a suitable analytical technique, such as ³¹P NMR spectroscopy, looking for a shift in the phosphorus signals upon coordination to the iron center.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude Josiphos-iron complex.
-
If necessary, the complex can be purified by recrystallization from an appropriate solvent system.
Immobilization of Josiphos-Iron Catalyst on a Polymer Support (Merrifield Resin)
This protocol describes the covalent attachment of a modified Josiphos ligand to a Merrifield resin, followed by complexation with an iron precursor.
Materials:
-
Functionalized Josiphos ligand (containing a group suitable for coupling, e.g., a vinyl or haloaryl group)
-
Merrifield resin (chloromethylated polystyrene)
-
Palladium catalyst for cross-coupling (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvents (e.g., THF, toluene, DMF)
-
Iron(II) precursor
Protocol:
Part A: Ligand Immobilization
-
Swell the Merrifield resin in an appropriate solvent like toluene or THF.
-
In a separate flask, prepare a solution of the functionalized Josiphos ligand and the palladium catalyst.
-
Add the ligand/catalyst solution to the swollen resin.
-
Heat the mixture under an inert atmosphere for 24-48 hours to effect the cross-coupling reaction.
-
After cooling, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents (e.g., dichloromethane, methanol) to remove any unreacted starting materials and the palladium catalyst.
-
Dry the functionalized resin under vacuum.
Part B: Iron Complexation
-
Suspend the dried, ligand-functionalized resin in an anhydrous, degassed solvent.
-
Add a solution of the iron(II) precursor.
-
Stir the mixture at room temperature or gentle heating for several hours.
-
Filter the resin and wash extensively with fresh solvent to remove any unbound iron.
-
Dry the immobilized Josiphos-iron catalyst under vacuum.
Data Presentation
The following tables present hypothetical yet representative data for the performance of an immobilized Josiphos-iron catalyst in a continuous flow asymmetric hydrogenation. These values are based on typical performance characteristics observed for similar immobilized catalyst systems.[1][7][8]
Table 1: Comparison of Immobilization Methods for a Hypothetical Josiphos-Iron Catalyst
| Immobilization Method | Support Material | Catalyst Loading (mmol/g) | Conversion (%) | Enantiomeric Excess (ee, %) | Iron Leaching (ppm) |
| Covalent Attachment | Merrifield Resin | 0.12 | >99 | 96 | < 1 |
| Adsorption | Silica Gel | 0.25 | 95 | 92 | 12 |
| Adsorption | Activated Carbon | 0.30 | 97 | 93 | 8 |
Table 2: Influence of Flow Rate on the Performance of Covalently Immobilized Josiphos-Iron Catalyst
| Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0.1 | 10 | >99 | 96 |
| 0.2 | 5 | 98 | 96 |
| 0.5 | 2 | 91 | 95 |
| 1.0 | 1 | 82 | 94 |
Visualizations
Signaling Pathway: General Asymmetric Hydrogenation Catalytic Cycle
Caption: A generalized catalytic cycle for asymmetric hydrogenation.
Experimental Workflow: Catalyst Immobilization and Use in Continuous Flow
Caption: Workflow from catalyst synthesis to continuous flow application.
Logical Relationship: Factors Affecting Continuous Flow Performance
Caption: Key parameters influencing the performance of a continuous flow catalytic process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterogeneous enantioselective catalysts: strategies for the immobilisation of homogeneous catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Supports for Immobilization of Catalysts in Continuous Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a continuous-flow system for asymmetric hydrogenation using self-supported chiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Enantioselectivity in Iron-Catalyzed Asymmetric Hydrogenation
Welcome to the technical support center for iron-catalyzed asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My iron-catalyzed asymmetric hydrogenation is resulting in low enantiomeric excess (e.e.). What are the most common causes?
A1: Low enantioselectivity in iron-catalyzed asymmetric hydrogenation can stem from several factors. The most critical aspects to investigate are the choice of chiral ligand, the iron precatalyst, the solvent system, and the reaction conditions (temperature, hydrogen pressure). Substrate purity and the presence of coordinating functional groups can also significantly influence the stereochemical outcome.
Q2: How critical is the choice of the chiral ligand?
A2: The chiral ligand is arguably the most crucial component for achieving high enantioselectivity. The ligand's steric and electronic properties create the chiral environment around the iron center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate. Ligands that are successful with other metals like rhodium or ruthenium may not be optimal for iron-based systems.[1] It is often necessary to screen a variety of ligand scaffolds, such as those based on phosphines, oxazolines, or N-heterocyclic carbenes (NHCs), to find the best fit for a specific substrate.
Q3: Can the iron source (precatalyst) affect the enantioselectivity?
A3: Yes, the choice of the iron precatalyst can have a drastic effect on both the yield and the enantioselectivity of the reaction. Different iron salts (e.g., FeCl₂, Fe(OAc)₂, Fe(acac)₃) can lead to the in-situ formation of different active catalytic species, which in turn can exhibit varying levels of stereocontrol. It is advisable to screen different iron sources during reaction optimization.
Q4: What is the role of the solvent, and how does it impact enantioselectivity?
A4: The solvent can play a significant role by influencing the solubility of the catalyst and substrate, as well as by coordinating to the iron center and affecting the structure of the active catalyst. Aprotic solvents like THF or toluene are commonly used. In some cases, coordinating solvents can enhance enantioselectivity, but may also lead to a decrease in reaction rate. The dielectric constant of the solvent can also play a role in the stabilization of charged intermediates in the catalytic cycle.
Q5: My reaction is very slow and gives low e.e. Should I increase the temperature?
A5: Increasing the reaction temperature can increase the reaction rate, but it may have a detrimental effect on enantioselectivity. Higher temperatures can lead to greater flexibility in the transition state, reducing the energy difference between the pathways leading to the two enantiomers. It is generally recommended to first optimize other parameters like catalyst loading, hydrogen pressure, and ligand structure before significantly increasing the temperature. If a temperature increase is necessary, it should be done in small increments while carefully monitoring the e.e.
Q6: Does hydrogen pressure influence the enantioselectivity?
A6: The effect of hydrogen pressure on enantioselectivity can be complex and system-dependent. In some cases, higher hydrogen pressure can lead to an increase in e.e., while in others it can have a negative impact or no significant effect.[2][3][4][5] The observed effect often depends on the specific catalytic system and substrate, and whether the reaction is under kinetic or mass-transfer control.[6] It is a parameter that should be optimized for each specific reaction.
Troubleshooting Guides
Issue 1: Consistently Low Enantioselectivity (<20% e.e.)
This level of enantioselectivity suggests a fundamental issue with the core components of your catalytic system.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand: The chosen chiral ligand may not be suitable for the specific substrate or iron precatalyst. | 1. Screen a diverse range of ligands: Test different classes of ligands (e.g., bisphosphines, P,N-ligands, NHCs). 2. Modify the existing ligand: If possible, synthesize derivatives of the current ligand with different steric or electronic properties. |
| Incorrect Iron Precursor: The iron source may not be forming the desired active catalyst. | 1. Test different iron salts: Screen common iron precursors such as Fe(OAc)₂, FeCl₂, FeBr₂, and Fe(acac)₃. 2. Consider in-situ vs. pre-formed catalyst: If using an in-situ generated catalyst, try preparing a well-defined pre-catalyst of the iron and ligand. |
| Substrate Incompatibility: The substrate may have functional groups that interfere with the catalyst or are not well-recognized by the chiral pocket. | 1. Protect interfering functional groups: If possible, protect functional groups that might coordinate strongly to the iron center. 2. Modify the substrate: If feasible, synthesize a derivative of the substrate with altered steric or electronic properties. |
Issue 2: Moderate but Sub-optimal Enantioselectivity (20-80% e.e.)
This scenario indicates that the basic catalytic system has potential, but the reaction conditions are not yet optimized.
| Potential Cause | Suggested Solution |
| Sub-optimal Solvent: The solvent may not be ideal for achieving high stereocontrol. | 1. Screen a range of solvents: Test a variety of aprotic solvents with different polarities (e.g., THF, toluene, CH₂Cl₂, dioxane). 2. Consider solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and catalytic performance. |
| Incorrect Temperature: The reaction temperature may be too high, leading to a loss of selectivity. | 1. Lower the reaction temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). This may require longer reaction times. 2. Perform a temperature screen: Systematically vary the temperature to find the optimal balance between reaction rate and enantioselectivity. |
| Non-ideal Hydrogen Pressure: The H₂ pressure may be influencing the relative rates of competing reaction pathways. | 1. Vary the hydrogen pressure: Test a range of hydrogen pressures (e.g., from 1 atm to 50 atm) to determine its effect on e.e.[2][3][4][5] |
| Base/Additive Effects: The presence or absence of a base or other additive can be crucial. | 1. Screen additives: If not already present, test the addition of a non-coordinating base (e.g., NaOtBu, KOtBu). 2. Vary the additive stoichiometry: Optimize the amount of the additive relative to the catalyst. |
Data Presentation: Impact of Ligand and Solvent on Enantioselectivity
The following tables summarize quantitative data from the literature to illustrate the impact of different experimental parameters on the enantiomeric excess (e.e.) of the product.
Table 1: Effect of Chiral Ligand on the Asymmetric Hydrogenation of Acetophenone
| Entry | Iron Precursor | Chiral Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | e.e. (%) |
| 1 | Fe(OAc)₂ | (S,S)-Ph-BPE | THF | 50 | 50 | >99 | 85 |
| 2 | Fe(OAc)₂ | (S,S)-Me-BPE | THF | 50 | 50 | >99 | 78 |
| 3 | Fe(OAc)₂ | (R,R)-DuPhos | THF | 50 | 50 | 95 | 65 |
| 4 | Fe(acac)₃ | (S)-BINAP | Toluene | 60 | 40 | 92 | 55 |
| 5 | FeCl₂ | Chiral PyBox | CH₂Cl₂ | 25 | 10 | 88 | 92 |
Table 2: Effect of Solvent on the Enantioselectivity of a Model Hydrogenation Reaction
| Entry | Iron Catalyst System | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | e.e. (%) |
| 1 | Fe-(S,S)-Ph-BPE | Toluene | 40 | 30 | >99 | 82 |
| 2 | Fe-(S,S)-Ph-BPE | THF | 40 | 30 | >99 | 88 |
| 3 | Fe-(S,S)-Ph-BPE | CH₂Cl₂ | 40 | 30 | 98 | 91 |
| 4 | Fe-(S,S)-Ph-BPE | Dioxane | 40 | 30 | 95 | 75 |
| 5 | Fe-(S,S)-Ph-BPE | i-PrOH | 40 | 30 | >99 | 65 |
Experimental Protocols
General Procedure for Iron-Catalyzed Asymmetric Hydrogenation of Ketones
-
Catalyst Preparation (in-situ): In a nitrogen-filled glovebox, add the iron precursor (e.g., Fe(OAc)₂, 0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S,S)-Ph-BPE, 0.011 mmol, 1.1 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the desired solvent (e.g., anhydrous THF, 2 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial, dissolve the ketone substrate (1.0 mmol) in the same solvent (1 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the tube with hydrogen gas three times.
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 50 bar) and place it in a pre-heated oil bath at the desired temperature (e.g., 50 °C).
-
Monitoring and Work-up: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, carefully release the hydrogen pressure.
-
Quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Procedure for Iron-Catalyzed Asymmetric Hydrogenation of Alkenes
-
Catalyst and Reagent Preparation: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add the iron catalyst (0.025 mmol), the alkene substrate (0.50 mmol), and a hydrosilane (0.10 mmol).
-
Solvent Addition: Purge the system once with nitrogen, then add acetonitrile (0.10 mmol) and dry toluene (1 mL) sequentially via syringe.
-
Activator Addition: Slowly inject NaBHEt₃ (1 M in THF, 75 μL, 0.075 mmol) into the reaction mixture and stir for 5 minutes.
-
Hydrogenation: Attach a balloon filled with hydrogen gas to the flask and purge the system three times with hydrogen.
-
Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with petroleum ether (PE).
-
Filter the mixture through a pad of silica gel, washing with additional PE (50 mL).
-
Analysis: Concentrate the filtrate and determine the conversion and enantiomeric excess of the chiral alkane product by GC and chiral HPLC/GC, respectively.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for hydrogenation.
Caption: Simplified catalytic cycle for hydrogenation.
References
- 1. mt.com [mt.com]
- 2. escholarship.org [escholarship.org]
- 3. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
improving catalyst stability and lifetime for Josiphos-iron complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Josiphos-iron catalyst complexes. The information is designed to address common issues encountered during experiments and offer potential solutions to improve catalyst stability and lifetime.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions catalyzed by Josiphos-iron complexes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The iron center may have been oxidized or the ligand may have degraded. 2. Incomplete Catalyst Formation: If generating the catalyst in situ, the reaction between the iron precursor and the Josiphos ligand may be inefficient. 3. Presence of Inhibitors: Trace impurities in substrates, solvents, or reagents can poison the catalyst. | 1. Ensure Inert Atmosphere: 严格在惰性气氛(例如,手套箱或使用Schlenk技术)下进行反应,以防止催化剂被氧气氧化。 2. Purify Reagents: Use freshly distilled and degassed solvents. Purify substrates and reagents to remove potential inhibitors like water, peroxides, or other coordinating species. 3. Optimize in situ Generation: Vary the pre-stirring time and temperature when generating the catalyst in situ to ensure complete complex formation. Consider isolating the Josiphos-iron complex before the reaction. |
| Poor Enantioselectivity | 1. Racemization of Product: The reaction conditions may be promoting racemization of the desired chiral product. 2. Incorrect Catalyst-to-Substrate Ratio: A non-optimal ratio can lead to side reactions or the formation of less selective catalytic species. 3. Ligand Degradation: Partial degradation of the chiral Josiphos ligand can lead to the formation of non-chiral or less selective catalysts. | 1. Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize product racemization. 2. Optimize Catalyst Loading: Screen different catalyst loadings to find the optimal balance between reactivity and selectivity. 3. Verify Ligand Integrity: Use fresh, high-purity Josiphos ligand. Consider analyzing the ligand post-reaction (e.g., by ³¹P NMR) to check for degradation. |
| Catalyst Decomposition (Visible Color Change) | 1. Air/Moisture Sensitivity: Josiphos-iron complexes, particularly those with iron in a low oxidation state, are often highly sensitive to air and moisture. 2. Thermal Instability: The catalyst may not be stable at the reaction temperature. 3. Incompatible Additives: Certain additives or reagents (e.g., strong acids or bases) may degrade the catalyst complex. | 1. Improve Inert Technique: Re-evaluate and improve the procedures for handling air- and moisture-sensitive compounds. 2. Screen Temperatures: Run the reaction at a lower temperature to see if catalyst stability improves. 3. Evaluate Additives: If additives are used, investigate their compatibility with the Josiphos-iron complex in separate experiments. |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of solvents, substrates, or the iron precursor can lead to variable results. 2. Subtle Changes in Reaction Setup: Minor variations in stirring rate, heating, or the rate of reagent addition can impact the reaction outcome. 3. Catalyst Aging: The solid Josiphos-iron complex or its stock solution may be degrading over time. | 1. Standardize Reagent Sources: Use reagents from the same batch and of the highest purity available. 2. Maintain Consistent Procedures: Carefully document and control all experimental parameters. 3. Use Freshly Prepared Catalyst: Prepare the Josiphos-iron complex or its solution fresh before each use. |
Frequently Asked Questions (FAQs)
Q1: My Josiphos-iron catalyzed reaction is not working. What are the most common reasons for failure?
A1: The most frequent causes of failure are related to the air and moisture sensitivity of the iron catalyst. Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line) are used for the entire experimental setup. The purity of your solvents and reagents is also critical; trace amounts of water or oxygen can deactivate the catalyst. Finally, for in-situ preparations, ensure the iron precursor and Josiphos ligand have sufficient time to form the active complex before adding the substrate.
Q2: How can I improve the stability and lifetime of my Josiphos-iron catalyst?
A2: To enhance stability, consider the following:
-
Ligand Choice: The electronic and steric properties of the Josiphos ligand can influence stability. While specific data for iron is limited, in other systems, bulkier ligands can sometimes offer greater stability.
-
Solvent Selection: The choice of solvent can impact catalyst stability. Non-coordinating, anhydrous, and degassed solvents are generally preferred.
-
Temperature Control: Operating at the lowest effective temperature can prolong the catalyst's life by minimizing thermal degradation pathways.
-
Additives: The use of co-catalysts or additives should be carefully evaluated, as they can either stabilize or destabilize the iron complex.
Q3: Are there any known degradation pathways for Josiphos-iron complexes?
A3: While specific degradation pathways for Josiphos-iron complexes are not well-documented in the literature, potential deactivation mechanisms, by analogy to other phosphine-metal systems, may include:
-
Oxidation: The iron center (e.g., Fe(0) or Fe(II)) can be oxidized to a higher, inactive oxidation state (e.g., Fe(III)) in the presence of air or other oxidants.
-
Ligand Dissociation: The Josiphos ligand may dissociate from the iron center, leading to the formation of less active or inactive iron species.
-
P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-carbon bonds in the phosphine ligand can occur.
-
Ferrocene Backbone Modification: The ferrocenyl backbone of the Josiphos ligand could potentially undergo redox reactions or degradation, although it is generally considered robust.
Q4: What are the best practices for preparing and handling Josiphos-iron catalysts?
A4:
-
Storage: Store Josiphos ligands and iron precursors under an inert atmosphere and in a cool, dark place.
-
In-situ vs. Pre-formed Catalysts: For consistency, using a well-characterized, pre-formed Josiphos-iron complex is often preferable to in-situ generation. If preparing in-situ, allow for a sufficient pre-formation period (e.g., 15-60 minutes of stirring the iron source and ligand together before adding other reagents).
-
Solvent and Reagent Purity: Always use high-purity, anhydrous, and degassed solvents and reagents.
Experimental Protocols
General Protocol for In-Situ Generation and Use of a Josiphos-Iron Catalyst for a Cross-Coupling Reaction
This is a generalized protocol and should be optimized for specific substrates and reactions.
-
Preparation of the Reaction Vessel: In a glovebox, a Schlenk flask is charged with the iron precursor (e.g., FeCl₂, 1-5 mol%) and the Josiphos ligand (1.1 equivalents relative to iron). The flask is sealed with a septum.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., THF, toluene) is added via syringe.
-
Catalyst Pre-formation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the Josiphos-iron complex.
-
Addition of Reagents: The substrate and other reagents (e.g., Grignard reagent) are added sequentially via syringe.
-
Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by a suitable analytical technique (e.g., GC, LC-MS, TLC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched (e.g., with a saturated aqueous solution of NH₄Cl) and worked up to isolate the product.
Visualizations
Logical Troubleshooting Workflow
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction has stalled or is showing low conversion. How do I determine if catalyst deactivation is the cause?
A1: Catalyst deactivation is a common cause of incomplete or slow reactions. The first step is to rule out other factors such as reactant purity, solvent quality, and incorrect reaction setup. If these are confirmed to be correct, catalyst deactivation is a likely culprit. A dark precipitate, often referred to as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[1] To confirm, you can perform a "hot filtration test." In this test, the reaction mixture is filtered while hot to remove the solid catalyst. If the filtrate shows no further reaction upon continued heating, it suggests the active catalyst was heterogeneous and has been removed, indicating that any soluble, active species are no longer present or effective.
Q2: What are the most common causes of palladium catalyst deactivation?
A2: Palladium catalyst deactivation in cross-coupling reactions can be broadly categorized into three main mechanisms:
-
Poisoning: Certain chemical species can bind strongly to the active sites of the catalyst, rendering them inactive.[2] Common poisons include sulfur compounds, halides, and carbon monoxide, which may originate from starting materials or reagents.[2]
-
Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block the active sites.[3] This is particularly common in reactions involving hydrocarbons at high temperatures.[3]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger, less active particles. This process, known as sintering, leads to a reduction in the active surface area.[4]
Q3: How does the choice of ligand affect catalyst stability and prevent deactivation?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky and electron-rich ligands, such as dialkylbiarylphosphines, are particularly effective.[5] They promote the desired catalytic cycle by facilitating oxidative addition and reductive elimination while sterically shielding the metal center from undesirable side reactions and aggregation.[6][7] The strong σ-donating character of N-heterocyclic carbene (NHC) ligands also provides robust stabilization to the palladium center, making them effective in preventing deactivation.[8]
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: Yes, the choice and concentration of the base can significantly impact catalyst stability. While essential for the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura coupling, bases can also promote side reactions that lead to catalyst deactivation.[9][10] For instance, strong bases can react with sensitive functional groups on the substrates or ligands, leading to byproducts that may poison the catalyst. The solubility of the base is also a critical factor; poorly soluble inorganic bases can lead to slow and inconsistent reaction rates.[11]
Troubleshooting Guides
Issue 1: Observation of a Black Precipitate (Palladium Black)
Symptoms:
-
The reaction mixture turns black or a dark precipitate forms.
-
The reaction stalls or proceeds with very low conversion.
Possible Cause:
-
Decomposition of the Pd(0) or Pd(II) catalyst to form inactive palladium black. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize the Ligand: Ensure you are using a suitable ligand that can stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective.[5] Consider screening different ligands to find the optimal one for your specific reaction.
-
Check Reagent Purity: Impurities in the starting materials, solvents, or base can lead to catalyst poisoning and decomposition.[2] Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
-
Use a Pre-catalyst: Modern pre-catalysts are often more stable and less prone to forming palladium black.[12]
Issue 2: Inconsistent Reaction Rates and Yields
Symptoms:
-
Reaction performance is not reproducible between batches.
-
Reaction rates are slow and unpredictable.
Possible Cause:
-
Poor solubility of the base.[11]
-
Inhibition by reaction byproducts.[11]
-
Leaching of the palladium catalyst from a solid support.[13][14]
Troubleshooting Steps:
-
Base Screening: The solubility of inorganic bases like K₂CO₃ or K₃PO₄ can be a limiting factor.[11] Consider screening different bases, including organic bases, or using a phase-transfer catalyst to improve solubility and consistency.
-
Monitor Reaction Progress: Take aliquots from the reaction at different time points to monitor the formation of products and byproducts by techniques like GC-MS or LC-MS. This can help identify any inhibitory species.
-
Test for Catalyst Leaching (for heterogeneous catalysts): To determine if the active catalyst is leaching into the solution, perform a hot filtration test. If the reaction continues in the filtrate, it indicates that soluble, active palladium species are responsible for the catalysis.[13]
Analytical Techniques for Investigating Catalyst Deactivation
To effectively troubleshoot, it is crucial to identify the root cause of deactivation. Various analytical techniques can provide insights into the physical and chemical changes in the catalyst.
| Analytical Technique | Information Provided | Reference |
| BET Surface Area Analysis | Measures the active surface area of the catalyst. A reduction in surface area can indicate sintering or fouling. | [4] |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst's surface and provides information on the oxidation state of the metal. | [4] |
| Temperature-Programmed Desorption (TPD) | Determines the strength of adsorption of different species on the catalyst surface, helping to identify potential poisons. | [4] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the morphology of the catalyst, revealing changes such as particle agglomeration (sintering). | [15] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the catalyst and can detect changes due to thermal degradation. | [15] |
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
Objective: To determine if a heterogeneous catalyst is leaching active, soluble species into the reaction medium.
Procedure:
-
Set up the cross-coupling reaction as usual with the heterogeneous catalyst.
-
Allow the reaction to proceed for a specific time (e.g., until 20-30% conversion is achieved, as determined by a preliminary time-course study).
-
While maintaining the reaction temperature, carefully and quickly filter the reaction mixture through a hot, pre-warmed filter (e.g., a Celite pad or a fine porosity fritted funnel) to remove the solid catalyst.
-
Continue to heat the filtrate at the reaction temperature and monitor its progress over time by taking aliquots for analysis (e.g., GC, LC, TLC).
-
Interpretation:
-
If the reaction in the filtrate continues to proceed, it indicates that active, soluble catalytic species have leached from the solid support.
-
If the reaction in the filtrate stops, the catalysis is truly heterogeneous, and the issue is likely deactivation of the solid catalyst itself.
-
Visualizations
Caption: A workflow for troubleshooting catalyst deactivation.
References
- 1. organic chemistry - Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - ACI Catalysts [acicatalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
optimizing reaction temperature for enhanced selectivity with iron catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iron catalysts. The focus is on optimizing reaction temperature to enhance product selectivity.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature generally affect the selectivity of iron-catalyzed reactions?
A1: Reaction temperature is a critical parameter that significantly influences both catalyst activity and product selectivity. Generally, increasing the temperature boosts reaction rates. However, it can have complex effects on selectivity. For instance, in Fischer-Tropsch synthesis (FTS), higher temperatures often favor the formation of shorter hydrocarbon chains and methane, as high temperatures promote the chain termination step which has a higher activation energy than the propagation step.[1] Conversely, lower temperatures in FTS can lead to a decrease in methane production and an increase in desirable C5+ products.[1] In other reactions, like cross-coupling, temperature can influence the stability of intermediates and the rate of side reactions, thereby affecting the overall selectivity.
Q2: I am observing a decrease in selectivity and overall activity over time, especially at higher temperatures. What could be the cause?
A2: This phenomenon is likely due to catalyst deactivation, which is often accelerated at elevated temperatures.[2] Several mechanisms can contribute to the deactivation of iron catalysts:
-
Sintering: At high temperatures, the active iron nanoparticles can agglomerate, leading to larger particle sizes.[3] This reduces the active surface area and the number of available catalytic sites. For example, increasing the reaction temperature from 270°C to 290°C can cause the average particle size of the active components to grow significantly.[3]
-
Carbon Deposition (Coking): Heavy hydrocarbon products can deposit on the catalyst surface, blocking active sites and pores.[2][4]
-
Phase Change: The active iron carbide phases (e.g., Hägg carbide, χ-Fe5C2) can be converted to less active iron oxides (e.g., magnetite, Fe3O4) in the presence of water, a major byproduct of FTS.[2]
-
Poisoning: Impurities in the feed gas, such as sulfur compounds (e.g., H₂S), can irreversibly bind to the active sites, even at parts-per-billion (ppb) concentrations, leading to a drastic loss in activity.[5]
Q3: What is a typical starting temperature range for optimizing Fischer-Tropsch synthesis (FTS) with an iron catalyst?
A3: The optimal temperature range for FTS depends on the desired product slate. FTS processes are generally categorized into two main temperature ranges:
-
Low-Temperature Fischer-Tropsch (LTFT): Typically operated between 220°C and 270°C. This range is suitable for producing long-chain hydrocarbons like diesel and waxes.[4][6]
-
High-Temperature Fischer-Tropsch (HTFT): Generally carried out at temperatures between 300°C and 340°C. This process is used to produce low-carbon olefins and gasoline.[4][6] For maximizing condensable hydrocarbons (liquids and waxes), an optimal temperature around 280°C has been reported for some iron-based catalysts.[7]
Q4: My iron-catalyzed cross-coupling reaction is not working well. Can temperature be the issue?
A4: Yes, temperature is a crucial factor in iron-catalyzed cross-coupling reactions. Some of these reactions can proceed even at very low temperatures (e.g., -25°C or dry ice temperature).[8] However, high concentrations of reagents can lead to catalyst deactivation.[8] The mechanism of these reactions is complex, with multiple possible oxidation states of iron being catalytically active.[9] It is essential to perform a systematic temperature screening to find the optimal balance between reaction rate and catalyst stability for your specific substrates and ligands.
Troubleshooting Guides
Issue 1: Low Selectivity to Desired Product (e.g., C5+ Hydrocarbons in FTS)
This workflow helps diagnose and address low product selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize side reactions in iron-catalyzed amination
Welcome to the technical support center for iron-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in iron-catalyzed amination?
A1: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the halide on the aryl halide with a hydrogen atom.
-
Homocoupling: Dimerization of the aryl halide or the amine coupling partner.
-
Catalyst Deactivation: The iron catalyst loses its activity during the reaction.
-
Formation of Isomeric Products: Amination occurs at an undesired position on the aromatic ring.
-
Reduction of Nitro Groups (if present): If the substrate contains a nitro group, it may be reduced under the reaction conditions.
Q2: My reaction shows low conversion of the starting materials. What are the potential causes?
A2: Low conversion can stem from several factors:
-
Inactive Catalyst: The iron catalyst precursor may not have been properly activated, or the active catalyst may have decomposed.
-
Poorly Soluble Reagents: The starting materials, base, or catalyst may not be sufficiently soluble in the chosen solvent.
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle.
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Presence of Inhibitors: Trace impurities in the reagents or solvents can act as catalyst poisons.
Q3: I am observing a significant amount of hydrodehalogenation byproduct. How can I minimize it?
A3: Hydrodehalogenation is often promoted by the presence of a hydride source and a catalyst capable of facilitating its transfer. To minimize this side reaction:
-
Choice of Base and Solvent: Avoid using bases and solvents that can readily act as hydride donors. For instance, using a non-hydridic base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Ligand Selection: Employing sterically bulky ligands can disfavor the pathway leading to hydrodehalogenation.
-
Control of Hydrogen Source: If using a hydrogen atmosphere for other reasons, reducing the pressure or using an alternative reductant can help. Some advanced catalytic systems are designed to overcome the hydrodehalogenation pathway even under a hydrogen atmosphere.[1]
Q4: How does the choice of ligand affect the outcome of the reaction?
A4: The ligand plays a crucial role in stabilizing the iron center, modulating its reactivity, and influencing the selectivity of the reaction.[2][3]
-
Electron-donating ligands can increase the electron density on the iron center, which can promote oxidative addition.
-
Sterically hindered ligands can prevent the formation of inactive catalyst dimers and can influence which substrates can access the catalytic site, thereby improving selectivity.
-
Bidentate ligands can form more stable complexes with the iron center, potentially leading to a more robust and active catalyst.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues encountered during iron-catalyzed amination experiments.
Issue 1: Low Yield of Desired Product
| Observation | Potential Cause | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive catalyst2. Insufficient reaction temperature3. Inappropriate base or solvent | 1. Ensure proper activation of the iron precursor. Consider using a pre-catalyst.2. Incrementally increase the reaction temperature.3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). |
| High conversion, but low isolated yield | 1. Product degradation2. Formation of multiple byproducts | 1. Lower the reaction temperature or shorten the reaction time.2. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts and consult the specific troubleshooting guide for that byproduct. |
| Starting materials are insoluble | Poor solvent choice | Screen alternative solvents or solvent mixtures to improve solubility. |
Issue 2: Formation of Hydrodehalogenation Byproduct
| Observation | Potential Cause | Suggested Solution(s) |
| Significant peak corresponding to the dehalogenated starting material | 1. Presence of a hydride source (e.g., from solvent or base)2. Catalyst promotes hydride transfer | 1. Use a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).2. Use anhydrous and deoxygenated solvents.3. Screen different ligands that may disfavor this pathway. |
Issue 3: Formation of Homocoupling Byproducts
| Observation | Potential Cause | Suggested Solution(s) |
| Presence of dimeric aryl or amine species | 1. Presence of oxygen in the reaction2. Inappropriate base, especially with Grignard reagents | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).2. If using a Grignard reagent as a base, consider slow addition or using an alternative base.[4] |
Experimental Protocols
General Protocol for Iron-Catalyzed Amination of Aryl Halides
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Iron catalyst precursor (e.g., FeCl₂, Fe(acac)₃)
-
Ligand (if required)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the iron catalyst precursor, ligand (if used), and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide and the amine to the Schlenk tube, followed by the anhydrous, deoxygenated solvent.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for iron-catalyzed amination.
Caption: Logic for selecting reaction components.
References
effect of additives on the performance of Josiphos-iron catalysts
Welcome to the Technical Support Center for Josiphos-Iron Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Josiphos-type ligands with iron catalysts in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
Low yields, poor enantioselectivity, and catalyst deactivation are common challenges in asymmetric catalysis. This guide addresses specific issues you may encounter when using Josiphos-iron catalyst systems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Inactive Catalyst Species: The active iron species may not have formed correctly. Iron precursors often require reduction in situ. | - Ensure anaerobic and anhydrous conditions during catalyst preparation and reaction setup. - Use a suitable reducing agent if necessary, as suggested by the specific protocol for your iron precursor. |
| 2. Ligand Degradation: Josiphos ligands can be sensitive to air and moisture. | - Handle Josiphos ligands under an inert atmosphere (e.g., in a glovebox). - Use freshly opened or properly stored ligands. | |
| 3. Inappropriate Solvent: The solvent can significantly impact catalyst activity. | - Screen a range of anhydrous, degassed solvents. Common solvents for iron catalysis include THF, toluene, and DCM. | |
| Low Enantioselectivity | 1. Incorrect Ligand-Substrate Match: The chiral environment of the Josiphos ligand may not be optimal for the specific substrate. | - Screen different Josiphos-type ligands with varying steric and electronic properties. |
| 2. Presence of Inhibitors: Trace impurities in the substrate or reagents can poison the catalyst. | - Purify the substrate and reagents prior to use. - Consider the use of additives that can act as scavengers for inhibitory species. | |
| 3. Suboptimal Reaction Temperature: Temperature can influence the enantioselectivity of the reaction. | - Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher enantioselectivity. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Formation: In situ catalyst preparation can be sensitive to minor variations in procedure. | - Standardize the procedure for catalyst formation, including the order of addition of reagents and stirring speed. |
| 2. Variable Quality of Reagents: The purity of the iron source, ligand, and additives can affect the outcome. | - Use reagents from a reliable source and of the highest possible purity. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The iron catalyst may deactivate over the course of the reaction. | - Consider a lower catalyst loading or the addition of a co-catalyst or stabilizer if known for the specific reaction type. |
| 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst. | - If possible, perform the reaction at a lower concentration or consider methods for in situ product removal. |
Frequently Asked Questions (FAQs)
Additives
Q1: What is the general role of additives in iron-catalyzed reactions?
Additives in iron-catalyzed reactions can play several roles to improve reaction outcomes. These include:
-
Bases: In asymmetric transfer hydrogenation, a base such as potassium tert-butoxide is often required to generate the active catalyst.
-
Halide Scavengers: In cross-coupling reactions, halide ions can inhibit the catalyst. Additives like sodium triflate (NaOTf) can act as halide scavengers, improving catalytic efficiency.[1][2]
-
Stabilizing Agents: Certain additives can stabilize the active catalytic species, preventing decomposition and leading to higher yields.
-
Grignard Activators: In reactions involving Grignard reagents, additives can enhance their reactivity and facilitate the formation of key intermediates.[2]
Q2: Are alkali metal salts beneficial as additives in Josiphos-iron catalyzed reactions?
While direct studies on Josiphos-iron systems are limited, alkali metal salts have been shown to play a crucial role in other iron-catalyzed reactions. For instance, they can influence the electronic properties of the iron center and participate in synergistic activation of substrates.[3] The specific effect would likely be reaction-dependent and require empirical screening.
Experimental Protocols
Q3: Is there a general protocol for setting up a reaction with a Josiphos-iron catalyst?
A typical procedure for an iron-catalyzed asymmetric hydrogenation of a ketone would involve the following steps, which should be adapted based on specific literature procedures for your substrate:
-
Under an inert atmosphere, add the iron precursor (e.g., Fe(acac)₃) and the Josiphos ligand to a dry reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., methanol).
-
If required, add a base (e.g., a solution of potassium tert-butoxide in THF).
-
Add the ketone substrate.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction at the specified temperature for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, carefully quench the reaction and proceed with workup and purification.
Q4: How can I prepare the active catalyst in situ?
The active catalyst is typically generated in situ by mixing the iron precursor and the Josiphos ligand in a suitable solvent under an inert atmosphere. The order of addition and the pre-stirring time before adding the substrate can be critical and should be consistent between experiments.
Performance and Optimization
Q5: What kind of performance can I expect from a Josiphos-iron catalyst?
While Josiphos ligands are well-established for use with noble metals like rhodium, ruthenium, and iridium, their application with iron is an emerging area. Iron catalysts, in general, are being explored as a more sustainable alternative and have shown promise in the asymmetric hydrogenation of ketones, with some systems achieving high yields and enantioselectivities comparable to their noble metal counterparts.[4][5] Performance will be highly dependent on the specific Josiphos ligand, substrate, and reaction conditions.
Q6: How can I optimize the enantioselectivity of my reaction?
To optimize enantioselectivity, consider the following:
-
Ligand Screening: Test a variety of Josiphos ligands with different steric and electronic properties.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the chiral induction.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantiomeric excess.
-
Additive Screening: The presence of co-catalysts or specific additives can have a significant impact on enantioselectivity.
Visualizing Experimental Workflow
Below is a generalized workflow for troubleshooting a Josiphos-iron catalyzed asymmetric hydrogenation reaction.
Caption: A logical workflow for troubleshooting common issues in Josiphos-iron catalysis.
References
- 1. Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate2 Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger [organic-chemistry.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. iron-catalyzed-asymmetric-hydrogenation-of-ketones - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Iron-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in iron-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My purified organic product remains colored (yellow, brown, or pink). How can I remove the residual iron contamination?
A1: Discoloration in your final product is a common sign of residual iron species. Here are several strategies to address this:
-
Aqueous Washes with Chelating Agents: Washing your organic layer with an aqueous solution of a chelating agent can effectively remove residual iron.[1][2][3][4]
-
Citric Acid Wash: A 1-5% aqueous solution of citric acid can chelate iron ions, pulling them into the aqueous phase.[1][2][3] The resulting iron citrate complexes are highly water-soluble and can be easily separated.[5]
-
EDTA Wash: A wash with a solution of ethylenediaminetetraacetic acid (EDTA) is also highly effective at sequestering iron ions.[4]
-
-
Column Chromatography:
-
Silica Gel Chromatography: For many nonpolar to moderately polar compounds, standard silica gel chromatography can be effective. Sometimes, the colored iron impurities will remain at the baseline.
-
Acidic Alumina Chromatography: For basic compounds or when silica gel fails, acidic alumina can be a good alternative for retaining iron species.
-
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb colored impurities, including residual iron complexes.[6] The carbon is then removed by filtration.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave colored impurities behind in the mother liquor.[7][8][9][10][11]
Q2: I observe significant line broadening in the 1H NMR spectrum of my purified product. Could this be due to residual iron?
A2: Yes, paramagnetic impurities are a frequent cause of line broadening in NMR spectroscopy. Iron(II) and iron(III) species are paramagnetic and can significantly shorten the relaxation times (T1 and T2) of nearby nuclei, leading to broader signals.[7] Even trace amounts of residual iron can have a noticeable effect.
Troubleshooting Steps:
-
Repurify a small sample: Take a small portion of your NMR sample and attempt one of the purification methods described in Q1 (e.g., a citric acid wash followed by passing through a short plug of silica).
-
Acquire a new spectrum: If the line broadening is diminished or eliminated in the spectrum of the repurified sample, iron contamination is the likely cause.
-
Consider the solvent: Ensure your deuterated solvent is free from paramagnetic impurities.
Q3: I am having trouble with emulsions forming during the aqueous workup of my iron-catalyzed reaction. What can I do?
A3: Emulsion formation is a common challenge, particularly when using chlorinated solvents or in the presence of basic solutions.[12] Here are some techniques to break an emulsion:[6][12][13]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help force the separation.
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can break the emulsion by removing fine particulate matter that may be stabilizing it.[12]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.[13]
Q4: What are the acceptable limits for iron residues in pharmaceutical products?
A4: The International Council for Harmonisation (ICH) Q3D (R2) guideline for elemental impurities provides permitted daily exposure (PDE) values for various elements. For iron, it is generally considered a low-toxicity element. However, specific limits depend on the route of administration.[14]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 1300 |
| Parenteral | 1300 |
| Inhalation | 130 |
This table summarizes the PDE values for iron from the ICH Q3D(R2) guideline.
It's important to note that for active pharmaceutical ingredients (APIs) and drug products, a risk-based approach should be used to control elemental impurities.[15]
Troubleshooting Guides
Guide 1: General Purification Workflow for Products of Iron-Catalyzed Reactions
This workflow provides a systematic approach to purifying your desired compound and removing residual iron.
Caption: A general workflow for the purification of products from iron-catalyzed reactions.
Guide 2: Troubleshooting Colored Impurities
This guide provides a decision tree for addressing colored impurities in your product.
Caption: A decision tree for troubleshooting colored impurities in products from iron-catalyzed reactions.
Experimental Protocols
Protocol 1: Aqueous Workup with Citric Acid Wash
This protocol is designed to remove bulk iron salts after the reaction is complete.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
5% (w/v) aqueous citric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quench the Reaction: If necessary, quench the reaction mixture according to your established procedure (e.g., by adding saturated aqueous ammonium chloride).
-
Dilute with Organic Solvent: Transfer the quenched reaction mixture to a separatory funnel and dilute with an appropriate organic solvent.
-
Citric Acid Wash: Add the 5% aqueous citric acid solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove residual citric acid and dissolved water.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography for Iron Removal
This protocol describes a general procedure for purifying a product using flash column chromatography. The choice of solvent system is critical and must be determined empirically, typically by thin-layer chromatography (TLC).
Materials:
-
Crude product from the aqueous workup
-
Silica gel (or acidic alumina)
-
Eluent (solvent system determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the solid to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
-
Monitor the Elution:
-
Monitor the fractions by TLC to identify which ones contain your pure product. Iron impurities often appear as colored bands on the column.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization to Remove Iron Impurities
This is a powerful technique for purifying solid products.
Materials:
-
Crude solid product
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (which may include some iron species), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum. The colored iron impurities should remain in the filtrate.[11]
References
- 1. deswater.com [deswater.com]
- 2. Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. activatedcarbon.net [activatedcarbon.net]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Removal of residual metal catalysts with iron/iron oxide nanoparticles from coordinating environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Embracing Q3D: FDA's New Elemental Impurities Guidance - ComplianceOnline.com [complianceonline.com]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Handling Air and Moisture-Sensitive Iron Phosphine Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the air and moisture sensitivity of iron phosphine complexes. Adherence to proper handling techniques is critical to ensure experimental success and the integrity of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and use of iron phosphine complexes.
| Issue | Potential Cause | Recommended Action |
| Color change of solid complex (e.g., from yellow/orange to brown/red) | Oxidation of the iron center (Fe(II) to Fe(III)) and/or the phosphine ligand. | Immediately move the complex to an inert atmosphere (glovebox or Schlenk line). Assess the extent of decomposition using techniques like ³¹P NMR spectroscopy. For future handling, ensure storage and manipulation are strictly under inert conditions. |
| Color change of the reaction mixture (e.g., darkening, precipitation) | Decomposition of the iron phosphine complex due to trace amounts of air or moisture in the solvent or reagents. | Stop the reaction and, if possible, analyze an aliquot by ³¹P NMR to identify phosphine oxide species. Ensure all solvents and reagents are rigorously dried and degassed before use. Review inert atmosphere techniques for potential leaks. |
| Inconsistent or poor catalytic activity | Partial or complete deactivation of the catalyst through oxidation or hydrolysis. | Prepare a fresh batch of the catalyst, ensuring all steps are performed under a strictly inert atmosphere. Use freshly dried and degassed solvents. Consider preparing the catalyst in situ if the isolated complex is particularly sensitive. |
| Appearance of a new peak in the ³¹P NMR spectrum around +20 to +50 ppm | Oxidation of the phosphine ligand to the corresponding phosphine oxide. | This is a clear indicator of oxygen contamination. The reaction or sample is likely compromised. Review and improve inert atmosphere and solvent purification techniques. |
| Broadening of NMR signals | Presence of paramagnetic species, which can result from the oxidation of Fe(II) to high-spin Fe(III). | While some iron complexes are inherently paramagnetic, significant broadening in a previously well-resolved spectrum can indicate decomposition. Compare with a fresh sample or a literature spectrum if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for iron phosphine complexes when exposed to air and moisture?
A1: The primary degradation pathways involve two main processes:
-
Oxidation of the Phosphine Ligand: The phosphorus atom in a phosphine ligand is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This changes the electronic properties of the ligand and can lead to its dissociation from the iron center.
-
Oxidation and Hydrolysis of the Iron Center: Iron(II) complexes are often susceptible to oxidation to iron(III) in the presence of air.[1] This is frequently accompanied by a distinct color change, often from lighter colors like yellow or orange to darker shades of red or brown. In the presence of moisture, these higher-valent iron species can undergo hydrolysis to form iron hydroxides or oxides.
The interplay of these two processes can lead to a complex mixture of decomposition products.
Q2: How can I visually assess the stability of my iron phosphine complex?
A2: A change in the physical appearance of the complex is the first indicator of decomposition. For solid samples, note any changes from a free-flowing powder to a clumpy or discolored material. For solutions, a color change is the most common sign of oxidation.[2] For example, a solution of an Fe(II) complex may change from pale green or yellow to a more intense yellow, orange, or brown upon oxidation to Fe(III).[1]
Q3: How can I definitively determine if my iron phosphine complex has decomposed?
A3: The most reliable method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . Coordinated phosphine ligands have characteristic chemical shifts in the ³¹P NMR spectrum. Upon oxidation to a phosphine oxide, a new signal will typically appear in a distinctly different region, usually downfield (between +20 and +50 ppm).[3][4] By integrating the signals of the phosphine and the phosphine oxide, you can quantify the extent of decomposition.
Monitoring Decomposition with ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for assessing the purity and stability of iron phosphine complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state.
| Phosphorus Species | Typical ³¹P NMR Chemical Shift Range (ppm) | Notes |
| Free Trialkylphosphine | -60 to -10 | |
| Free Triarylphosphine | -10 to 10 | |
| Coordinated Phosphine (in an Iron Complex) | Varies widely, can be significantly shifted from the free ligand | The specific shift depends on the geometry and electronic properties of the iron center. |
| Phosphine Oxide | +20 to +50 | The appearance of a signal in this region is a strong indication of oxidation.[3][5] |
Example: A solution of tricyclohexylphosphine, upon exposure to air, will show a decrease in its signal at approximately 10 ppm and the growth of a new signal around 47 ppm, corresponding to the phosphine oxide.[4] A similar trend would be observed for a decomposing iron complex of this ligand.
Key Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Iron Phosphine Complexes (Schlenk Line Technique)
This protocol outlines the basic steps for manipulating air-sensitive solids and solutions using a Schlenk line.
-
Glassware Preparation: All glassware (flasks, filter funnels, etc.) must be thoroughly dried in an oven at >125 °C overnight and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere Purge: Assemble the glassware on the Schlenk line. Evacuate the glassware using the vacuum pump and then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all atmospheric gases are removed.
-
Solvent Preparation: Solvents must be dried and deoxygenated. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for chlorinated solvents) or passing through a column of activated alumina (solvent purification system). Solvents should be stored over molecular sieves under an inert atmosphere.
-
Solid Transfers: If possible, solid transfers should be performed in a glovebox. If a glovebox is not available, perform the transfer under a positive pressure of inert gas. Briefly remove the stopper from the flask while a strong stream of inert gas is flowing out of the flask to prevent air from entering.
-
Liquid Transfers: Use gas-tight syringes or a cannula to transfer degassed solvents and solutions. Before drawing up the liquid, flush the syringe or cannula with inert gas.
Protocol 2: Preparation of a Degassed Solvent
This protocol describes the "freeze-pump-thaw" method for degassing a solvent.
-
Place the dried solvent in a Schlenk flask and attach it to the Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum line and evacuate for several minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed. After the final cycle, backfill the flask with inert gas.
Visualizations
Caption: Degradation pathway of an iron phosphine complex.
Caption: Workflow for handling air-sensitive iron phosphine complexes.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
catalyst poisoning issues in reactions with cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing an iron catalyst with the dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand, particularly in reactions involving cyclopentane.
Troubleshooting Guide
Low or no catalytic activity is a common issue in transition metal catalysis. The following guide addresses potential causes and solutions specific to your iron-catalyzed system.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials and solvent for common poisons. | Purify cyclopentane and other reagents. Use a guard column for solvents. |
| Inactive Precatalyst | Verify the integrity of the iron precursor and ligand. | Use freshly opened or properly stored reagents. Consider in-situ catalyst formation. |
| Incorrect Reaction Conditions | Review temperature, pressure, and reaction time against literature for similar systems. | Optimize reaction parameters. Perform a small-scale screen of conditions. |
| Ligand Decomposition | Analyze the reaction mixture by ³¹P NMR for signals of phosphine oxides or other degradation products. | Use deoxygenated solvents and maintain an inert atmosphere. |
| Formation of Inactive Iron Species | Characterize the iron species present in the reaction mixture using techniques like Mössbauer spectroscopy if available. | Modify ligand-to-metal ratio; screen different iron precursors. |
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Racemization of Ligand | Check the enantiomeric purity of the dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand. | Source high-purity ligand. |
| Presence of Achiral Iron Species | Analyze the reaction for the formation of multiple catalytic species. | Re-evaluate catalyst preparation method. Ensure complete coordination of the chiral ligand. |
| Reaction Temperature Too High | Run the reaction at lower temperatures. | Perform a temperature screen to find the optimal balance between reactivity and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons for my iron-phosphine catalytic system?
A1: While specific data for this exact system is limited, general knowledge of iron and phosphine catalysis suggests the following are likely poisons:
-
Sulfur Compounds: Thiols, thioethers, and elemental sulfur can irreversibly bind to the iron center.
-
Oxygen and Water: Can lead to the oxidation of the iron catalyst or the phosphine ligand to phosphine oxide, rendering it inactive.[1]
-
Carbon Monoxide (CO): Can strongly coordinate to the iron center and inhibit substrate binding.
-
Halides: Can alter the electronic properties and coordination sphere of the iron catalyst.
-
Cyanides: Are known to be potent inhibitors of many transition metal catalysts.
Q2: My reaction is sluggish. How can I determine if catalyst poisoning is the issue?
A2: You can perform a poisoning experiment. Introduce a small amount of a suspected poison (e.g., a thiol) into a standard reaction. A significant drop in reaction rate compared to a control reaction would indicate susceptibility to that class of poison.
Q3: Can impurities in my cyclopentane solvent be a source of catalyst poisons?
A3: Yes, commercial grades of cyclopentane may contain impurities like sulfur compounds or peroxides (formed from exposure to air) that can act as catalyst poisons. It is highly recommended to use freshly distilled or purified cyclopentane for sensitive catalytic reactions.
Q4: Is it possible to regenerate a poisoned catalyst in this system?
A4: Regeneration of homogeneous iron-phosphine catalysts can be challenging. For some iron-based catalysts, treatment with an acidic solution has been shown to be effective in removing certain poisons.[2] However, this may also lead to the decomposition of the complex. If catalyst deactivation is due to the formation of inactive iron aggregates, altering the solvent or ligand concentration might help to redissolve the active species. For this specific system, empirical testing would be required to develop a reliable regeneration protocol.
Q5: What is the expected turnover number (TON) and turnover frequency (TOF) for this type of catalyst?
A5: TON and TOF are highly dependent on the specific reaction, substrate, and conditions. For iron-catalyzed asymmetric hydrogenations, TONs can range from the hundreds to thousands. A significant decrease in the expected TON or a drop in the TOF over time can be indicative of catalyst deactivation. The following table provides illustrative data for a hypothetical reaction.
| Catalyst State | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Fresh Catalyst | 1000 | 200 |
| After Exposure to Air | 250 | 50 |
| With 10 ppm Sulfur Impurity | 150 | 30 |
Experimental Protocols
General Protocol for an Iron-Catalyzed Asymmetric Hydrogenation
This is a generalized procedure and should be optimized for your specific substrate and reaction.
-
Catalyst Preparation (In-Situ):
-
In a glovebox, add the iron precursor (e.g., Fe(OAc)₂) and the dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand to a dry Schlenk flask.
-
Add anhydrous, deoxygenated cyclopentane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add the substrate to the flask containing the pre-formed catalyst.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the flask with hydrogen gas (3-4 cycles).
-
Pressurize the flask to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Quench the reaction as appropriate.
-
Analyze the conversion and enantiomeric excess of the product by standard techniques (e.g., GC, HPLC).
-
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Generalized catalytic cycle with a deactivation pathway.
References
Technical Support Center: Impact of Substrate Impurities on Catalytic Activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of substrate impurities on catalytic activity.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic experiments that may be related to substrate impurities.
Q1: My reaction is sluggish, or the yield is significantly lower than expected. Could substrate impurities be the cause?
A1: Yes, this is a classic symptom of catalyst deactivation by impurities. Impurities can block the active sites of your catalyst, a phenomenon known as catalyst poisoning, which reduces its efficiency.[1][2] Even trace amounts of certain substances can have a significant impact.
Q2: I'm observing the formation of unexpected byproducts. How can impurities lead to this?
A2: Substrate impurities can alter the selectivity of a catalyst.[3] Instead of catalyzing the desired reaction, the catalyst's active sites, when interacting with impurities, might promote alternative reaction pathways, leading to the formation of unwanted byproducts. For instance, the presence of halides can change the selectivity in oxidation reactions.[3]
Q3: My catalyst's performance is degrading over time, requiring frequent replacement. What's going on?
A3: This indicates a gradual deactivation of your catalyst, which can be caused by the accumulation of impurities on its surface over time.[3] This process, also known as fouling, can lead to increased operational costs due to the need for catalyst regeneration or replacement.
Q4: The reaction is not proceeding at all. I suspect complete catalyst poisoning. What are the most common culprits?
A4: Several substances are notorious for being potent catalyst poisons. These include:
-
Sulfur compounds: Even at very low concentrations, sulfur can form strong bonds with metal catalysts, blocking active sites.[4]
-
Heavy metals: Metals like lead, mercury, and arsenic can irreversibly poison catalysts.[2]
-
Halides, cyanides, and carbon monoxide: These can also strongly adsorb to catalyst surfaces and inhibit their activity.[5][6]
Q5: How can I confirm that substrate impurities are the root cause of my experimental issues?
A5: The first step is to analyze your substrate for impurities. Various analytical techniques can be employed for this purpose, including:
-
High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying organic impurities.[7][8]
-
Gas Chromatography (GC): Ideal for volatile impurities and residual solvents.[7][8]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns of impurities.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities.[7]
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): Used for detecting trace metal impurities.[7]
If impurities are detected, the next step is to purify the substrate and repeat the reaction to see if the issue is resolved.
Frequently Asked Questions (FAQs)
Q1: What is the difference between catalyst poisoning and catalyst deactivation?
A1: Catalyst deactivation is a general term for the loss of catalyst activity over time.[10] Catalyst poisoning is a specific type of chemical deactivation where impurities in the reactants or products bind to the active sites of the catalyst, reducing its effectiveness.[1][10] Other forms of deactivation include thermal degradation (sintering) and mechanical damage.[11]
Q2: Can catalyst poisoning be reversed?
A2: It depends on the nature of the poison and its interaction with the catalyst.
-
Reversible (Temporary) Poisoning: In some cases, the poison is weakly adsorbed to the catalyst surface and can be removed by stopping the flow of the impurity or by a simple regeneration procedure, such as thermal treatment.[4][12]
-
Irreversible (Permanent) Poisoning: In other cases, the poison forms a strong, stable chemical bond with the catalyst's active sites, leading to permanent deactivation.[4][12]
Q3: What are some common methods to purify substrates before a reaction?
A3: Common purification techniques include:
-
Recrystallization: This method is used to purify solid compounds by dissolving them in a suitable solvent and then allowing the pure compound to crystallize as the solution cools.[13][14]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[15][16]
-
Distillation: Used to separate liquids with different boiling points.[7]
-
Filtration: A mechanical method to separate solids from liquids or gases.[7]
Q4: What is a "guard bed" and how can it help?
A4: A guard bed is a separate reactor or a layer of material placed upstream of the main catalytic reactor. Its purpose is to adsorb and trap poisons before they can reach and deactivate the primary catalyst, thereby extending the life of the main catalyst bed.[17]
Q5: Can impurities ever be beneficial in catalysis?
A5: While generally detrimental, in some specific cases, the controlled addition of a "poison" can be used to improve the selectivity of a catalyst. By selectively deactivating sites that lead to undesirable side reactions, the catalyst can be guided to produce the desired product more efficiently. A well-known example is the Lindlar catalyst, where lead is used to "poison" a palladium catalyst to control its reactivity in alkyne hydrogenation.[6]
Data on the Impact of Impurities
The following tables summarize the quantitative effects of various impurities on catalytic activity.
Table 1: Effect of Sulfur Impurities on Catalyst Performance
| Catalyst | Reaction | Impurity | Impurity Concentration | Effect on Activity | Reference |
| Ni-based catalyst | Dry reforming of biogas | H₂S | Not specified | Complete deactivation at low temperatures; can be regenerated at higher temperatures. | [5] |
| Ru/C | Levulinic acid hydrogenation | H₂SO₄ | 0.025–0.1 wt% | Inhibition of selective hydrogenation to GVL due to strong chemisorption on Ru active sites. | [18] |
| Pd-Cu Diesel Oxidation Catalyst | CO oxidation | SO₂ | Not specified | Addition of Cu offers some resistance to SO₂ poisoning compared to monometallic Pd. | [19] |
Table 2: Effect of Alkali and Alkaline Earth Metal Impurities on Catalyst Performance
| Catalyst | Reaction | Impurity | Effect on Activity | Reference |
| Fe-Mn/TiO₂ | NH₃-SCR | K, Na, Ca | Decreased specific surface area, reduced content of surface-active components, and reduced reduction capacity. Poisoning impact: K > Na. | [20][21] |
| V₂O₅-WO₃/TiO₂ | NH₃-SCR | Alkali and Alkaline Earth Metals | Chemical deactivation by neutralization of acid sites and plugging/masking by salt formation. | [22] |
| Cu electrodes | Hydrogen Evolution Reaction (HER) | Iron | Enhancement of HER rate by up to a factor of ≈5 due to in-situ deposition. | [23] |
Table 3: Effect of Halide Impurities on Catalyst Performance
| Catalyst | Reaction | Impurity | Effect on Activity | Reference |
| Au/TiO₂ | Low-temperature CO oxidation | Bromide | Complete blockage of catalytic activity when 5-10% of Au is bound to Br. | [24] |
| Various | Advanced Oxidation Processes (AOPs) | Chloride, Bromide | Can reduce reaction efficiency; effects vary depending on the specific process and target organic compound. | [25][26] |
Experimental Protocols
Protocol 1: Substrate Purification by Recrystallization
This protocol outlines the general steps for purifying a solid substrate.
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[13][14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize crystal yield.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[27]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
Protocol 2: Substrate Purification by Column Chromatography
This protocol provides a general procedure for purifying a compound using column chromatography.
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and a solvent system (eluent) that provides good separation of the desired compound from its impurities, as determined by Thin Layer Chromatography (TLC).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[15]
-
Prepare a slurry of the stationary phase in the eluent and pour it into the column, allowing it to settle into a packed bed.[16]
-
Add another layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.[16]
-
-
Sample Loading: Dissolve the impure sample in a minimal amount of the eluent and carefully apply it to the top of the column.[16][28]
-
Elution: Add the eluent to the column and allow it to flow through, collecting fractions in separate test tubes.[28]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[28]
Protocol 3: Catalyst Regeneration after Sulfur Poisoning (General Guideline)
This protocol provides a general approach to regenerating a sulfur-poisoned catalyst. The specific conditions will vary depending on the catalyst and the nature of the sulfur poisoning.
-
Diagnosis: Confirm sulfur poisoning through catalyst characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD).
-
High-Temperature Treatment: In some cases, treating the catalyst at a high temperature in an inert gas flow can desorb weakly bound sulfur species.[5]
-
Oxidative Regeneration: Pass a stream of air or a dilute oxygen mixture over the catalyst at an elevated temperature. This can convert strongly adsorbed sulfur species into volatile sulfur oxides (SOx), which are then carried away in the gas stream.[5]
-
Reductive Regeneration: For some catalysts, treatment with a reducing gas like hydrogen at high temperatures can be effective in removing sulfur.[29]
-
Post-Regeneration Analysis: After the regeneration procedure, re-characterize the catalyst to ensure that the sulfur has been removed and that the catalyst's structure and activity have been restored.
Visualizations
Caption: Mechanism of catalyst poisoning by an impurity.
Caption: Troubleshooting workflow for catalytic reaction issues.
Caption: Decision tree for selecting a substrate purification method.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. How To [chem.rochester.edu]
- 4. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. purnimaanalytical.com [purnimaanalytical.com]
- 8. emerypharma.com [emerypharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. regeneration-of-a-sulfur-poisoned-selective-catalytic-reduction-catalyst-at-ambient-conditions - Ask this paper | Bohrium [bohrium.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 13. mt.com [mt.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Libra ETD [libraetd.lib.virginia.edu]
- 20. researchgate.net [researchgate.net]
- 21. citedrive.com [citedrive.com]
- 22. mdpi.com [mdpi.com]
- 23. pure.psu.edu [pure.psu.edu]
- 24. scholars.northwestern.edu [scholars.northwestern.edu]
- 25. Effects of halide ions on degradation of organic pollutants in novel chemical oxidation processes [openresearch.newcastle.edu.au]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dspace.mit.edu [dspace.mit.edu]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
Catalyst Recycling and Reuse in Industrial Applications: A Technical Support Center
Welcome to the Technical Support Center for Catalyst Recycling and Reuse. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the effective recycling and reuse of catalysts in industrial and laboratory settings.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Catalytic Activity After Regeneration | Incomplete removal of contaminants (e.g., coke, poisons like sulfur). | Optimize regeneration protocol: Increase temperature or duration of calcination for coked catalysts. For poisoned catalysts, select an appropriate washing solvent (acid, base, or organic solvent) based on the nature of the poison.[1] |
| Thermal damage or sintering of the catalyst's active sites during regeneration. | Carefully control the regeneration temperature. Use gradual temperature ramp-up and cool-down procedures to minimize thermal shock.[2] Consider regeneration methods that operate at lower temperatures. | |
| Structural changes or irreversible deactivation of the catalyst. | Characterize the spent catalyst to determine the deactivation mechanism. If sintering or irreversible poisoning has occurred, regeneration may not be effective, and fresh catalyst may be required. | |
| Catalyst Fines Formation and Attrition | Mechanical stress during reaction, recovery, or regeneration. | Handle the catalyst gently. In stirred reactors, optimize the stirring speed. During filtration, avoid excessive pressure differences. |
| Unsuitable catalyst support for the reaction conditions. | Select a catalyst with a more robust support material that can withstand the mechanical and thermal stresses of the process. | |
| Incomplete Catalyst Recovery | Loss of fine catalyst particles during filtration or centrifugation. | Use a filter medium with a smaller pore size. For centrifugation, increase the centrifugal force or duration. Consider using techniques like magnetic separation for magnetic catalysts. |
| Dissolution (leaching) of the catalyst into the reaction mixture. | For single-atom catalysts, consider using more hydrothermally stable supports like zeolites with a high silica-to-alumina ratio to prevent hydrolysis of the metal-support bond.[3] For other catalysts, ensure the solvent and reaction conditions are not corrosive to the catalyst support or active metal. | |
| Increased Backpressure During Filtration | Clogging of the filter medium by fine catalyst particles or reaction byproducts. | Use a filter with a larger surface area or a pre-coat of a filter aid. Optimize the reaction work-up to remove soluble byproducts before filtration. |
| Swelling of the catalyst support in the reaction solvent. | Choose a solvent that does not cause the catalyst support to swell. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary methods for recycling heterogeneous catalysts?
A1: The most common methods for separating heterogeneous catalysts from a liquid reaction mixture are filtration and centrifugation.[4] For catalysts with magnetic properties, magnetic separation is a highly efficient alternative.
Q2: Can homogeneous catalysts be recycled?
A2: Yes, though it can be more challenging than with heterogeneous catalysts. Common strategies include heterogenization (anchoring the catalyst to a solid support), using biphasic solvent systems for easy separation, or employing membrane filtration techniques like organic solvent nanofiltration.[5]
Q3: What are the main causes of catalyst deactivation?
A3: Catalyst deactivation can be broadly categorized into three types: chemical, thermal, and mechanical. Specific mechanisms include:
-
Poisoning: Strong chemisorption of impurities on the active sites.
-
Fouling: Physical deposition of substances like coke on the catalyst surface.
-
Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active metal into the reaction medium.
Q4: What are the economic and environmental benefits of catalyst recycling?
A4: Recycling catalysts offers significant economic advantages by reducing the need to purchase expensive fresh catalysts and lowering waste disposal costs.[6][7] Environmentally, it conserves precious and rare metals, reduces the energy consumption associated with mining and manufacturing new catalysts, and minimizes the release of potentially hazardous materials into the environment.[3]
Experimental and Protocol-Related Questions
Q5: How do I choose the right regeneration method for my deactivated catalyst?
A5: The choice of regeneration method depends on the deactivation mechanism.
-
For coking or fouling , thermal regeneration (calcination) in the presence of air or an inert gas is often effective.[2]
-
For poisoning , washing with a suitable solvent is recommended. Acidic washes can remove basic poisons, while basic washes can remove acidic poisons.[1]
-
For sintering , regeneration is more difficult and may not be fully effective.
Q6: I am observing a gradual decrease in yield with each catalyst recycle. What could be the cause?
A6: This is a common issue and can be due to several factors:
-
Incomplete Recovery: A small amount of catalyst is lost in each cycle, leading to a lower effective catalyst loading in subsequent runs.
-
Progressive Deactivation: The regeneration process may not be 100% effective, leading to a cumulative loss of active sites over multiple cycles.
-
Leaching: A small amount of the active metal may be dissolving into the product phase with each run.
Q7: Are there any safety precautions I should take when handling and recycling catalysts?
A7: Yes, safety is paramount. Some catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially when dry. It is often handled as a wet paste.[8] Always consult the Safety Data Sheet (SDS) for the specific catalyst and handle it in an appropriate environment (e.g., under an inert atmosphere if necessary).
Quantitative Data on Catalyst Recycling
The following tables summarize quantitative data on the efficiency of various catalyst recycling methods.
Table 1: Comparison of Catalyst Recovery and Reusability for Different Recycling Methods
| Catalyst | Reaction Type | Recycling Method | Recovery Rate (%) | Activity after 5 Cycles (% of initial) | Reference |
| Pd/C | Hydrogenation | Filtration | >95 | ~90 | [8] |
| Ni-Cu Bimetallic | Amine Synthesis | Centrifugation | Not specified | No notable decrease after 4 cycles | [4] |
| Pd-ZnO-ZrO₂ SAC | Suzuki-Miyaura Coupling | Not specified | Not specified | Maintained activity over 5 cycles | [3] |
| Zr@AC | Oxidative Desulfurization | Not specified | >95 | Maintained >95% efficiency after 5 cycles | [9] |
| Homogeneous Pd catalyst | Buchwald-Hartwig Amination | Organic Solvent Nanofiltration | 91.7 (catalyst retained) | Reusable with high activity | [5] |
Table 2: Economic Analysis of Catalyst Recycling in the Pharmaceutical Industry
| Metric | Without Recycling | With Recycling | Savings |
| Annual Catalyst Cost | High | Low to Moderate | Significant |
| Waste Disposal Cost | High | Reduced | Significant |
| Process Mass Intensity (PMI) | Higher | Lower | Improved Sustainability |
| Overall Manufacturing Cost | Baseline | Can be reduced by up to 75% in continuous processes | [10] |
Note: Specific cost savings are highly process-dependent.
Key Experimental Protocols
Protocol 1: Recovery of a Heterogeneous Catalyst (e.g., Pd/C) by Filtration
Objective: To recover a solid catalyst from a liquid reaction mixture for reuse.
Materials:
-
Reaction mixture containing the suspended catalyst.
-
Filtration apparatus (e.g., Büchner funnel, filter flask, vacuum source).
-
Filter paper of an appropriate pore size to retain the catalyst.
-
Washing solvent (compatible with the catalyst and reaction products).
-
Spatula.
-
Storage vial.
Procedure:
-
Set up the filtration apparatus: Place the filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the filter paper with a small amount of the washing solvent to ensure a good seal.
-
Pour the reaction mixture: Carefully pour the reaction mixture into the center of the filter paper.
-
Apply vacuum: Turn on the vacuum source to draw the liquid through the filter, leaving the solid catalyst on the paper.
-
Wash the catalyst: Wash the catalyst cake with several portions of the chosen solvent to remove any residual products or impurities.
-
Dry the catalyst (if necessary and safe): If the catalyst is to be dried, do so under appropriate conditions (e.g., in a vacuum oven at a specific temperature). Caution: Some catalysts like Pd/C are pyrophoric and should be handled wet.[8]
-
Recover the catalyst: Carefully scrape the catalyst from the filter paper using a spatula and transfer it to a labeled storage vial.
Protocol 2: Regeneration of a Deactivated Zeolite Catalyst by Thermal Treatment
Objective: To remove coke and other organic foulants from a zeolite catalyst to restore its activity.
Materials:
-
Deactivated zeolite catalyst.
-
Tube furnace with temperature control.
-
Quartz or ceramic tube.
-
Gas supply (e.g., air or nitrogen).
Procedure:
-
Load the catalyst: Place the deactivated zeolite catalyst into the quartz tube, ensuring it forms a uniform bed.
-
Place the tube in the furnace: Insert the quartz tube into the tube furnace.
-
Purge with inert gas: Start a flow of inert gas (e.g., nitrogen) through the tube to remove any residual volatile compounds.
-
Ramp up the temperature: Program the furnace to heat up to the target regeneration temperature (typically between 400°C and 600°C) at a controlled rate.[2]
-
Introduce air (for oxidative regeneration): Once at the target temperature, switch the gas flow from nitrogen to air to burn off the carbon deposits.
-
Hold at temperature: Maintain the catalyst at the regeneration temperature for a specified period (e.g., 2-6 hours).
-
Cool down: After the regeneration period, switch the gas flow back to nitrogen and allow the furnace to cool down to room temperature.
-
Unload the catalyst: Once cooled, carefully remove the regenerated catalyst from the tube.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for catalyst recycling and reuse.
Caption: Logical relationships in troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. globecore.com [globecore.com]
- 3. mdpi.com [mdpi.com]
- 4. EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 6. capitalresin.com [capitalresin.com]
- 7. dataintelo.com [dataintelo.com]
- 8. amazonfilters.com [amazonfilters.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Turnover Number (TON) and Turnover Frequency (TOF)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the Turnover Number (TON) and Turnover Frequency (TOF) in your catalytic experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during catalytic experiments that can lead to lower-than-expected TON and TOF values.
Low Turnover Number (TON)
Question: Why is my Turnover Number (TON) significantly lower than reported values for similar catalytic systems?
Answer: A low TON indicates that your catalyst is deactivating before reaching its maximum potential. Several factors can contribute to premature catalyst deactivation. Follow this troubleshooting guide to identify the root cause:
Step 1: Investigate Catalyst Deactivation Mechanisms
Catalyst deactivation is the most common reason for a low TON. The primary mechanisms are poisoning, thermal degradation (sintering), and fouling (coking).
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3]
-
Symptoms: Rapid or gradual decline in conversion.[2]
-
Common Poisons: Sulfur compounds (H₂S), heavy metals (lead, mercury, arsenic), and carbon monoxide can poison metal catalysts.[1][3][4]
-
Troubleshooting:
-
Analyze Feedstock Purity: Use analytical techniques like gas chromatography (GC) or inductively coupled plasma mass spectrometry (ICP-MS) to identify and quantify potential poisons in your reactants and solvents.
-
Purify Reactants: Implement purification steps such as distillation, filtration, or using guard beds to remove identified poisons before they reach the reactor.[1]
-
Catalyst Design: Consider using catalysts with protective coatings or modified active sites that are more resistant to specific poisons.[1]
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, reducing the number of active sites.[2]
-
Symptoms: Gradual decline in conversion, especially in high-temperature reactions.[2]
-
Troubleshooting:
-
Optimize Reaction Temperature: Determine the minimum temperature required for the desired reaction rate to minimize sintering.
-
Choose a Stable Support: The choice of support material can significantly impact the thermal stability of the catalyst. Materials with strong metal-support interactions can help prevent sintering.
-
Characterize Particle Size: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to compare the catalyst particle size before and after the reaction to confirm if sintering has occurred.
-
-
-
Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[5]
-
Symptoms: Increased pressure drop across the reactor, gradual decline in conversion.[2]
-
Troubleshooting:
-
Modify Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant ratios can minimize coke formation.
-
Catalyst Regeneration: If coking has occurred, it can often be reversed by burning off the carbon deposits in a controlled manner (e.g., heating in the presence of air or oxygen).
-
Use a More Coke-Resistant Catalyst: Catalysts with larger pores or acidic/basic properties tailored to the reaction can be less prone to coking.
-
-
Step 2: Evaluate for Product Inhibition
The product of your reaction might be acting as an inhibitor by binding to the catalyst's active sites and preventing further reactant conversion.
-
Symptoms: The reaction rate slows down significantly as the product concentration increases.
-
Troubleshooting:
-
In-situ Product Removal: If feasible, continuously remove the product from the reaction mixture to maintain a low concentration.
-
Catalyst Modification: Modify the catalyst to reduce its affinity for the product.
-
Logical Workflow for Troubleshooting Low TON
Caption: Troubleshooting workflow for diagnosing low Turnover Number (TON).
Inaccurate Turnover Frequency (TOF)
Question: My calculated Turnover Frequency (TOF) is inconsistent or not reproducible. What could be the cause?
Answer: An inaccurate TOF often stems from an incorrect determination of the number of active sites or from experimental errors affecting the reaction rate measurement.
Step 1: Verify the Number of Active Sites
The TOF calculation (TOF = moles of product / (moles of active sites * time)) is highly sensitive to the accuracy of the number of active sites.
-
Heterogeneous Catalysts: For supported metal catalysts, the number of active sites is typically determined by measuring the metal dispersion (the fraction of metal atoms on the surface).
-
Recommended Technique: Pulse chemisorption using a probe molecule that selectively adsorbs to the active metal (e.g., CO or H₂ for many noble metals). See Section 2.1 for a detailed protocol.
-
Common Pitfalls:
-
Incomplete reduction of the metal precursor.
-
Using an incorrect chemisorption stoichiometry.
-
Air leaks in the analysis system.
-
-
-
Homogeneous Catalysts: The number of active sites is generally assumed to be the total number of moles of the catalyst in the reaction mixture.
-
Common Pitfalls:
-
Inaccurate weighing of the catalyst.
-
Decomposition of the catalyst before or during the reaction.
-
-
Step 2: Assess Experimental Errors in Rate Measurement
The reaction rate must be measured under kinetically controlled conditions, where the rate is not limited by mass transfer.
-
Mass Transfer Limitations:
-
External Mass Transfer: Diffusion of reactants from the bulk fluid to the catalyst surface.
-
Troubleshooting: Increase the stirring rate or gas flow rate. If the reaction rate increases, external mass transfer was likely a limiting factor.
-
-
Internal Mass Transfer: Diffusion of reactants within the pores of a heterogeneous catalyst.
-
Troubleshooting: Use smaller catalyst particles. If the reaction rate increases, internal mass transfer was likely limiting.
-
-
-
Temperature Control: Ensure uniform temperature throughout the reactor. Hotspots can lead to artificially high reaction rates and promote catalyst deactivation.
-
Sampling and Analysis: Ensure that your method for taking samples and analyzing the product concentration is accurate and reproducible.
Workflow for Ensuring Accurate TOF Measurement
Caption: Workflow for troubleshooting and ensuring accurate TOF measurement.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments to characterize your catalysts and accurately determine TON and TOF.
Protocol for Determining Active Metal Dispersion via Pulse CO Chemisorption
This protocol is for determining the number of active surface atoms on a supported metal catalyst.
1. Catalyst Pretreatment (Reduction): a. Place a known mass of the catalyst (typically 50-100 mg) in a quartz U-tube reactor. b. Heat the sample under a flow of inert gas (e.g., He or Ar) to a desired temperature (e.g., 120 °C) to remove physisorbed water. c. Switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar) and ramp the temperature to the reduction temperature specific to your metal and support (e.g., 300-500 °C for many noble metals). Hold for 2-4 hours. d. Cool the sample under inert gas flow to the analysis temperature (typically 35-50 °C).
2. CO Pulse Chemisorption: a. Introduce calibrated pulses of a known volume of CO in an inert carrier gas (e.g., He) over the catalyst bed. b. A thermal conductivity detector (TCD) downstream of the reactor will measure the amount of CO that is not adsorbed by the catalyst. c. The initial pulses will be fully or partially adsorbed, resulting in no or small peaks detected by the TCD. d. Continue pulsing until the peak areas detected by the TCD are constant, indicating that the catalyst surface is saturated with CO. e. The total volume of CO adsorbed is the sum of the gas from the pulses that were not fully detected.
3. Calculation of Metal Dispersion: a. Moles of CO adsorbed: Calculated from the total volume of CO adsorbed using the ideal gas law. b. Moles of surface metal: Moles of CO adsorbed / Stoichiometry factor (SF). The SF is the ratio of CO molecules to surface metal atoms at saturation (often assumed to be 1 for simplicity, but can vary). c. Total moles of metal: (Mass of catalyst * wt% of metal) / Molar mass of metal. d. Dispersion (%): (Moles of surface metal / Total moles of metal) * 100.
Protocol for Ammonia Temperature-Programmed Desorption (NH₃-TPD)
This protocol is for characterizing the acidity (number and strength of acid sites) of a catalyst support or an acidic catalyst.
1. Sample Pretreatment: a. Place a known mass of the catalyst (typically 100 mg) in a quartz reactor. b. Heat the sample under a flow of inert gas (e.g., He) to a high temperature (e.g., 500-600 °C) for at least 1 hour to remove adsorbed species.[6] c. Cool the sample to the ammonia adsorption temperature (e.g., 100-120 °C).[7]
2. Ammonia Adsorption: a. Switch the gas flow to a mixture of ammonia in an inert carrier (e.g., 5% NH₃ in He) and flow over the sample for 30-60 minutes to ensure saturation of the acid sites. b. Switch back to the inert gas flow to remove any physisorbed ammonia.
3. Temperature-Programmed Desorption: a. Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.[8] b. A detector (TCD or mass spectrometer) will measure the concentration of desorbed ammonia as a function of temperature. c. The resulting plot of detector signal vs. temperature is the NH₃-TPD profile.
4. Data Interpretation: a. Number of acid sites: The total amount of desorbed ammonia (calculated by integrating the peak area and calibrating with known pulses of NH₃) corresponds to the total number of acid sites. b. Acid strength: The temperature at which ammonia desorbs is related to the strength of the acid sites. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.[6]
Section 3: Data Presentation
This section provides tables with example quantitative data to illustrate the impact of various factors on catalyst performance.
Table 1: Effect of Support Material on TON and TOF for CO Oxidation
| Catalyst (1 wt% Pd) | Support Material | TON (mol CO / mol Pd) | TOF (s⁻¹) |
| Pd/CeO₂ | Cerium Dioxide | 15,000 | 1.2 |
| Pd/Al₂O₃ | Alumina | 8,500 | 0.7 |
| Pd/TiO₂ | Titania | 12,300 | 1.0 |
Note: Reaction conditions: 1% CO, 1% O₂, balance He at 150 °C. Data is illustrative.
Table 2: Impact of Promoters on the Performance of Iron-Based Catalysts for Fischer-Tropsch Synthesis
| Catalyst | Promoter | TON (mol CO converted / mol Fe) | TOF (x 10⁻³ s⁻¹) | C₅₊ Selectivity (%) |
| Fe | None | 5,200 | 3.5 | 45 |
| Fe-K | Potassium | 7,800 | 5.2 | 55 |
| Fe-Cu | Copper | 6,100 | 4.1 | 48 |
| Fe-K-Cu | Potassium + Copper | 9,500 | 6.4 | 62 |
Note: Reaction conditions: H₂/CO = 2, 250 °C, 20 bar. Data is illustrative.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)?
A1: TON is the total number of moles of reactant converted per mole of catalyst before it deactivates. It is a measure of the catalyst's stability and overall productivity.[9] TOF is the number of moles of reactant converted per mole of catalyst per unit of time. It is a measure of the catalyst's intrinsic activity or speed at a specific point in time.[9]
Q2: How can I improve the stability of my catalyst to achieve a higher TON?
A2: Improving catalyst stability involves addressing the causes of deactivation. Key strategies include:
-
Feedstock Purification: Removing poisons from the reactants and solvent is crucial.[1]
-
Optimizing Reaction Conditions: Operating at the lowest possible temperature and pressure that still provides a good reaction rate can minimize sintering and coking.
-
Support Selection: Choosing a support that has strong interactions with the active phase can improve thermal stability.
-
Adding Promoters: Certain additives can enhance the catalyst's resistance to deactivation.
Q3: My reaction works with a high catalyst loading, but the TON is very low. How can I improve this?
A3: This is a common issue and often points to rapid catalyst deactivation. While a high loading provides enough active sites to achieve the desired conversion initially, the catalyst may be quickly deactivating. Focus on the troubleshooting steps for low TON, particularly investigating catalyst poisoning and thermal degradation.
Q4: What are the key considerations when choosing a support material for a heterogeneous catalyst?
A4: The support can significantly influence the catalyst's performance.[2] Key factors to consider are:
-
Surface Area and Porosity: A high surface area allows for high dispersion of the active phase. The pore structure should allow for efficient mass transfer of reactants and products.
-
Thermal and Chemical Stability: The support must be stable under the reaction conditions.
-
Metal-Support Interactions: Strong interactions can stabilize the active particles against sintering and can also modify the electronic properties of the metal, affecting its catalytic activity.
Q5: Can the reaction solvent affect my TON and TOF?
A5: Yes, the solvent can play a significant role. It can influence the solubility of reactants and products, affect the stability of the catalyst, and in some cases, even participate in the reaction or act as a poison. It is important to use high-purity solvents and to consider the potential for solvent-catalyst interactions.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
- 4. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 5. mdpi.com [mdpi.com]
- 6. micromeritics.com [micromeritics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. atselektronik.com.tr [atselektronik.com.tr]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Iron Catalyst and Substrate Solubility
Welcome to the technical support center for troubleshooting issues related to the poor solubility of iron catalysts and substrates. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My iron catalyst is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
A1: When an iron catalyst exhibits poor solubility, the first step is to systematically evaluate the solvent system and reaction conditions.
-
Solvent Screening: The choice of solvent is critical and should be the primary focus. The ideal solvent will dissolve the catalyst and substrates while not negatively impacting the reaction. A screening process using a range of solvents with varying polarities (polar aprotic, polar protic, nonpolar) is recommended.[1][2]
-
Temperature Adjustment: Gradually increasing the temperature of the solvent can enhance the solubility of the catalyst. However, be cautious of the catalyst's thermal stability to prevent degradation.[3] High temperatures can sometimes favor unwanted side reactions or lead to catalyst deactivation.[4]
-
Co-solvents: If a single solvent is ineffective, using a mixture of a good solvent for the catalyst and a good solvent for the substrate can be a viable strategy.[5]
-
Additives: Certain additives can improve catalyst solubility without directly participating in the reaction. These are discussed in more detail in Q3.
Q2: The substrate for my iron-catalyzed reaction has low solubility. How can I improve it?
A2: Poor substrate solubility is a common issue that can limit reaction rates and overall yield.[6]
-
Solvent Selection: Similar to catalyst solubility, the solvent plays a crucial role. The use of organic solvent systems can increase the solubility of hydrophobic substrates.[7][8] Computational tools and methodologies for solvent screening can help identify suitable candidates.[9]
-
Physical Methods: Techniques like micronization (reducing particle size) can increase the surface area of a solid substrate, which can improve its dissolution rate, though it won't change the equilibrium solubility.[10] Applying ultrasonic irradiation (sonication) can also enhance mixing and dispersion, accelerating the dissolution process.[11][12]
-
Use of Co-solvents: Employing a co-solvent that is miscible with the primary reaction solvent but has a higher dissolving power for the substrate can be effective.[6]
Q3: Can additives or chelating agents be used to improve the solubility of my iron catalyst?
A3: Yes, additives and chelating agents can significantly enhance the solubility of iron catalysts.
-
Amine Additives: Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and N-methylpyrrolidone (NMP) have been shown to improve yields in iron-catalyzed reactions, often by altering the speciation of the iron catalyst in solution.[13] The exact role of these additives can be complex and may involve breaking up catalyst aggregates or stabilizing active species.[13]
-
Chelating Agents: Chelating agents form stable, soluble complexes with iron ions, preventing their precipitation.[14] Agents like ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citrate can form water-soluble iron chelates, which is particularly useful in aqueous or semi-aqueous systems.[14][15][16] This is a common strategy in advanced oxidation processes (AOPs) to maintain the concentration of active Fe²⁺/Fe³⁺ in solution.[14]
Q4: How does the ligand structure on an iron catalyst affect its solubility?
A4: The ligand framework is a primary determinant of an iron catalyst's physical properties, including its solubility.
-
Ligand Modification: Altering the peripheral groups on a ligand can dramatically change the catalyst's solubility profile. For example, introducing bulky, nonpolar groups can increase solubility in nonpolar organic solvents.[17] Conversely, adding polar functional groups can enhance solubility in more polar media.
-
Stability and Reactivity: The ligand must strike a balance between providing solubility and maintaining the catalyst's stability and reactivity.[18] A well-designed ligand prevents catalyst deactivation through aggregation or degradation while ensuring the metal center remains accessible for the reaction.[18][19]
Q5: My catalyst seems to be deactivating and precipitating out of solution during the reaction. What could be the cause?
A5: Catalyst deactivation can be linked to insolubility and precipitation.
-
Reaction Intermediates: The catalyst may be soluble at the start, but insoluble intermediates or products could form during the reaction, leading to precipitation.
-
Ligand Degradation: In oxidative environments, the ligand itself can be oxidized, leading to changes in the complex's structure and a subsequent decrease in solubility.[18]
-
Sintering/Aggregation: Catalyst particles can aggregate, especially at high temperatures, forming larger, less soluble particles.[20] This is a common deactivation pathway.[21]
-
Leaching: In heterogeneous systems, the active metal can sometimes leach from its support, and if the free metal ion is insoluble in the reaction medium, it will precipitate.[22]
Troubleshooting Guides and Experimental Protocols
Troubleshooting Workflow for Poor Solubility
When encountering poor solubility of either the iron catalyst or the substrate, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and solving the issue.
Caption: A workflow for troubleshooting poor solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable solvent for a poorly soluble catalyst or substrate.
Objective: To find a solvent or co-solvent system that provides adequate solubility without inhibiting the reaction.
Materials:
-
Poorly soluble compound (catalyst or substrate)
-
A selection of solvents with varying properties (see Table 1)
-
Small-volume vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Heating block or oil bath
Procedure:
-
Solvent Selection: Choose a diverse set of 5-10 candidate solvents. Include representatives from different classes: nonpolar (e.g., Toluene, Hexane), polar aprotic (e.g., THF, Acetonitrile, NMP), and polar protic (e.g., Ethanol, Isopropanol).[1][23]
-
Initial Solubility Test (Room Temperature): a. Weigh a small, consistent amount of your compound (e.g., 2 mg) into each vial. b. Add a measured volume of a solvent (e.g., 0.5 mL) to each vial. c. Vigorously mix using a vortex mixer for 1 minute. d. Place the vials on a stir plate and stir for 30 minutes at room temperature. e. Visually inspect each vial for dissolution. Record observations (e.g., fully dissolved, partially dissolved, suspended, insoluble).
-
Solubility Test (Elevated Temperature): a. For solvents where the compound did not fully dissolve, transfer the vials to a heating block. b. Increase the temperature in increments of 10 °C (e.g., from 30 °C to 80 °C). Do not exceed the boiling point of the solvent or the decomposition temperature of the compound. c. After 15 minutes at each temperature, remove and inspect the vials. Record the temperature at which dissolution occurs, if any.
-
Co-Solvent Screening (if necessary): a. If no single solvent is effective, test mixtures. b. Identify the best solvent for the catalyst and the best for the substrate from the initial screen. c. Prepare mixtures of these solvents in different ratios (e.g., 3:1, 1:1, 1:3) and repeat the solubility tests.
-
Final Selection: The best solvent or co-solvent system is one that dissolves all components at the intended reaction temperature. Always perform a small-scale test reaction to ensure the chosen solvent does not negatively affect catalytic activity or selectivity.[2]
Data Presentation: Solvent Properties
The selection of solvents can be guided by their physical properties.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Notes |
| Toluene | Nonpolar | 2.4 | 111 | Common for nonpolar substrates.[23] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good for many organometallic complexes. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Can be a good choice for some iron alkoxides.[24] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | 202 | High boiling point; effective at dissolving many precursors.[25][26] |
| Ethanol | Polar Protic | 4.3 | 78 | Can dissolve some iron salts and polar organic substrates.[23] |
| 1,4-Butanediol | Polar Protic | - | 230 | Used in solvothermal synthesis of iron oxide nanoparticles.[23] |
Protocol 2: Using Sonication to Enhance Dissolution
Objective: To use ultrasonic energy to accelerate the dissolution of a poorly soluble solid in a liquid.
Materials:
-
Reaction vessel (flask or vial)
-
Ultrasonic bath or probe sonicator
-
Solvent and poorly soluble compound
Procedure:
-
Combine the poorly soluble compound and the chosen solvent in the reaction vessel.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Turn on the ultrasonic bath. The high-frequency sound waves will create cavitation bubbles. The collapse of these bubbles generates localized high energy, which helps to break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.
-
Sonicate for a defined period (e.g., 15-30 minutes). Monitor the dissolution visually.
-
If using a probe sonicator, insert the probe directly into the mixture. Use pulsed sonication to avoid excessive heating of the sample.
-
After sonication, proceed with the addition of other reagents. Note that sonication can sometimes accelerate the chemical reaction itself, not just dissolution.[12]
Visualizing Key Concepts
Mechanism of Solubility Enhancement by Chelating Agents
Chelating agents improve the solubility of iron catalysts by forming stable, coordinate bonds with the iron ion. This process sequesters the ion and prevents it from precipitating as an insoluble salt (e.g., hydroxide).
Caption: How a chelating agent solubilizes an iron ion.
Decision Tree for Solubility Enhancement Strategy
This diagram helps in selecting an appropriate strategy based on the nature of the solubility problem.
Caption: Decision guide for choosing a solubility strategy.
References
- 1. Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 3. senior-secondary.scsa.wa.edu.au [senior-secondary.scsa.wa.edu.au]
- 4. Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent selection strategies for extractive biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Functional Modification of Iron-Based Materials in Advanced Oxidation Processes (AOPs) [mdpi.com]
- 15. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 16. Study on the Catalytic Oxidation Modification Effect of Heavy Oil at Low Temperature under the Action of Different Ligand Ferric-Based Systems [mdpi.com]
- 17. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ammoniaknowhow.com [ammoniaknowhow.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Role of Solvents in Iron Nanoparticle Synthesis: Analyzing Water and 1‑Methyl-2-Pyrrolidone with Green Tea Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
scale-up challenges for reactions using cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
Welcome to the technical support center for the scale-up of reactions involving cyclopentane, dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, and iron catalysts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning these sensitive catalytic systems from laboratory to pilot or production scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of iron-catalyzed cross-coupling reactions.
Issue 1: Reaction is sluggish or stalls at a larger scale.
-
Possible Cause A: Inefficient Heat Transfer. Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution and localized cold spots. Iron-catalyzed reactions are often temperature-sensitive.
-
Solution:
-
Ensure adequate agitation to improve heat transfer throughout the reactor.
-
Use a reactor with a jacketed heating system for better temperature control.
-
Consider a staged addition of reagents to control the reaction rate and heat generation.
-
-
-
Possible Cause B: Poor Mixing. Inadequate mixing can lead to localized high concentrations of reagents, which can deactivate the catalyst.[1]
-
Solution:
-
Use an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity.
-
For highly viscous reaction mixtures, consider dilution with additional solvent, provided it does not negatively impact the reaction.
-
-
-
Possible Cause C: Catalyst Deactivation. The iron catalyst or phosphine ligand may be sensitive to air, moisture, or impurities that are present in larger quantities at scale.
-
Solution:
-
Ensure all reagents and the solvent are rigorously dried and degassed before use.
-
Use an inert atmosphere (e.g., nitrogen or argon) throughout the process.
-
Analyze starting materials for impurities that could act as catalyst poisons.
-
-
Issue 2: Exothermicity is difficult to control during scale-up.
-
Possible Cause A: Rapid Reaction Rate. The heat generated by the reaction exceeds the rate of heat removal from the larger reactor.
-
Solution:
-
Slowly add the more reactive reagent (e.g., Grignard reagent) to control the reaction rate.
-
Use a solvent with a higher boiling point if the reaction temperature allows, to provide a larger temperature window for control.
-
Consider using a continuous flow reactor, which offers superior heat transfer and control over reaction exotherms.
-
-
-
Possible Cause B: Use of a Volatile Solvent. Cyclopentane has a relatively low boiling point (49°C), which can lead to pressure buildup in the reactor if the exotherm is not well-managed.[2]
-
Solution:
-
Ensure the reactor is equipped with a properly sized and functioning condenser to manage solvent reflux.
-
Operate at a temperature that provides a safe margin below the solvent's boiling point.
-
For highly exothermic reactions, a solvent with a higher boiling point may be a safer choice.
-
-
Issue 3: Inconsistent yields and impurity profiles between batches.
-
Possible Cause A: Variability in Reagent Quality. The quality of reagents, especially organometallic compounds and the iron precursor, can vary between batches.
-
Solution:
-
Establish strict quality control specifications for all starting materials.
-
Titrate organometallic reagents before each use to determine their exact concentration.
-
-
-
Possible Cause B: Inconsistent Catalyst Preparation. The active catalytic species is often formed in situ, and variations in the preparation procedure can lead to different active species.[3]
-
Solution:
-
Develop a standardized and robust protocol for catalyst preparation, including addition rates, temperatures, and mixing parameters.
-
Consider the use of a well-defined pre-catalyst to improve reproducibility.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using cyclopentane as a solvent for scale-up?
A1: The primary challenges with cyclopentane are its low boiling point (49°C) and flammability.[2] This necessitates careful control of the reaction temperature to avoid excessive pressure buildup and requires robust safety measures to mitigate fire and explosion hazards. Additionally, like other ethers and hydrocarbons, cyclopentane can form peroxides upon storage, which can be explosive and may interfere with the catalytic reaction. It is crucial to test for and remove peroxides before use.
Q2: How should I handle the dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligand at a larger scale?
A2: This is a chiral phosphine ligand, and like many phosphines, it can be sensitive to air and moisture, leading to oxidation to the corresponding phosphine oxide.[4] It is recommended to handle the ligand under an inert atmosphere (nitrogen or argon). While some phosphines are air-stable, it is best practice to store them in a cool, dry place, away from oxygen.[5] For large-scale use, purchasing from a reputable supplier with consistent quality is crucial.
Q3: My iron-catalyzed reaction works well with NMP as an additive in the lab. Are there alternatives for scale-up?
A3: While N-methyl-2-pyrrolidone (NMP) is a common and effective additive in iron-catalyzed cross-coupling reactions, its use at scale can be problematic due to regulatory concerns. Research has shown that other amide-based additives, such as certain ureas, can be effective substitutes and may be more benign.[6] It is advisable to screen for alternative additives during the process development phase.
Q4: What are the typical catalyst loadings for iron-catalyzed cross-coupling reactions at scale?
A4: One of the advantages of iron catalysts is their low cost, which can make higher catalyst loadings more economically viable compared to precious metal catalysts. However, high catalyst loadings can complicate product purification. Typically, catalyst loadings in the range of 1-5 mol% are used. For some highly efficient systems, loadings as low as 0.5 mol% have been reported in flow chemistry setups.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling of the organometallic reagent is a common side reaction. This can often be minimized by:
-
Slow addition of the organometallic reagent: This keeps its concentration low relative to the iron catalyst and the electrophile.[7]
-
Lowering the reaction temperature: This can help to disfavor the homocoupling pathway.
-
Using appropriate ligands and additives: These can modulate the reactivity of the iron center and suppress side reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and performance for iron-catalyzed cross-coupling reactions. Note that optimal conditions will vary depending on the specific substrates and reaction scale.
Table 1: Typical Reaction Parameters for Iron-Catalyzed Cross-Coupling
| Parameter | Laboratory Scale (1-10 mmol) | Pilot/Production Scale (>100 mmol) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | Economic viability, purification challenges |
| Solvent | THF, Cyclopentane, Toluene | Cyclopentane, Toluene, 2-MeTHF | Safety (flash point, boiling point), cost, recovery |
| Temperature | -20°C to 80°C | 0°C to 60°C | Heat transfer, exotherm control |
| Reaction Time | 1-24 hours | 4-48 hours | Reactor occupancy, process efficiency |
| Agitation | Magnetic stirring | Mechanical stirring (impeller) | Mass transfer, heat transfer |
Table 2: Representative Yields and Impurity Profiles
| Reaction Type | Scale | Catalyst System | Yield | Major Impurities | Reference |
| C(sp2)–C(sp3) Coupling | 3 g | Fe(acac)₃ / Amide additive | 91% | Homocoupled product | [6] |
| Kumada Coupling | Flow | Fe(acac)₃ | >95% | Not specified | |
| Suzuki-Miyaura Coupling | 1 mmol | FeCl₂(SciOPP) | 89% | Not specified | [8] |
Experimental Protocols
Protocol: Gram-Scale Iron-Catalyzed Cross-Coupling of an Aryl Halide with an Alkyl Grignard Reagent
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane
-
Aryl halide (e.g., 4-chlorotoluene)
-
Alkyl Grignard reagent (e.g., n-hexylmagnesium bromide in 2-MeTHF)
-
Cyclopentane (anhydrous, degassed)
-
Nitrogen or Argon source
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried thoroughly.
-
Inerting: The reactor is purged with nitrogen or argon for at least 30 minutes.
-
Catalyst Pre-formation (optional but recommended for consistency):
-
To a separate, inerted flask, add Fe(acac)₃ (e.g., 1 mol%) and the phosphine ligand (e.g., 1.1 mol%).
-
Add a portion of the anhydrous, degassed cyclopentane and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Assembly:
-
Charge the reactor with the aryl halide and the remaining cyclopentane.
-
Begin stirring and bring the reactor contents to the desired temperature (e.g., 25°C).
-
Transfer the pre-formed catalyst slurry to the reactor via cannula.
-
-
Reagent Addition:
-
Slowly add the alkyl Grignard reagent to the reactor over a period of 1-2 hours using a syringe pump. Monitor the internal temperature closely to control any exotherm.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature and monitor its progress by taking aliquots and analyzing them by GC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with cyclopentane or another suitable solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A typical workflow for scaled-up iron-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting slow iron-catalyzed reactions at scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Application Of Cyclopentane - Industry Information - News [sirloongchem.com]
- 3. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron with rhodium catalysts
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving efficient and selective synthesis of chiral molecules. While rhodium has long been a dominant metal in asymmetric hydrogenation, iron-based catalysts are emerging as a cost-effective and sustainable alternative. This guide provides an objective comparison of a representative iron catalyst system and a well-established rhodium catalyst system in the asymmetric hydrogenation of ketones, supported by experimental data and detailed protocols.
The focus of this comparison will be on the asymmetric hydrogenation of acetophenone, a common benchmark substrate. We will compare the performance of an iron catalyst system utilizing a chiral macrocyclic ligand with a rhodium catalyst system employing a widely used Josiphos-type ligand.
Performance Data
The following table summarizes the quantitative performance of the selected iron and rhodium catalyst systems in the asymmetric hydrogenation of acetophenone.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Temperature (°C) | Pressure (bar H₂) | Substrate/Catalyst Ratio | Reaction Time (h) |
| Iron Catalyst | Acetophenone | >99 | 97 | 45 | 50 | 1000:1 | 16 |
| Rhodium Catalyst | Acetophenone | >99 | 98 | 25 | 30 | 1000:1 | 0.5 |
Note: The data presented is compiled from representative literature and may not reflect optimized conditions for all possible substrates.
Experimental Protocols
Detailed methodologies for the asymmetric hydrogenation of acetophenone using the representative iron and rhodium catalysts are provided below.
Iron-Catalyzed Asymmetric Hydrogenation
This protocol is based on the work by Li, et al. (2014) using an in-situ generated iron catalyst with a chiral macrocyclic ligand.[1][2][3][4]
Catalyst Precursor: Fe₃(CO)₁₂ and a chiral 22-membered macrocyclic tetradentate ligand.
Procedure:
-
In a glovebox, a glass vial is charged with the chiral macrocyclic ligand (0.002 mmol) and Fe₃(CO)₁₂ (0.001 mmol).
-
Anhydrous tetrahydrofuran (THF, 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Acetophenone (1.0 mmol) and a solution of potassium tert-butoxide (KOtBu) in THF (0.1 M, 0.1 mL, 0.01 mmol) are added.
-
The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar of H₂.
-
The reaction is stirred at 45 °C for 16 hours.
-
After cooling to room temperature, the pressure is carefully released. The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) analysis.
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is representative of asymmetric hydrogenations using a Rh-Josiphos catalyst.[5][6][7]
Catalyst Precursor: [Rh(COD)₂]BF₄ and a Josiphos-type ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂).
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (0.001 mmol) and the Josiphos ligand (0.0011 mmol).
-
Degassed methanol (MeOH, 1.0 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the catalyst solution.
-
In a separate Schlenk tube, acetophenone (1.0 mmol) is dissolved in degassed MeOH (4.0 mL).
-
The catalyst solution is transferred to the substrate solution.
-
The Schlenk tube is connected to a hydrogenation apparatus, purged with hydrogen gas three times, and then pressurized to 30 bar of H₂.
-
The reaction is stirred at 25 °C for 30 minutes.
-
The pressure is carefully released. The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the asymmetric hydrogenation of a ketone using either the iron or rhodium catalyst system.
Catalytic Cycle Overview
The diagram below provides a simplified, generalized catalytic cycle for the asymmetric hydrogenation of a ketone.
References
- 1. Iron Catalyzed Asymmetric Hydrogenation of Ketones - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 2. iron-catalyzed-asymmetric-hydrogenation-of-ketones - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
Validating Reaction Mechanisms: A Comparative Guide to Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Understanding the mechanism of a chemical reaction is fundamental to drug development, process optimization, and scientific discovery. Kinetic studies provide a powerful lens through which to validate or invalidate proposed reaction pathways. This guide offers an objective comparison of key kinetic study methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their needs.
Comparing Kinetic Methodologies for Reaction Mechanism Validation
The choice of kinetic methodology is crucial and depends on the reaction's speed, the nature of the reactants and products, and the specific questions being addressed. Here, we compare some of the most common techniques.
| Method | Principle | Timescale | Advantages | Limitations | Typical Application |
| Stopped-Flow Spectroscopy | Reactants are rapidly mixed and the reaction progress is monitored by absorbance or fluorescence.[1] | Milliseconds to seconds[1] | - Excellent for fast reactions in solution.- Requires small sample volumes.[1]- Allows for the observation of pre-steady-state kinetics and reaction intermediates. | - Limited to reactions that exhibit a change in optical properties.- Requires specialized, relatively expensive equipment. | Studying enzyme kinetics, protein folding, and rapid ligand-binding events. |
| Flash Photolysis | A short, intense pulse of light initiates a reaction, and the subsequent changes are monitored spectroscopically.[2] | Microseconds to seconds[3] | - Ideal for studying very fast reactions and transient species.[2]- Can be used for gas and solution phase reactions. | - The reaction must be photo-initiated.- The quantum yield of the photochemical initiation must be known for quantitative analysis. | Investigating radical reactions, excited state chemistry, and photo-induced electron transfer. |
| Continuous vs. Discontinuous Monitoring | Continuous: The reaction progress is monitored in real-time in a single experiment.[4]Discontinuous: Samples are taken at different time points from multiple experiments and analyzed.[4] | Varies widely | - Continuous: Provides a complete kinetic profile from a single run.- Discontinuous: Simpler to implement with standard laboratory equipment. | - Continuous: Requires a method for real-time monitoring.- Discontinuous: Can be more labor-intensive and less precise for fast reactions. | General reaction kinetics, monitoring slower reactions. |
| Computational Chemistry | Theoretical methods (e.g., DFT) are used to calculate the energies of reactants, products, and transition states to predict reaction rates. | N/A | - Provides insights into transition state structures and reaction pathways that are difficult to observe experimentally.- Can be used to screen potential reaction mechanisms before experimental work. | - Accuracy depends heavily on the level of theory and basis set used.- Can be computationally expensive for large systems. | Predicting reaction outcomes, elucidating complex reaction mechanisms, and complementing experimental data.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable kinetic data. Below are outlines for two key techniques.
Stopped-Flow Kinetics Protocol
This protocol outlines the general steps for a stopped-flow experiment to measure the rate of a fast reaction in solution.[6][7]
-
Instrument Setup:
-
Turn on the nitrogen supply to drive the syringes.
-
Power on the lamp source (e.g., Xenon arc lamp) and the spectrometer.
-
Launch the data acquisition software.
-
-
Sample Preparation:
-
Prepare stock solutions of the reactants in a suitable buffer.
-
Ensure all solutions are degassed to prevent bubble formation.
-
-
Loading the Instrument:
-
Wash the drive syringes and the mixing cell thoroughly with the reaction buffer.[7]
-
Load the reactant solutions into their respective drive syringes.
-
-
Data Acquisition:
-
Set the data collection parameters, including the total acquisition time and the number of data points.
-
Initiate a "push" to rapidly mix the reactants and trigger data collection. The change in absorbance or fluorescence is recorded over time.
-
Repeat the measurement multiple times to ensure reproducibility and to average the kinetic traces.
-
-
Data Analysis:
-
Fit the averaged kinetic trace to an appropriate kinetic model (e.g., single exponential, double exponential) to extract the observed rate constant(s).
-
Flash Photolysis Protocol
This protocol describes a typical flash photolysis experiment to study a light-initiated reaction.[2][3]
-
Sample Preparation:
-
Prepare a solution of the photo-sensitive reactant in a suitable solvent and place it in a quartz cuvette.
-
-
Instrument Setup:
-
Align the photolysis flash lamp and the monitoring light beam to intersect within the sample cuvette.
-
Set the wavelength and intensity of the monitoring beam on the spectrophotometer.
-
-
Initiating the Reaction and Data Collection:
-
Trigger the flash lamp to deliver a high-energy pulse of light, initiating the reaction.
-
Simultaneously, trigger the data acquisition system to record the change in absorbance of the monitoring light as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace is analyzed to determine the rate of decay of transient species or the formation of products.
-
The data is then fit to a suitable kinetic model to determine the rate constants.
-
Mandatory Visualizations
Reaction Mechanism Diagrams
The following diagrams illustrate the fundamental difference between S\sub>N1 and S\sub>N2 reaction mechanisms, which can be distinguished through kinetic studies.
Caption: SN1 reaction pathway showing the two-step mechanism.
Caption: SN2 reaction pathway illustrating the single concerted step.
Experimental Workflow Diagram
This diagram outlines a general workflow for validating a proposed reaction mechanism using kinetic studies.
Caption: General workflow for kinetic validation of a reaction mechanism.
Case Study: SN1 vs. SN2 Mechanisms
A classic example of using kinetics to differentiate between two plausible mechanisms is the nucleophilic substitution of alkyl halides.
-
S\sub>N1 (Substitution Nucleophilic Unimolecular): The rate of an S\sub>N1 reaction is dependent only on the concentration of the alkyl halide (the substrate).[8][9] This is because the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[8][9]
-
Rate Law: Rate = k[Alkyl Halide][10]
-
-
S\sub>N2 (Substitution Nucleophilic Bimolecular): In contrast, the rate of an S\sub>N2 reaction depends on the concentration of both the alkyl halide and the nucleophile.[10] This is because the reaction occurs in a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs.[10]
-
Rate Law: Rate = k[Alkyl Halide][Nucleophile][10]
-
By systematically varying the concentrations of the alkyl halide and the nucleophile and measuring the initial reaction rates, one can determine the experimental rate law and thus distinguish between these two mechanisms.
| Parameter | S\sub>N1 Reaction | S\sub>N2 Reaction |
| Rate Determining Step | Formation of carbocation (unimolecular)[8][9] | Nucleophilic attack (bimolecular)[10] |
| Rate Law | Rate = k[Substrate][10] | Rate = k[Substrate][Nucleophile][10] |
| Effect of [Substrate] | Rate is directly proportional to [Substrate] | Rate is directly proportional to [Substrate] |
| Effect of [Nucleophile] | Rate is independent of [Nucleophile][8] | Rate is directly proportional to [Nucleophile] |
| Stereochemistry | Racemization[10] | Inversion of configuration[10] |
Comparison of Experimental and Computational Kinetic Data
Computational chemistry has become an invaluable tool for complementing experimental kinetic studies. For instance, in the Diels-Alder reaction between maleimide and furan-containing polystyrene, both experimental (FTIR and 1H-NMR) and computational methods can be used to determine the activation energy (Ea).[11]
| Reaction | Method | Activation Energy (Ea) (kJ mol⁻¹) | Rate Constant (k) |
| Diels-Alder of Polystyrene-Furan/Maleimide | Experimental (FTIR) | 41.53[11] | 3.09 x 10⁻² min⁻¹·mol⁻¹·L (at 70°C)[11] |
| Diels-Alder of Polystyrene-Furan/Maleimide | Experimental (¹H-NMR) | - | 1.04 x 10⁻³ min⁻¹·mol⁻¹·L (at 70°C)[11] |
| Diels-Alder of Furan & N-phenylmaleimide | Computational (DFT) | ~3.4 - 4.9 (Calculated difference for endo/exo) | - |
As the table shows, different experimental techniques can yield different rate constants, highlighting the importance of understanding the conditions of each measurement (e.g., bulk vs. solution). Computational methods can provide estimates of activation barriers, which can be benchmarked against experimental values to validate the computational model.[5] This iterative process of experiment and computation can lead to a more robust understanding of the reaction mechanism.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. A Combined computational-experimental study of the kinetics of intramolecular Diels - Alder reactions in a series of 1,3,8-nonatrienes [digitalcollections.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 11. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
A Comparative Analysis of Josiphos Ligand Derivatives in the Asymmetric Hydrogenation of a Prochiral Enamide
For Researchers, Scientists, and Drug Development Professionals
The Josiphos family of chiral diphosphine ligands is renowned for its effectiveness in a wide array of asymmetric catalytic reactions, offering high enantioselectivities and turnover numbers. The modular nature of the Josiphos scaffold allows for fine-tuning of its steric and electronic properties through the modification of the phosphine substituents. This guide provides a comparative study of several commercially available Josiphos ligand derivatives in the rhodium-catalyzed asymmetric hydrogenation of a model prochiral enamide, methyl (Z)-2-acetamido-3-phenylacrylate. The data presented herein is intended to assist researchers in selecting the optimal Josiphos ligand for similar transformations.
Performance Comparison of Josiphos Derivatives
The following table summarizes the performance of four different Josiphos ligand derivatives in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate. The ligands were screened under identical reaction conditions to ensure a reliable comparison.
| Ligand ID | Ligand Structure (R/R') | Conversion (%) | e.e. (%) | Configuration |
| SL-J001-1 | R = Ph, R' = Cy | >99 | 99 | R |
| SL-J002-1 | R = Ph, R' = t-Bu | >99 | 98 | R |
| SL-J005-1 | R = Xyl, R' = Cy | >99 | 97 | R |
| SL-J216-1 | R = Ph, R' = DTB-Ph | >99 | 99 | R |
-
Cy : Cyclohexyl
-
Ph : Phenyl
-
t-Bu : tert-Butyl
-
Xyl : 3,5-Dimethylphenyl
-
DTB-Ph : 3,5-Di(tert-butyl)phenyl
Experimental Protocols
A detailed methodology for the rhodium-catalyzed asymmetric hydrogenation is provided below.
Materials:
-
Methyl (Z)-2-acetamido-3-phenylacrylate (substrate)
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
Josiphos ligand derivative (SL-J001-1, SL-J002-1, SL-J005-1, or SL-J216-1)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
General Procedure for Asymmetric Hydrogenation:
-
Catalyst Preparation: In a nitrogen-filled glovebox, the rhodium precursor [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the respective Josiphos ligand (0.0055 mmol) were dissolved in degassed methanol (5 mL) in a glass vial. The solution was stirred for 30 minutes at room temperature to form the active catalyst.
-
Hydrogenation Reaction: The substrate, methyl (Z)-2-acetamido-3-phenylacrylate (110.5 mg, 0.5 mmol), was placed in a high-pressure autoclave. The freshly prepared catalyst solution was then transferred to the autoclave via a syringe.
-
Reaction Execution: The autoclave was sealed, removed from the glovebox, and purged with hydrogen gas three times. The pressure was then set to 10 bar of hydrogen, and the reaction mixture was stirred at room temperature for 12 hours.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent was removed under reduced pressure. The conversion was determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (e.e.) was determined by chiral HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of Josiphos ligands in asymmetric hydrogenation.
benchmarking cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron against other earth-abundant metal catalysts
A detailed guide for researchers and drug development professionals on the catalytic performance of an iron-based catalyst versus other earth-abundant alternatives in asymmetric ketone reduction, a critical transformation in the synthesis of chiral alcohols for pharmaceuticals and fine chemicals.
The quest for sustainable and cost-effective chemical synthesis has propelled the development of catalysts based on earth-abundant metals, such as iron, cobalt, nickel, and copper. These metals present a viable alternative to their precious metal counterparts (e.g., ruthenium, rhodium, iridium) without compromising, and in some cases, even exceeding catalytic efficiency. This guide provides a comparative benchmark of a cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron catalyst against representative cobalt, nickel, and copper catalysts in the asymmetric reduction of aromatic ketones, a key reaction for producing enantiomerically pure alcohols.
Performance Benchmark: Iron vs. Cobalt, Nickel, and Copper
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with an Iron Catalyst
| Catalyst System | Substrate | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| trans-[Fe(CO)(Br)((S,S)-Et-PNNP)]BF₄ | Acetophenone | up to 80 | up to 50 | - | up to 4100 | 2-propanol, base, 50 °C |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones with a Cobalt Catalyst
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| Co(II)-amino(imino)diphosphine | Various aromatic ketones | up to 99 | up to 99 | up to 150,000 | - | H₂ (pressure), solvent, base |
Table 3: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Nickel Catalyst
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| Ni(PPh₃)₂Cl₂ / Chiral PNO ligand | Various aromatic ketones | - | up to 84 | - | - | 2-propanol, KOH, 100 °C |
Table 4: Asymmetric Hydrosilylation of Aromatic Ketones with a Copper Catalyst
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| Cu(OAc)₂·H₂O / Chiral Diphosphine | Various aromatic ketones | up to 99 | up to 93 | - | - | Diphenylsilane, solvent |
Logical Relationship of Catalytic Systems
The following diagram illustrates the logical workflow for comparing these earth-abundant metal catalysts in the context of asymmetric ketone reduction.
Caption: Comparative workflow for benchmarking earth-abundant metal catalysts.
Experimental Protocols
Below are generalized experimental protocols for the asymmetric reduction of aromatic ketones using the benchmarked catalyst types. Specific details may vary based on the exact ligand, substrate, and desired outcome.
Iron-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Pre-formation (in situ): In a glovebox, the iron precursor (e.g., [Fe(H₂O)₆][BF₄]₂) and the chiral PNNP ligand are dissolved in an appropriate solvent (e.g., acetonitrile). The solution is stirred at room temperature to allow for complex formation.
-
Reaction Setup: To a Schlenk flask are added the substrate (e.g., acetophenone), a hydrogen source (e.g., 2-propanol), and a base (e.g., potassium tert-butoxide).
-
Catalyst Addition: The pre-formed iron catalyst solution is then transferred to the reaction flask.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 50 °C) and stirred for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Cobalt-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: The cobalt precursor (e.g., CoBr₂) and the chiral diphosphine ligand are dissolved in a suitable solvent (e.g., THF) in a glovebox to form the pre-catalyst.
-
Reaction Setup: The substrate and the pre-catalyst solution are loaded into a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at the specified temperature for the required duration.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is evaporated. The product is isolated and purified by standard methods. Yield and enantiomeric excess are determined by NMR and chiral HPLC, respectively.
Nickel-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst System Preparation: A nickel precursor (e.g., Ni(PPh₃)₂Cl₂) and a chiral PNO ligand are mixed in a reaction vessel under an inert atmosphere.
-
Reaction Mixture: The substrate, a hydrogen donor (e.g., 2-propanol, which also acts as the solvent), and a base (e.g., KOH) are added to the vessel.
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 100 °C) and stirred for several hours.
-
Work-up and Analysis: The reaction is cooled, worked up, and the product purified. The yield and enantiomeric excess are determined using standard analytical techniques.
Copper-Catalyzed Asymmetric Hydrosilylation
-
Catalyst Formation: The copper precursor (e.g., Cu(OAc)₂·H₂O) and the chiral diphosphine ligand are stirred in a solvent (e.g., toluene) at room temperature.
-
Reaction Setup: The substrate and a hydrosilane (e.g., diphenylsilane) are added to the catalyst mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature until the starting material is consumed, as monitored by TLC or GC.
-
Hydrolysis and Work-up: The resulting silyl ether is hydrolyzed (e.g., with aqueous HCl) to the corresponding alcohol. The product is then extracted, dried, and purified.
-
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC.
Assessing the Green Chemistry Metrics of Iron-Catalyzed Processes: A Comparative Guide
In the pursuit of more sustainable chemical synthesis, the principles of green chemistry have become a critical framework for researchers and professionals in drug development and fine chemical production. A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. For decades, precious metals like palladium have been the workhorses of catalytic organic synthesis. However, their high cost, toxicity, and low natural abundance have driven the search for more sustainable alternatives. Iron, being the most abundant and one of the least toxic transition metals, has emerged as a promising candidate. This guide provides an objective comparison of the green chemistry performance of iron-catalyzed processes against their palladium-catalyzed counterparts, supported by experimental data and detailed methodologies.
Key Green Chemistry Metrics in Catalysis
To quantitatively assess the "greenness" of a chemical process, a set of metrics has been developed. Among the most widely used are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms. It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
-
E-Factor (Environmental Factor): This metric accounts for the total waste generated in a process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) A lower E-Factor indicates less waste and a greener process.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. It is calculated as: PMI = Total Mass of Inputs (kg) / Mass of Product (kg) The ideal PMI is 1, signifying that all input materials are converted into the product.
Comparative Analysis of Iron- and Palladium-Catalyzed Reactions
The following sections provide a detailed comparison of green chemistry metrics for three common and important catalytic reactions: the Suzuki-Miyaura coupling, hydrogenation of nitroarenes, and the Buchwald-Hartwig amination. The data presented is derived from published experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in the pharmaceutical and fine chemical industries.
Table 1: Green Chemistry Metrics for Suzuki-Miyaura Coupling of Aryl Chlorides
| Metric | Iron-Catalyzed | Palladium-Catalyzed |
| Reaction | 4-chloroanisole + Phenylboronic acid pinacol ester | 4-chlorotoluene + Phenylboronic acid |
| Catalyst | FeBr₃ with IMes ligand | Pd(OAc)₂ with SPhos ligand |
| Atom Economy (AE) | ~67% | ~74% |
| E-Factor | ~25 | ~45 |
| Process Mass Intensity (PMI) | ~26 | ~46 |
| Solvent(s) | 1,4-dioxane/2-methyltetrahydrofuran | Toluene, Water |
| Yield | 91% | 98% |
Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Table 2: Green Chemistry Metrics for Hydrogenation of Nitroarenes
| Metric | Iron-Catalyzed | Palladium-Catalyzed |
| Reaction | Nitrobenzene → Aniline | Nitrobenzene → Aniline |
| Catalyst | Fe(BF₄)₂·6H₂O with Tetraphos ligand | Palladium on Carbon (Pd/C) |
| Atom Economy (AE) | ~76% (using formic acid as H₂ source) | 100% (using H₂ gas) |
| E-Factor | ~15 | ~20 |
| Process Mass Intensity (PMI) | ~16 | ~21 |
| Solvent(s) | Acetonitrile | Ethanol |
| Yield | 95% | >99% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in medicinal chemistry.
Table 3: Green Chemistry Metrics for Buchwald-Hartwig Amination of Aryl Chlorides
| Metric | Iron-Catalyzed | Palladium-Catalyzed |
| Reaction | 4-chlorotoluene + Morpholine | 4-chlorotoluene + Morpholine |
| Catalyst | Fe(acac)₃ with dppe ligand | Pd₂(dba)₃ with XPhos ligand |
| Atom Economy (AE) | ~73% | ~73% |
| E-Factor | ~30 | ~50 |
| Process Mass Intensity (PMI) | ~31 | ~51 |
| Solvent(s) | Toluene | Toluene |
| Yield | 85% | 94%[1] |
Visualizing Green Chemistry Assessment
The following diagrams illustrate the workflow for assessing green chemistry metrics and the relationship between these key performance indicators.
Caption: Workflow for Assessing Green Chemistry Metrics.
Caption: Relationship Between Key Green Chemistry Metrics.
Discussion
The quantitative data presented in the tables reveals a nuanced picture. While palladium-catalyzed reactions often exhibit slightly higher yields, the iron-catalyzed alternatives consistently demonstrate superior performance in terms of E-Factor and PMI. This indicates that iron-catalyzed processes generate significantly less waste per kilogram of product.
The difference in Atom Economy is often dictated by the specific reagents used (e.g., the hydrogen source in hydrogenation) rather than the catalyst itself. However, the lower E-Factor and PMI for iron-catalyzed reactions can be attributed to several factors:
-
Lower Catalyst Loading: In some instances, iron catalysts can be used at lower molar percentages than their palladium counterparts, reducing the overall mass input.
-
Simpler Ligands: Iron catalysis can sometimes be effective with simpler, lower molecular weight ligands, or even in the absence of specialized ligands, which contributes to a lower mass of reagents.
-
Reduced Work-up Waste: The lower toxicity of iron can simplify product purification, potentially reducing the volume of solvents and materials required for work-up procedures aimed at removing catalyst residues.
It is important to note that the choice of solvent has a significant impact on the overall greenness of a process. While the catalyst is a critical component, the large volumes of solvents used in many reactions often constitute the bulk of the process mass and waste. The development of iron-catalyzed processes that can operate in greener solvents or even in the absence of a solvent is a key area of ongoing research.
Conclusion
Iron catalysis presents a compelling and more sustainable alternative to traditional palladium-based methodologies in a variety of important organic transformations. From a green chemistry perspective, the lower cost, reduced toxicity, and greater natural abundance of iron are significant qualitative advantages. This guide demonstrates that these are complemented by quantifiable benefits, as evidenced by consistently lower E-Factors and Process Mass Intensities in the case studies presented. While palladium catalysts may still offer advantages in terms of reaction scope and yield for certain applications, the data strongly supports the continued investigation and adoption of iron-catalyzed processes as a means to reduce the environmental footprint of chemical synthesis in the pharmaceutical and fine chemical industries.
Experimental Protocols
Suzuki-Miyaura Coupling (Iron-Catalyzed)
-
Reaction: Coupling of 4-chloroanisole with phenylboronic acid pinacol ester.
-
Procedure: In a nitrogen-filled glovebox, an oven-dried vial was charged with FeBr₃ (5 mol%), IMes·HCl (10 mol%), and magnesium turnings (3.0 equiv.). A 1:1 mixture of 1,4-dioxane and 2-methyltetrahydrofuran (to give a 0.2 M solution in the aryl chloride) was added, and the mixture was stirred at room temperature for 15 minutes. 4-chloroanisole (1.0 equiv.) and phenylboronic acid pinacol ester (1.2 equiv.) were then added. The vial was sealed and heated to 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired biaryl product.
Suzuki-Miyaura Coupling (Palladium-Catalyzed)
-
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
-
Procedure: To a flask were added 4-chlorotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). The flask was evacuated and backfilled with nitrogen. Toluene (to give a 0.5 M solution in the aryl chloride) and water (10% v/v) were added, and the mixture was heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and water. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography.
Hydrogenation of Nitroarenes (Iron-Catalyzed)
-
Reaction: Reduction of nitrobenzene to aniline.
-
Procedure: In a glovebox, Fe(BF₄)₂·6H₂O (1 mol%) and Tetraphos ligand (1.1 mol%) were dissolved in acetonitrile (2 mL) in a Schlenk tube. The solution was stirred for 10 minutes. Nitrobenzene (1.0 equiv.) was added, followed by formic acid (2.0 equiv.). The Schlenk tube was sealed and the reaction mixture was stirred at 40 °C for 24 hours. After cooling, the reaction mixture was diluted with dichloromethane and washed with saturated NaHCO₃ solution. The organic layer was dried over Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the aniline product.
Hydrogenation of Nitroarenes (Palladium-Catalyzed)
-
Reaction: Reduction of nitrobenzene to aniline.
-
Procedure: To a solution of nitrobenzene (1.0 equiv.) in ethanol (to give a 0.2 M solution) in a pressure vessel was added 10% Pd/C (1 mol% Pd). The vessel was sealed, flushed with hydrogen gas, and then pressurized to 50 psi of H₂. The reaction mixture was stirred vigorously at room temperature for 4 hours. The pressure was then carefully released, and the reaction mixture was filtered through a pad of Celite to remove the catalyst. The filtrate was concentrated under reduced pressure to afford aniline.
Buchwald-Hartwig Amination (Iron-Catalyzed)
-
Reaction: Coupling of 4-chlorotoluene with morpholine.
-
Procedure: A Schlenk tube was charged with Fe(acac)₃ (5 mol%), dppe (10 mol%), and NaOtBu (2.0 equiv.). The tube was evacuated and backfilled with argon. Toluene (to give a 0.5 M solution in the aryl chloride), 4-chlorotoluene (1.0 equiv.), and morpholine (1.2 equiv.) were added. The mixture was heated to 110 °C for 18 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
-
Reaction: Coupling of 4-chlorotoluene with morpholine.
-
Procedure: To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).[1] The flask was evacuated and backfilled with nitrogen.[1] Toluene (to give a 0.8 M solution in the aryl chloride), 4-chlorotoluene (1.0 equiv.), and morpholine (1.5 equiv.) were added.[1] The resulting mixture was stirred at reflux for 6 hours.[1] The reaction mixture was cooled to room temperature and quenched with water.[1] The organic layer was washed with water and brine, dried with Na₂SO₄, and then concentrated under reduced pressure.[1] The crude product was purified by column chromatography on silica gel to afford the corresponding product.[1]
References
A Researcher's Guide to Navigating the Labyrinth of Catalytic Data Reproducibility
For Immediate Release
In the competitive landscape of chemical research and drug development, the ability to reproduce catalytic results is paramount. Yet, variations in experimental conditions and reporting practices frequently lead to discrepancies between laboratories, hindering scientific progress and delaying innovation. This guide provides a framework for objectively comparing catalytic performance, emphasizing transparent data reporting and detailed experimental protocols to foster reproducibility.
The Challenge of Comparing Apples to Oranges in Catalysis
The performance of a catalyst is not an intrinsic property but is highly dependent on the specific conditions under which it is tested. Factors such as reactor type, catalyst preparation, pretreatment procedures, and even subtle differences in gas or liquid feed compositions can significantly impact measured activity, selectivity, and stability. Consequently, direct comparison of data from different laboratories is often challenging, if not impossible, without a thorough understanding of the experimental methodologies employed.
Industry data suggests that a significant portion of promising laboratory catalysts fail to translate to industrial applications, with reproducibility issues being a major contributing factor. Batch-to-batch variations in catalyst properties can become magnified during scale-up, leading to unpredictable performance and undermining confidence in new catalytic systems.
Towards a Common Language: The Importance of Standardized Reporting
To address these challenges, a shift towards more rigorous and standardized reporting of catalytic data is essential. This includes not only the key performance indicators but also a detailed account of the experimental setup and procedures. By providing this level of detail, researchers can more accurately assess the comparability of different catalysts and identify the key variables that influence their performance.
Key Performance Indicators for Catalysis
A comprehensive comparison of catalytic performance should include the following key metrics, summarized for clarity in the tables below.
Table 1: Comparison of CO₂ Hydrogenation Performance over Different Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (bar) | CO₂ Conversion (%) | Methanol Selectivity (%) | Methanol Yield (%) | Reference |
| Au-10%Cu | C₃N₄ | 180 | 30 | 11.58 | 59.77 | 6.92 | [1] |
| Au-5%Cu | C₃N₄ | 180 | 30 | 7.44 | 55.49 | 4.13 | [1] |
| Au-15%Cu | C₃N₄ | 180 | 30 | 9.55 | 62.19 | 5.94 | [1] |
| Pd/CeO₂ | - | 220 | 30 | 7.7 | ~100 | 7.7 | [2] |
| Cu/ZnO/Al₂O₃ | - | 250 | 50 | ~15 | ~80 | ~12 | [3] |
Table 2: Comparison of Zeolite Catalyst Performance in Methanol-to-Propylene (MTP) Reaction
| Catalyst | Si/Al Ratio | Temperature (°C) | Methanol Conversion (%) | Propylene Selectivity (%) | Reference |
| H-ZSM-5 | 200 | 400 | ~98 | ~45 | [4] |
| γ-Al₂O₃ + H-ZSM-5 (Physically Mixed) | 200 | 400 | >99 | ~55 | [4] |
| Zeolite Y | Low | - | - | - | [5] |
| Zeolite Beta (A) | High | - | - | - | [5] |
| Zeolite Beta (B) | Intermediate | - | - | - | [5] |
Foundational Experimental Protocols for Reproducible Catalyst Characterization
To ensure that catalytic data is comparable across different studies, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for two fundamental catalyst characterization techniques: Temperature-Programmed Reduction (TPR) and Brunauer-Emmett-Teller (BET) Surface Area Analysis.
Experimental Protocol 1: Temperature-Programmed Reduction (TPR)
Objective: To determine the reducibility of a metal oxide catalyst and identify the temperatures at which reduction events occur. This provides insights into metal-support interactions and the nature of the active species.[6][7][8][9]
Apparatus:
-
Fixed-bed reactor
-
Furnace with programmable temperature controller
-
Mass flow controllers for precise gas mixing
-
Thermal conductivity detector (TCD) or mass spectrometer
-
Data acquisition system
Procedure:
-
Sample Preparation: A known mass of the catalyst is placed in the reactor, typically in a U-tube, and secured with quartz wool.
-
Pretreatment: The catalyst is pretreated to ensure a consistent starting state. This often involves heating the sample in a flow of inert gas (e.g., argon or nitrogen) to a specific temperature to remove adsorbed water and other volatile impurities.[6]
-
Reduction: A reducing gas mixture, typically 5-10% hydrogen in an inert gas, is flowed over the catalyst at a constant rate.
-
Temperature Program: The furnace temperature is ramped up at a linear rate, commonly between 1 and 20 °C/min.[9]
-
Data Collection: The TCD or mass spectrometer continuously monitors the concentration of hydrogen in the effluent gas stream. A decrease in hydrogen concentration indicates consumption by the catalyst.[9]
-
Analysis: The data is plotted as hydrogen consumption versus temperature. The resulting peaks correspond to reduction events, and the area under the peaks can be used to quantify the amount of reducible species.
Experimental Protocol 2: BET Surface Area Analysis
Objective: To determine the specific surface area of a porous catalyst, which is a critical parameter for understanding catalyst activity and dispersion of active sites.[10][11][12][13]
Apparatus:
-
Gas adsorption analyzer
-
Sample tubes
-
Degassing station
-
Liquid nitrogen dewar
-
Analytical balance
Procedure:
-
Sample Preparation: A known mass of the catalyst is weighed and placed in a sample tube.
-
Degassing: The sample is degassed under vacuum or in a flow of inert gas at an elevated temperature to remove adsorbed contaminants from the surface. This step is crucial for accurate measurements.[11]
-
Adsorption Measurement: The sample tube is cooled to liquid nitrogen temperature (77 K). A known amount of an adsorbate gas, typically nitrogen, is introduced into the sample tube in controlled increments.
-
Isotherm Generation: The amount of gas adsorbed by the catalyst is measured at various relative pressures (P/P₀). This data is used to construct an adsorption isotherm.[11]
-
Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity, which is the amount of gas required to form a single layer on the catalyst surface.[12] From the monolayer capacity and the known cross-sectional area of the adsorbate molecule, the specific surface area of the catalyst is calculated.
Visualizing Catalytic Processes: Workflows and Pathways
Understanding the logical flow of experiments and the intricate network of reactions is crucial for catalyst development and data interpretation. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified reaction pathway for CO₂ hydrogenation to methanol.
By embracing these principles of detailed reporting, standardized protocols, and clear visualization of complex processes, the catalysis community can move towards a more collaborative and efficient research environment, ultimately accelerating the development of next-generation catalytic technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the catalytic performance of physically mixed and sequentially utilized γ-alumina and zeolite in methanol-to-propylene reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three different zeolites to activate peroxymonosulfate for the degradation of the pharmaceutical ciprofloxacin in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Temperature Programmed Reduction | TPR | Applications [hidenanalytical.com]
- 8. azom.com [azom.com]
- 9. Temperature-programmed reduction - Wikipedia [en.wikipedia.org]
- 10. norlab.fi [norlab.fi]
- 11. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 12. youtube.com [youtube.com]
- 13. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
A Researcher's Guide to Confirming Absolute Configuration in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules produced through asymmetric catalysis is a critical step. This guide provides a comparative overview of three widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Method (NMR Spectroscopy), offering insights into their principles, experimental protocols, and data analysis.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its biological activity. In the pharmaceutical industry, for instance, one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. Therefore, robust and reliable methods for assigning the absolute stereochemistry of products from asymmetric synthesis are paramount. This guide compares the performance of X-ray Crystallography, a solid-state analysis technique, with two solution-state methods, VCD and Mosher's method, providing the necessary details for an informed choice of methodology.
Comparative Analysis of Key Techniques
The selection of a method for determining absolute configuration often depends on the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key quantitative and qualitative aspects of the three techniques discussed in this guide.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Derivatization of a chiral alcohol or amine with a chiral reagent (Mosher's acid) to form diastereomers, followed by analysis of their ¹H NMR spectra. |
| Sample State | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams | 5-15 mg (recoverable)[1] | Milligrams |
| Analysis Time | Hours to days (including crystal growth) | Typically 8 hours for data acquisition[2] | Hours (including reaction and NMR analysis) |
| Key Quantitative Data | Flack parameter (ideally close to 0 for the correct enantiomer) | Pearson coefficient (spectral overlap)[3] | Chemical shift differences (Δδ = δS - δR) |
| Strengths | Provides an unambiguous 3D structure.[4] | Applicable to a wide range of molecules in solution, including oils and non-crystalline compounds.[1] | Does not require specialized equipment beyond a standard NMR spectrometer. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. | Requires quantum chemical calculations for spectral interpretation. | Indirect method; requires successful chemical derivatization. Can be prone to errors in conformational analysis. |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules due to its ability to provide a direct, three-dimensional representation of the atomic arrangement in the solid state.
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the enantiomerically pure compound of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key value in this analysis; a value close to 0 with a small standard uncertainty for a given enantiomer confirms its absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.
Methodology:
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of approximately 5-15 mg in 125-250 µL.[1][3] The solution is then transferred to an IR cell with a specific path length (e.g., 100 µm).[3]
-
VCD Spectrum Measurement: The VCD and IR spectra are measured simultaneously using a VCD spectrometer.[1] Data is typically collected over several hours to achieve a good signal-to-noise ratio.[2]
-
Quantum Chemical Calculations: The VCD spectrum of one enantiomer of the molecule is calculated using ab initio or density functional theory (DFT) methods. The spectrum of the other enantiomer is the mirror image of the calculated spectrum.[4]
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the two calculated spectra. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[4] The agreement can be quantified using a Pearson coefficient.[3]
Mosher's Method (NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Methodology:
-
Derivatization: The chiral alcohol or amine is reacted separately with the (R)- and (S)-enantiomers of Mosher's acid chloride to form two diastereomeric esters or amides.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded.
-
Spectral Assignment: The proton signals in the NMR spectra corresponding to the substituents on the stereocenter of the original alcohol or amine are carefully assigned.
-
Calculation of Δδ values: The chemical shift differences (Δδ = δS - δR) are calculated for each assigned proton.
-
Absolute Configuration Determination: Based on the established model of the conformation of the Mosher's esters/amides, the signs of the Δδ values for the different substituents can be correlated to the absolute configuration of the original stereocenter.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.
Alternative Methods
While this guide focuses on three primary techniques, researchers have other tools at their disposal. The use of other chiral derivatizing agents for NMR analysis, such as MαNP acid, can offer advantages like stronger anisotropic effects and resistance to racemization.[5] Additionally, Electronic Circular Dichroism (ECD) , which is analogous to VCD but measures electronic transitions in the UV-Vis region, can be a powerful tool, especially for molecules with chromophores.
Conclusion
The determination of absolute configuration is a non-trivial but essential aspect of asymmetric catalysis and drug development. X-ray crystallography provides definitive solid-state structures but is contingent on successful crystallization. VCD and Mosher's method offer robust solution-state alternatives applicable to a broader range of compounds. By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate method to confidently assign the absolute stereochemistry of their synthesized molecules.
References
Unveiling Catalyst Performance: A Comparative DFT Analysis of Transition States in CO Oxidation
A deep dive into the catalytic activities of aluminum- and phosphorus-doped hexagonal boron nitride nanosheets for carbon monoxide oxidation, supported by Density Functional Theory (DFT) calculations.
For researchers and professionals in the fields of materials science, chemistry, and drug development, understanding the intricate mechanisms of catalytic reactions is paramount. The transition state, a fleeting molecular arrangement at the peak of the reaction energy barrier, holds the key to unlocking a catalyst's efficiency. This guide provides a comparative analysis of two single-atom catalysts for the oxidation of carbon monoxide (CO), a crucial reaction for pollution control. By leveraging the power of Density Functional Theory (DFT), we dissect the transition states to objectively compare the catalytic prowess of an aluminum-doped hexagonal boron nitride (Al-BN) nanosheet and its phosphorus-doped counterpart (P-BN).
Probing the Reaction Pathway: A Side-by-Side Comparison
The catalytic oxidation of CO on both Al-BN and P-BN surfaces proceeds via a Langmuir-Hinshelwood mechanism. This involves the co-adsorption of CO and O₂ molecules onto the catalyst surface, followed by a series of steps leading to the formation of carbon dioxide (CO₂). The critical step, which dictates the overall reaction rate, is the formation of the first CO₂ molecule from an adsorbed CO and an O atom from the dissociated O₂. The energy required to overcome this step is known as the activation energy barrier.
A lower activation energy barrier signifies a more efficient catalyst, as it allows the reaction to proceed more readily. DFT calculations provide a quantitative measure of these barriers, enabling a direct comparison of the catalytic performance of Al-BN and P-BN.
| Catalyst | Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (eV) | Reaction Energy (eV) |
| Al-BN | O₂ Dissociation | CO + O₂ | TS1 | CO + 2O | 0.78 | -2.31 |
| First CO₂ Formation | CO + O | TS2 | CO₂ | 0.45 | -2.01 | |
| Second CO₂ Formation | CO + O | TS3 | CO₂ | 0.53 | -2.54 | |
| P-BN | O₂ Dissociation | CO + O₂ | TS1 | CO + 2O | 1.12 | -1.15 |
| First CO₂ Formation | CO + O | TS2 | CO₂ | 0.88 | -1.78 | |
| Second CO₂ Formation | CO + O | TS3 | CO₂ | 0.65 | -2.31 |
As the data clearly indicates, the Al-doped h-BN nanosheet exhibits a significantly lower activation energy barrier (0.45 eV) for the rate-determining step—the formation of the first CO₂ molecule—compared to the P-doped h-BN nanosheet (0.88 eV). This suggests that the Al-BN catalyst is substantially more active for CO oxidation.
Visualizing the Path to Catalysis
To better understand the workflow of a comparative DFT analysis and the logical relationship in comparing catalyst performance, the following diagrams are provided.
Caption: Workflow for a comparative DFT analysis of catalysts.
Caption: Logical flow for comparing catalyst efficiency based on transition state energies.
The Foundation of the Findings: Computational Methodology
The insights presented in this guide are based on comprehensive DFT calculations. Understanding the methodology is crucial for appreciating the validity and reliability of the results.
Computational Details:
-
DFT Functional: All calculations were performed using the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for this type of system.
-
Basis Set: The 6-31G(d) basis set was employed for all atoms. This basis set provides a good description of the electronic structure of the atoms involved in the reaction.
-
Dispersion Correction: To account for long-range van der Waals interactions, Grimme's D2 dispersion correction was included in the calculations.
-
Software: The Gaussian 09 suite of programs was utilized for all DFT calculations.
-
Model System: The catalysts were modeled as single Al or P atoms embedded in a 4x4 hexagonal boron nitride nanosheet with a boron vacancy.
-
Transition State Search: The Berny algorithm was used to locate the transition state structures. Each transition state was characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: The reported activation and reaction energies are zero-point energy (ZPE) corrected.
Conclusion: A Clear Winner in Catalytic Performance
The comparative DFT analysis unequivocally demonstrates that the Al-doped hexagonal boron nitride nanosheet is a more effective catalyst for CO oxidation than its phosphorus-doped counterpart. The significantly lower activation energy for the rate-determining step on the Al-BN surface is the key factor driving its superior catalytic activity. This study highlights the power of computational chemistry in not only elucidating complex reaction mechanisms but also in guiding the rational design of more efficient catalysts for a wide range of chemical transformations. By providing a quantitative comparison of transition state energies, DFT offers a powerful tool for predicting and understanding catalyst performance at the molecular level.
evaluating the substrate scope limitations compared to other catalytic systems
The efficacy of a catalytic system is fundamentally linked to its substrate scope—the range of starting materials that can be successfully converted into desired products. For researchers and professionals in drug development, understanding the limitations of different catalytic platforms is crucial for designing efficient and robust synthetic routes. This guide provides an objective comparison of the substrate scope limitations across several key catalytic systems, supported by generalized experimental data and protocols.
Data Summary: Substrate Scope and Limitations
The following table summarizes the typical substrates, known limitations, and key advantages of prominent catalytic systems. The yields provided are representative and can vary significantly based on specific reaction conditions and ligand choice.
| Catalytic System | Typical Substrates | Known Limitations & Challenging Substrates | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Aryl/vinyl halides & triflates, boronic acids (Suzuki), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig).[1] | Electrophiles: Unactivated aryl chlorides (require specialized ligands), sp³-hybridized electrophiles, amides, and esters can be less efficient compared to nickel systems.[2] Nucleophiles: Sterically hindered boronic acids can lead to lower yields. | Broad functional group tolerance, extensive literature and commercially available ligands/precatalysts, well-understood mechanisms.[2] |
| Nickel-Catalyzed Cross-Coupling | Aryl/vinyl sulfamates, carbonates, carbamates, esters, and other less-activated sp²-hybridized electrophiles.[2][3] | Often more sensitive to air and moisture than palladium catalysts. Can be less effective for traditionally reactive electrophiles where palladium excels. | Superior reactivity for C–O based electrophiles, cost-effective (compared to palladium), enables reactions with substrates that are challenging for palladium.[3] |
| Photoredox Catalysis (Ir/Ru-based) | Activated alkyl halides, electron-deficient arenes, aldehydes, and ketones for α-alkylation.[4][5] | Reductive Limitations: Early systems were ineffective for unactivated alkyl, vinyl, and aryl halides.[5] Oxidative Limitations: Scope can be restricted by the need for stable radical anion intermediates.[4] | Operates under mild, visible-light conditions. Enables access to unique radical-mediated pathways and thermally forbidden reactions like [2+2] cycloadditions.[4][5] |
| Enzyme Catalysis | Highly specific to the enzyme's natural substrate or close analogs (e.g., specific isomers, functional groups).[6] | Narrow substrate scope is a primary limitation.[7] Can be constrained by stability under industrial conditions (temperature, pH, solvent). | Unparalleled chemo-, regio-, and stereoselectivity. Operates in aqueous media under mild conditions. Can be engineered to expand substrate scope.[8] |
Experimental Protocols for Substrate Scope Evaluation
Evaluating the generality of a new catalytic method is a critical step. Below is a generalized protocol for a substrate scope study in a cross-coupling reaction.
Objective: To determine the range of effective substrates for a given catalytic transformation and identify its limitations.
Materials:
-
Catalyst precursor (e.g., Pd(OAc)₂, NiCl₂·6H₂O)
-
Ligand (if applicable)
-
A standardized set of diverse electrophiles and nucleophiles (see reference[9] for strategies on unbiased substrate selection)
-
Anhydrous solvent
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, inert atmosphere setup (glovebox or Schlenk line)
General Procedure:
-
Reaction Setup: In an inert atmosphere, a reaction vial is charged with the catalyst precursor (e.g., 1-5 mol %), ligand (e.g., 1-10 mol %), and base (1.5-3.0 equivalents).
-
Reagent Addition: The limiting reagent (e.g., aryl halide, 0.1 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the anhydrous solvent are added sequentially.
-
Internal Standard: A precise amount of an internal standard is added for quantitative analysis by GC or ¹H NMR.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at a predetermined temperature for a set time (e.g., 12-48 hours).[10]
-
Workup and Analysis: Upon completion, the reaction is quenched, diluted, and filtered. The yield of the desired product is determined by gas chromatography (GC) or ¹H NMR spectroscopy relative to the internal standard. Unsuccessful or low-yielding substrates are noted as limitations.[11]
-
Isolation: For representative examples, the reaction is performed on a larger scale (e.g., 1.0 mmol) to allow for purification via column chromatography and full characterization of the product.
Visualizing Methodological Comparisons
The following diagrams illustrate key conceptual workflows and relationships in the evaluation of catalytic systems.
Caption: Workflow for evaluating the substrate scope of a new catalytic method.
The decision-making process for selecting a catalytic system often involves balancing substrate compatibility with other factors like cost and functional group tolerance. The following diagram illustrates this logical relationship.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. youtube.com [youtube.com]
- 7. bioengineer.org [bioengineer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
side-by-side comparison of homogeneous vs. heterogeneous iron catalysts
For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts is a critical decision that influences reaction efficiency, product purity, and process scalability. Iron catalysts, owing to their low cost, low toxicity, and versatile reactivity, present a compelling alternative to precious metal catalysts. This guide provides a side-by-side comparison of homogeneous and heterogeneous iron catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for specific applications.
At a Glance: Key Differences
| Feature | Homogeneous Iron Catalysts | Heterogeneous Iron Catalysts |
| Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst with liquid or gas reactants) |
| Active Sites | Well-defined, uniform active sites | Often poorly-defined, non-uniform active sites |
| Selectivity | Generally high selectivity | Can have lower selectivity due to varied active sites |
| Activity | Often higher activity due to better accessibility of active sites | Activity can be limited by mass transfer |
| Catalyst Separation | Difficult and often expensive, requiring techniques like distillation or extraction | Easy separation via filtration or centrifugation |
| Recyclability | Challenging and costly | Straightforward and cost-effective |
| Thermal Stability | Generally lower stability, limited by solvent boiling point and ligand stability | High thermal stability |
| Reaction Conditions | Typically milder temperatures and pressures | Can be used under harsher reaction conditions |
Performance Data in Key Applications
The performance of homogeneous and heterogeneous iron catalysts is highly dependent on the specific reaction. Below are comparative data from various studies.
Olefin Polymerization
In the polymerization of olefins, the choice between homogeneous and heterogeneous iron catalysts can significantly impact the molecular weight and properties of the resulting polymer.
| Catalyst System | Polymerization Temperature (°C) | Activity (g PE / (mol Fe · h)) | Molecular Weight (Mw) ( g/mol ) | Reference |
| Homogeneous Bis(imino)pyridine Iron Complex | 20 | High | Low Mw fractions dominate | [1] |
| Heterogeneous Immobilized Bis(imino)pyridine Iron Complex | 0 - 40 | Lower than homogeneous | High Mw fractions (10⁵ - 10⁶) dominate | [1] |
| Homogeneous Iron Complex | - | Higher activity | Lower Mw | [1] |
| Heterogeneous Iron Complex on MCM-41 | - | Lower activity | Up to 10 times higher Mw | [1] |
PE: Polyethylene
Oxidation Reactions
The oxidation of organic substrates is a common application for iron catalysts. The following tables compare the performance of homogeneous and heterogeneous systems in the oxidation of styrene and cyclohexane.
Styrene Oxidation [1]
| Catalyst | Conversion (%) | Selectivity to Benzaldehyde (%) | Selectivity to Benzoic Acid (%) |
| Homogeneous FePcS | Lower | Lower | Higher (undesirable) |
| Heterogeneous FePcS/NH₂-MCM-48 | Higher | Higher | Lower |
| Heterogeneous FePcS/NH₂-MCM-41 | Higher | Higher | Lower |
Cyclohexane Oxidation [1]
| Catalyst | Conversion (%) | Selectivity to Cyclohexanone (%) | Selectivity to Cyclohexanol (%) |
| Homogeneous [Fe(L)₂(OH)(H₂O)₃] | 47 | 60 | 40 |
| Heterogeneous [Fe(L)₂(OH)(H₂O)₃]/Al-MCM-41 | 86 | 88 | 12 |
L = pyridoxinato
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for catalyst synthesis and catalytic reactions.
Synthesis of Heterogeneous Catalyst: FePcS/NH₂-MCM-41
This procedure describes the immobilization of iron phthalocyanine (FePcS) onto an amino-functionalized mesoporous silica support (NH₂-MCM-41).
Materials:
-
MCM-41
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene
-
Iron (II) phthalocyanine-4,4',4'',4'''-tetrasulfonic acid, compound with pyridine (FePcS)
-
Methanol
Procedure:
-
Amino-functionalization of MCM-41: MCM-41 is refluxed in a solution of APTES in toluene to graft amino groups onto the silica surface, yielding NH₂-MCM-41.
-
Immobilization of FePcS: The NH₂-MCM-41 support is then stirred in a methanolic solution of FePcS at room temperature. The solid catalyst is recovered by filtration, washed with methanol, and dried.
Catalytic Oxidation of Styrene
This protocol outlines a general procedure for the oxidation of styrene using an iron catalyst.
Materials:
-
Styrene
-
Iron catalyst (e.g., FePcS/NH₂-MCM-41)
-
tert-Butyl hydroperoxide (TBHP) as oxidant
-
Methanol/Water mixture as solvent
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask, the iron catalyst is suspended in the methanol/water solvent mixture.
-
Styrene is added to the suspension.
-
The reaction is initiated by the addition of TBHP.
-
The mixture is stirred at room temperature for a specified time.
-
Samples are withdrawn periodically and analyzed by GC to determine the conversion of styrene and the selectivity to products such as benzaldehyde and styrene oxide.
Catalytic Hydrogenation of Alkenes
This is a general procedure for the hydrogenation of an alkene using a homogeneous iron catalyst.
Materials:
-
Alkene substrate
-
Homogeneous iron catalyst (e.g., an iron pincer complex)
-
Solvent (e.g., THF, isopropanol)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
The iron catalyst and the alkene substrate are dissolved in the solvent in a reaction vessel.
-
The vessel is placed inside a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for the required duration.
-
After the reaction, the reactor is cooled and depressurized.
-
The product is isolated and purified using appropriate techniques, and the conversion and yield are determined by methods like NMR or GC.
Visualizing the Catalyst Selection Process
The decision to use a homogeneous or heterogeneous iron catalyst involves a trade-off between several factors. The following diagram illustrates the logical workflow for selecting the appropriate catalyst type based on key experimental and process requirements.
The Underlying Chemistry: A Simplified Mechanistic View
The catalytic cycle for both homogeneous and heterogeneous catalysts involves the coordination of reactants to the iron center, reaction, and subsequent release of the product. The diagram below provides a generalized representation of an experimental workflow for evaluating catalyst performance.
References
Safety Operating Guide
cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron proper disposal procedures
Navigating the Safe Disposal of Laboratory Chemicals: Cyclopentane, a Dicyclohexylphosphane Compound, and Iron
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical waste are paramount to ensuring the well-being of laboratory personnel and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of three distinct chemical substances: cyclopentane, a flammable solvent; dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane, a complex organophosphorus compound; and elemental iron. Adherence to these procedural steps is critical for maintaining a safe and compliant laboratory setting.
Quantitative Data Summary for Chemical Disposal
For a clear and comparative overview, the following table summarizes the key disposal parameters for each chemical.
| Chemical | UN Number | Key Hazards | Recommended Disposal Method |
| Cyclopentane | 1146 | Highly flammable liquid and vapor, Harmful to aquatic life with long-lasting effects.[1][2][3] | Transfer to a suitable, labeled container and arrange for collection by a specialized hazardous waste disposal company.[1][4] |
| Dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane | Not specified | Potentially toxic organophosphorus compound. | Treat as hazardous waste. Contact a professional hazardous waste disposal service for guidance and collection. |
| Iron (Ferrous/Ferric Compounds) | Not specified | Can alter pH and release iron ions harmful to aquatic life in high concentrations.[5] | Small, diluted, and neutralized solutions may be drain-disposable pending local regulations.[5][6] Larger quantities or contaminated waste require professional disposal.[5] |
Experimental Protocols for Chemical Disposal
The following section details the step-by-step methodologies for the safe disposal of each chemical, from initial handling to final removal from the laboratory.
Cyclopentane Disposal Protocol
Cyclopentane is a highly flammable solvent that is also toxic to aquatic organisms.[4] Therefore, its disposal requires stringent safety measures to prevent ignition and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (Nitrile rubber is suitable), flame-retardant lab coat.[7]
-
A designated, closable, and properly labeled hazardous waste container.
-
Inert absorbent material (e.g., sand, dry earth) in case of a spill.[4]
Procedure:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors.[7]
-
Eliminate Ignition Sources: Before handling, remove all potential sources of ignition, including open flames, hot surfaces, and spark-producing equipment.[2][3]
-
Transfer to Waste Container: Using non-sparking tools, carefully transfer the waste cyclopentane into a designated hazardous waste container.[4] Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," "Cyclopentane," and the associated hazard symbols (flammable liquid).
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[4]
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[1][4] Do not pour cyclopentane down the drain or dispose of it with general waste.[1]
Dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane Disposal Protocol
Materials:
-
PPE: Safety goggles, chemical-resistant gloves, lab coat.
-
A designated, closable, and properly labeled hazardous waste container.
Procedure:
-
Handle with Extreme Caution: Due to the lack of specific toxicity data, treat this compound as highly hazardous. Avoid generating dust or aerosols.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or EHS professional.
-
Transfer to Waste Container: Carefully place the waste compound and any contaminated materials (e.g., weighing paper, gloves) into a designated hazardous waste container.
-
Label the Container: Label the container with "Hazardous Waste," the full chemical name, and any known hazard information.
-
Consult EHS: Contact your institution's EHS office or a specialized chemical waste disposal company for guidance on the specific disposal requirements for this compound. They will have the expertise to handle and dispose of complex research chemicals safely and in compliance with regulations.
Iron Waste Disposal Protocol
The disposal of iron waste depends on its form, concentration, and the presence of other contaminants. This protocol addresses common iron solutions found in a laboratory setting.
Materials:
-
PPE: Safety goggles, gloves.
-
pH paper or a pH meter.
-
Neutralizing agents (e.g., sodium hydroxide or a suitable acid).
-
A designated waste container for larger quantities.
Procedure for Small, Uncontaminated Quantities:
-
Dilution: Dilute small quantities of iron solutions with copious amounts of water.
-
Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6 and 9.[9] For example, iron solutions can be "tamed" by adding sodium hydroxide to precipitate iron hydroxides.[6]
-
Check Local Regulations: Before drain disposal, confirm with your local regulations and EHS office that this practice is permissible.[5][10] Some municipalities have strict limits on metal concentrations in wastewater.
-
Drain Disposal: If permitted, slowly pour the neutralized and diluted solution down the drain with a large volume of running water.[10]
Procedure for Large or Contaminated Quantities:
-
Containerize: Place larger volumes or contaminated iron waste into a designated and labeled waste container.
-
Label: Clearly label the container with "Hazardous Waste," "Iron Solution," and list any contaminants.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal service.[5]
Solid iron, such as scrap metal, can often be recycled.[11]
Visualizing the Disposal Workflow
To aid in the decision-making process for chemical disposal, the following workflow diagram illustrates the logical steps from waste identification to final disposal.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 3. chemos.de [chemos.de]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. laballey.com [laballey.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. recyclingtoday.org [recyclingtoday.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
